molecular formula C30H33IN2O2 B3028586 IR 754 Carboxylic Acid CAS No. 2311980-68-2

IR 754 Carboxylic Acid

Cat. No.: B3028586
CAS No.: 2311980-68-2
M. Wt: 580.5 g/mol
InChI Key: HQLOWBTYMQEOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR 754 Carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H33IN2O2 and its molecular weight is 580.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Carboxy-7-(1,3,3-trimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide is 580.15868 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLOWBTYMQEOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C(=O)O)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311980-68-2
Record name 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Dyes of this nature are of significant interest in biomedical research and drug development due to their spectral properties falling within the "optical window" of biological tissues (approximately 700-900 nm). This region offers minimal absorbance and autofluorescence from endogenous biomolecules, enabling deeper tissue penetration and higher signal-to-noise ratios for in vivo imaging applications. The presence of a carboxylic acid functional group provides a versatile handle for covalent conjugation to a wide array of biomolecules, including proteins, antibodies, and peptides, making it a valuable tool for creating targeted fluorescent probes.

Recent studies on structurally similar heptamethine cyanine dyes, such as IR-783 and MHI-148, have revealed a remarkable intrinsic ability to preferentially accumulate in cancer cells. This phenomenon is attributed to their interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on the surface of tumor cells, followed by localization within mitochondria and lysosomes. This inherent tumor-targeting capability, independent of conjugation to a targeting ligand, positions this compound and its analogues as promising candidates for cancer imaging, targeted drug delivery, and photothermal therapy.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a green to dark green crystalline powder. While specific experimental values for all photophysical properties of this compound are not extensively documented in publicly available literature, the following tables summarize its known characteristics and typical properties of structurally similar heptamethine cyanine dyes.

General and Physicochemical Properties
PropertyValueReference
CAS Number 2311980-68-2[1]
Molecular Formula C₃₀H₃₃IN₂O₂[1]
Molecular Weight 580.50 g/mol [1]
Appearance Green to dark green powder/crystal[2]
Purity ≥95% (typical)[1]
Topological Polar Surface Area (TPSA) 43.55 Ų[1]
Predicted LogP 3.1315[1]
Storage Conditions 4°C, sealed from moisture and light[1]
Spectroscopic Properties
PropertyValueReference
Maximum Absorption (λmax) 745 - 750 nm (in methanol)
Maximum Emission (λem) Not specified; typically ~20-30 nm red-shifted from λmax for cyanine dyes
Molar Extinction Coefficient (ε) Not specified; typically 150,000 - 250,000 M⁻¹cm⁻¹ for heptamethine cyanines
Fluorescence Quantum Yield (Φ) Not specified; highly solvent and environment dependent
Infrared (IR) Spectroscopy Profile of the Carboxylic Acid Moiety

The carboxylic acid group of IR 754 imparts characteristic absorption bands in the infrared spectrum. While a specific spectrum for this compound is not available, the typical IR absorptions for a carboxylic acid are well-established.

Functional Group VibrationTypical Wavenumber (cm⁻¹)Characteristics
O-H Stretch 2500 - 3300Very broad band due to hydrogen bonding
C=O Stretch (Carbonyl) 1690 - 1760Strong and sharp
C-O Stretch 1210 - 1320Medium to strong
O-H Bend 1395 - 1440 and 910 - 950Medium, in-plane and out-of-plane

Biological Interactions and Cellular Uptake

A key feature of this compound and related heptamethine cyanine dyes is their selective uptake and retention in cancer cells compared to normal cells.[3] This process is not based on passive diffusion alone but is an active, energy-dependent mechanism.[4]

The proposed pathway involves:

  • Binding and Transport: The dye is recognized and transported into the cancer cell primarily by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[4][5] This transport can be competitively inhibited by other OATP substrates like bromosulfophthalein (BSP).[4]

  • Intracellular Accumulation: Following uptake, the dye concentrates in the mitochondria and lysosomes of the cancer cells.[6][7] The high mitochondrial membrane potential in cancer cells may contribute to this accumulation.

This intrinsic tumor-targeting mechanism makes this compound a powerful tool for cancer research, allowing for the visualization of tumors without the need for conjugation to a specific targeting antibody or peptide.

Cellular uptake and localization of this compound.

Experimental Protocols

The carboxylic acid group on IR 754 is a versatile functional handle for bioconjugation. It is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

General Synthesis of Heptamethine Cyanine Dyes

G General Synthesis of Heptamethine Cyanine Dyes Indoleninium Substituted Indoleninium Salt (2 eq.) Solvent Acetic Anhydride / Pyridine Indoleninium->Solvent Linker Polymethine Linker Reagent (1 eq.) Linker->Solvent Heptamethine Heptamethine Cyanine Dye Solvent->Heptamethine Condensation

General synthetic workflow for heptamethine cyanine dyes.
Protocol for Antibody Labeling via NHS Ester Chemistry

This protocol describes the general steps to conjugate this compound to an antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody solution (in amine-free buffer, e.g., PBS)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of Carboxylic Acid to NHS Ester:

    • Dissolve this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the IR 754-NHS ester.

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • Conjugation Reaction:

    • Add a calculated molar excess of the freshly prepared IR 754-NHS ester solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~750 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's λmax, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients of the protein and dye, and CF is a correction factor for the dye's absorbance at 280 nm.

G Workflow for Antibody Conjugation with this compound start Start activation Activate IR 754-COOH to IR 754-NHS Ester start->activation prepare_ab Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) start->prepare_ab conjugation Conjugation Reaction: Antibody + IR 754-NHS activation->conjugation prepare_ab->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize Conjugate (Determine DOL) purification->characterization end End characterization->end

Workflow for antibody conjugation with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of applications:

  • In Vivo Imaging: Due to its NIR fluorescence and inherent tumor-targeting properties, it can be used for non-invasive imaging of tumors in animal models.

  • Targeted Fluorescent Probes: The carboxylic acid group allows for its conjugation to antibodies, peptides, or small molecules to create probes for specific cellular targets, enabling fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

  • Drug Delivery: As a tumor-accumulating molecule, it can be conjugated to therapeutic agents to enhance their delivery to cancer cells, potentially increasing efficacy and reducing systemic toxicity.

  • Photothermal Therapy (PTT): Like other cyanine dyes, IR 754 has the potential to act as a photosensitizer, generating heat upon NIR light irradiation to induce localized tumor cell death.

Conclusion

This compound is a near-infrared heptamethine cyanine dye with significant potential in biomedical research and drug development. Its favorable spectroscopic properties, coupled with its intrinsic ability to target cancer cells and a versatile carboxylic acid handle for bioconjugation, make it a powerful tool for creating advanced imaging probes and targeted therapeutic agents. Further research into its specific photophysical properties and biological interactions will continue to expand its utility in the field of oncology and beyond.

References

An In-depth Technical Guide to IR 754 Carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. The information is curated for researchers and professionals in the fields of life sciences and drug development, with a focus on data presentation, experimental considerations, and visualization of relevant processes.

Chemical Structure and Identification

This compound, systematically named 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide, is a complex organic molecule belonging to the cyanine dye family. Its structure is characterized by two indolenine rings linked by a polymethine chain, which is responsible for its strong absorption and fluorescence in the near-infrared region. The presence of a carboxylic acid group provides a reactive handle for bioconjugation.

The chemical identity of this compound is summarized in the table below.

IdentifierValue
Chemical Name 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide
CAS Number 2311980-68-2[1][2][3][4]
Molecular Formula C₃₀H₃₃IN₂O₂[1][2][4]
Molecular Weight 580.51 g/mol [2]
SMILES [I-].O=C(O)C(C=CC=C1N(C=2C=CC=CC2C1(C)C)C)=CC=CC3=--INVALID-LINK--C[1][4]

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a green to dark green powder or crystalline solid.[2] It is known to be light-sensitive and hygroscopic, necessitating storage under an inert gas in a cool, dark, and dry place.[5]

Physical Properties
PropertyValueSource
Appearance Green to Dark green powder to crystal[2]
Purity >80.0% (HPLC) or ≥95%[2][4]
Storage Conditions Store under inert gas, cool and dark place (<15°C)[5]
Conditions to Avoid Light Sensitive, Hygroscopic[5]
Spectroscopic Properties

The extended polymethine chain in this compound results in a low-energy electronic transition, leading to strong absorption and emission in the near-infrared spectrum.

ParameterValueSolvent
λmax (Absorption) 745.0 - 750.0 nmMethanol

Note on Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton typically appears as a broad singlet far downfield, between 10 and 13 ppm. The protons on the carbon adjacent to the carbonyl group usually resonate in the 2.0-2.5 ppm region. In ¹³C NMR, the carbonyl carbon of a carboxylic acid typically appears between 160 and 185 ppm. Due to the lack of specific spectral data for this compound in the available literature, these are general ranges for the carboxylic acid functional group.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of heptamethine cyanine dyes typically involves the condensation of two equivalents of an appropriate indolenine salt with a five-carbon chain precursor. The carboxylic acid functionality can be introduced either on one of the indolenine precursors or on the polymethine bridge.

The following diagram illustrates a generalized workflow for the synthesis and purification of a heptamethine cyanine dye.

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Indolenine Precursor(s) + Polymethine Bridge Source Reaction Condensation Reaction (e.g., in acetic anhydride (B1165640)/pyridine) Reactants->Reaction Heat Crude Crude Dye Product Reaction->Crude Precipitation Precipitation/ Crystallization Crude->Precipitation Chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Reversed-Phase) Precipitation->Chromatography Pure Pure Dye Chromatography->Pure Spectroscopy Spectroscopic Analysis (NMR, Mass Spec, UV-Vis) Pure->Spectroscopy HPLC Purity Assessment (HPLC) Pure->HPLC

Caption: Generalized workflow for cyanine dye synthesis.

Methodology:

  • Reaction Setup: Combine the indolenine precursor(s) and the polymethine bridge source in a suitable solvent system, often a mixture of acetic anhydride and pyridine (B92270) or another organic base.

  • Reaction Conditions: Heat the reaction mixture, typically at reflux, for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After cooling, the crude dye is often precipitated by the addition of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration.

  • Purification: The crude product is purified, commonly by column chromatography on silica gel or a reversed-phase medium. The choice of eluent will depend on the polarity of the specific dye. Recrystallization from a suitable solvent system can also be employed.

  • Characterization: The final product's identity and purity are confirmed using techniques such as NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).

Bioconjugation via Carboxylic Acid Group

The carboxylic acid moiety on IR 754 allows for its covalent attachment to biomolecules, such as proteins, antibodies, or peptides, through the formation of an amide bond with primary amine groups. This typically requires the activation of the carboxylic acid.

The following diagram illustrates a typical workflow for bioconjugation.

G Bioconjugation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Dye This compound Activator Activation Reagents (e.g., EDC/NHS) Dye->Activator Reaction in Anhydrous Solvent ActivatedDye Activated NHS-Ester of Dye Activator->ActivatedDye Biomolecule Biomolecule with Primary Amines (e.g., Protein) ActivatedDye->Biomolecule Reaction in Aqueous Buffer (pH 7-8.5) Conjugate Dye-Biomolecule Conjugate Biomolecule->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct G Cellular Imaging Workflow Start Seed Cells Incubate Incubate with Dye-Conjugate Start->Incubate Wash Wash to Remove Unbound Conjugate Incubate->Wash Fix Fix and Permeabilize (Optional) Wash->Fix Image Image with NIR Fluorescence Microscope Fix->Image Analyze Image Analysis Image->Analyze

References

An In-Depth Technical Guide to the Spectral Properties of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this fluorophore for applications such as in vivo imaging, fluorescence microscopy, and targeted drug delivery.

Core Spectral Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. Its chemical structure incorporates a carboxylic acid functional group, enabling conjugation to biomolecules such as antibodies and peptides.

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. These values are essential for designing and interpreting experiments involving this dye.

PropertyValueSolventNotes
Absorption Maximum (λmax) 745 - 750 nmMethanol (B129727)The peak wavelength at which the dye absorbs the most light.
Excitation Maximum (λex) ~750 nmMethanolEstimated from the fluorescence excitation spectrum.
Emission Maximum (λem) ~775 nmMethanolEstimated from the fluorescence emission spectrum.
Molar Absorptivity (ε) Not available-A precise, published value is not readily available. Cyanine dyes typically have high molar absorptivity, often in the range of 150,000 - 250,000 M-1cm-1.
Quantum Yield (Φ) Not available-A precise, published value is not readily available. The quantum yield of cyanine dyes can vary significantly based on their structure and environment.
Stokes Shift ~25 nmMethanolThe difference between the excitation and emission maxima.
Molecular Formula C₃₀H₃₃IN₂O₂-[1]
Molecular Weight 580.51 g/mol -

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key spectral properties of this compound. These methods are standard in the characterization of fluorescent dyes.

Measurement of Absorption Spectrum and Molar Absorptivity

The absorption spectrum is measured to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the dye absorbs light at a specific wavelength.

Materials:

  • This compound

  • Spectroscopic grade methanol

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol. Protect the solution from light.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the near-infrared region (e.g., 600-900 nm). Use methanol as the blank to zero the instrument.

  • Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the line will be the molar absorptivity (since the path length is 1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum is measured to determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.

Materials:

  • This compound solutions of known absorbance (prepared as above)

  • A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., IR-125)

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reference Standard Preparation: Prepare a solution of the reference standard in the same solvent as the sample, with an absorbance at the excitation wavelength similar to the sample.

  • Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the λmax of this compound. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend beyond the expected emission peak (e.g., 760-900 nm).

  • Fluorescence Measurement: Measure the fluorescence emission spectra of both the this compound solution and the reference standard.

  • Data Analysis (Relative Quantum Yield): The quantum yield can be calculated using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for characterizing the spectral properties of this compound.

G cluster_absorption Absorption Spectroscopy Workflow prep_stock_abs Prepare Stock Solution (this compound in Methanol) serial_dil_abs Prepare Serial Dilutions prep_stock_abs->serial_dil_abs measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) serial_dil_abs->measure_abs plot_abs Plot Absorbance vs. Concentration measure_abs->plot_abs calc_epsilon Calculate Molar Absorptivity (ε) from slope plot_abs->calc_epsilon

Caption: Workflow for determining the molar absorptivity of this compound.

G cluster_fluorescence Fluorescence Spectroscopy Workflow prep_sol_fluor Prepare Sample and Reference Solutions (Matched Absorbance) measure_fluor Measure Emission Spectra (Spectrofluorometer) prep_sol_fluor->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calc_qy Calculate Quantum Yield (Φ) (Relative Method) integrate_fluor->calc_qy

Caption: Workflow for determining the fluorescence quantum yield of this compound.

Potential Signaling Pathways and Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its properties as a near-infrared fluorescent probe with a reactive carboxylic acid group suggest its utility in a variety of research and drug development applications.

The carboxylic acid moiety allows for covalent conjugation to targeting ligands such as:

  • Antibodies: For targeted imaging of specific cell surface receptors or tumors.

  • Peptides: To target specific cellular processes or receptors.

  • Small Molecules: For developing targeted therapeutic or diagnostic agents.

The general workflow for such an application is depicted below:

G cluster_application General Application Workflow dye This compound conjugation Covalent Conjugation (via Carboxylic Acid) dye->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation conjugate Dye-Ligand Conjugate conjugation->conjugate incubation Incubation with Cells or Tissues conjugate->incubation imaging Near-Infrared Fluorescence Imaging incubation->imaging analysis Data Analysis imaging->analysis

Caption: General workflow for the application of this compound in targeted imaging.

The near-infrared absorption and emission properties of this compound make it particularly suitable for in vivo imaging due to the reduced scattering and absorption of light by biological tissues in this spectral window, allowing for deeper tissue penetration and higher signal-to-noise ratios. Potential research areas include cancer biology, immunology, and neuroscience, where tracking of specific cell populations or molecular targets in living organisms is crucial.

Conclusion

This compound is a valuable tool for researchers in various fields of life sciences and drug development. Its near-infrared spectral properties, combined with the potential for bioconjugation, offer significant advantages for targeted imaging and sensing applications. This guide provides the foundational knowledge of its spectral characteristics and the experimental procedures for their determination, enabling researchers to effectively integrate this fluorophore into their studies. Further characterization to determine precise values for molar absorptivity and quantum yield will enhance its utility and allow for more quantitative applications.

References

An In-depth Technical Guide to IR 754 Carboxylic Acid: Absorbance, Emission, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and applications of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document details its known spectral characteristics, outlines experimental protocols for its analysis, and illustrates a key application in light-activated drug delivery.

Core Spectroscopic and Physicochemical Properties

This compound, with the CAS number 2311980-68-2, is a fluorescent dye that absorbs and emits light in the near-infrared spectrum.[1][2][3] This region is particularly advantageous for biological applications due to the minimal autofluorescence of tissues and deeper light penetration. The key properties of this dye are summarized below.

PropertyDataReference
Molecular Formula C30H33IN2O2[1][4]
Molecular Weight 580.50 g/mol [4]
CAS Number 2311980-68-2[1][4]
Appearance Green to dark green powder/crystal[3]
Storage Conditions 4°C, sealed, away from moisture and light[4]
Absorbance and Emission Spectra
ParameterValueSolventReference
Absorbance Maximum (λmax) 745 - 750 nmMethanol[3]
Molar Extinction Coefficient (ε) Not available-
Emission Maximum (λem) Not available-
Quantum Yield (Φ) Not available-
Fluorescence Lifetime (τ) Not available-

Experimental Protocols

Detailed experimental protocols for the precise determination of the absorbance and emission characteristics of near-infrared dyes like this compound are crucial for reproducible research. Below are standard methodologies for these measurements.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

The absorbance spectrum is measured using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., methanol, DMSO, PBS)

  • Calibrated UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Due to the nature of cyanine dyes, initial dissolution in a small amount of DMSO followed by dilution in an aqueous buffer like PBS is common.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Measurement:

    • Set the spectrophotometer to scan a relevant wavelength range (e.g., 600-900 nm).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Determination of Emission Spectrum and Quantum Yield

The fluorescence emission spectrum and quantum yield (Φ) are determined using a spectrofluorometer. The quantum yield is typically measured relative to a standard with a known quantum yield in the same solvent.

Materials:

  • This compound solution (with absorbance < 0.1 at the excitation wavelength)

  • A suitable NIR fluorescent standard (e.g., IR-26, with a known quantum yield in the chosen solvent)

  • Spectrophotometric grade solvent

  • Calibrated spectrofluorometer with a NIR detector

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low and matched as closely as possible (ideally < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength.

  • Fluorescence Measurement:

    • Excite the sample and the standard at the same wavelength.

    • Record the fluorescence emission spectrum over a range that covers the entire emission profile.

    • Ensure identical experimental conditions (e.g., slit widths) for both measurements.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample^2 / nstd^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications in Drug Development: Photocaging

A significant application for heptamethine cyanine dyes like this compound is in photocaging, a technique where a bioactive molecule is rendered inactive by conjugation to a photolabile protecting group (the cyanine dye).[5][6] Irradiation with NIR light cleaves the protecting group, releasing the active molecule with high spatial and temporal control.[5][6]

Experimental Workflow: NIR-Induced Release of a Carboxylic Acid in a Cellular Context

The following diagram illustrates a typical experimental workflow for the use of a cyanine-based photocage to deliver and release a carboxylic acid-containing drug into cells.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_delivery Cellular Delivery & Imaging cluster_release Photo-uncaging & Analysis synthesis Synthesis of Cyanine Photocage conjugation Conjugation synthesis->conjugation drug Carboxylic Acid Drug drug->conjugation incubation Incubation with HeLa Cells conjugation->incubation Caged Drug imaging_before Fluorescence Microscopy (Pre-irradiation) incubation->imaging_before irradiation NIR Irradiation (~750-820 nm) imaging_before->irradiation imaging_after Fluorescence Microscopy (Post-irradiation) irradiation->imaging_after Drug Release hplc HPLC Analysis of Released Drug irradiation->hplc Quantification

Caption: Experimental workflow for NIR-induced drug release.

This workflow demonstrates the synthesis of the cyanine-caged drug, its introduction to a cell culture, and the subsequent light-triggered release and analysis.[2][3]

Signaling Pathway: Photooxidative Release Mechanism

The release of the carboxylic acid from the cyanine photocage is typically initiated by a photooxidative mechanism. The following diagram illustrates the proposed pathway.

References

An In-Depth Technical Guide to IR 754 Carboxylic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. This document details its physicochemical properties, outlines a representative experimental protocol for its common use in bioconjugation, and illustrates a potential application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which serves as a versatile handle for covalent attachment to various biomolecules.

PropertyValueReference(s)
Molecular Formula C₃₀H₃₃IN₂O₂[1][2]
Molecular Weight 580.50 g/mol [1]
CAS Number 2311980-68-2[1][2]
Appearance Green to dark green powder/crystal[3]
Category Near-Infrared (NIR) Dye, Cyanine Dye[1]
Purity Typically >80.0% (HPLC)[3]

Applications in Research and Drug Development

The primary utility of this compound stems from its fluorescent properties and its capacity for bioconjugation. The carboxylic acid moiety allows for its covalent linkage to proteins, antibodies, peptides, and nanoparticles, enabling their use as fluorescent probes in a variety of applications.[4]

These applications include:

  • Fluorescent Labeling: Creating fluorescently tagged molecules for use in techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging.

  • Bioimaging: Visualizing biological structures and processes in vitro and in vivo. The NIR properties of IR 754 are particularly advantageous for deep-tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[5]

  • Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers with IR 754 allows for the tracking and visualization of their distribution and accumulation at target sites.[4][6][7]

  • Photocaging: Recent research has explored the use of cyanine dyes in near-infrared light-induced "photouncaging," where the dye can be used to release a caged molecule, such as a carboxylic acid-containing drug, with high spatial and temporal control.[1][2][8][9][10]

Experimental Protocols

A common application of this compound is its conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies. This is typically achieved through the activation of the carboxylic acid group using carbodiimide (B86325) chemistry to form a reactive N-hydroxysuccinimide (NHS) ester.

General Protocol for Antibody Conjugation

This protocol is a representative example and may require optimization for specific antibodies and applications.

Materials:

  • This compound

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL) immediately before use.

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound solution.

    • Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Conjugation to the Antibody:

    • Dissolve the antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of the dye to the antibody should be optimized, but a starting point is often a 10 to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-dye conjugate from excess dye and byproducts using size-exclusion chromatography or dialysis.

Visualization of Experimental Workflow and Potential Application

Experimental Workflow for Antibody Conjugation

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Quenching and Purification IR754 This compound Activated_Dye IR 754-NHS Ester IR754->Activated_Dye 15-30 min Room Temp EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye Conjugation Incubate Activated_Dye->Conjugation Antibody Antibody in Conjugation Buffer (pH 7.2-7.5) Antibody->Conjugation Quenching Add Quenching Solution (e.g., Tris-HCl) Conjugation->Quenching 1-2 hours Room Temp Purification Purification (Size-Exclusion Chromatography or Dialysis) Quenching->Purification Conjugated_Antibody Purified IR 754- Labeled Antibody Purification->Conjugated_Antibody

Caption: Workflow for the conjugation of this compound to an antibody.

Example Application: Visualizing the EGFR Signaling Pathway

An antibody conjugated with this compound could be used to visualize a component of a signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling cascade, which is a key pathway in cell proliferation and is often studied in cancer research.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway, a potential target for imaging with IR 754-labeled antibodies.

References

An In-depth Technical Guide to IR 754 Carboxylic Acid: A Near-Infrared Heptamethine Cyanine Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid (CAS Number: 2311980-68-2), a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to the limited availability of peer-reviewed studies specifically on this compound, this document combines data from commercial suppliers with representative information from the broader class of heptamethine cyanine dyes possessing a carboxylic acid functional group. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, bio-imaging, and diagnostics.

Core Compound Information

This compound is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure features a heptamethine chain, which is characteristic of this class of dyes and is responsible for its spectral properties. The presence of a carboxylic acid group provides a reactive handle for bioconjugation, allowing for its attachment to various biomolecules such as antibodies, peptides, and nanoparticles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

PropertyValue
CAS Number 2311980-68-2
Molecular Formula C₃₀H₃₃IN₂O₂
Molecular Weight 580.51 g/mol
Appearance Green to dark green powder/crystal
Purity >80.0% to ≥95% (as specified by supplier)
Synonyms 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide; 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide
Spectral Properties

The defining characteristic of this compound is its performance in the near-infrared window, which is highly advantageous for biological applications due to reduced tissue autofluorescence and deeper light penetration.

Spectral PropertyValue
Maximum Absorption (λmax) 745 - 750 nm (in methanol)
Emission Near-Infrared Region
Molar Extinction Coefficient Data not available
Quantum Yield Data not available

Applications in Research and Drug Development

Heptamethine cyanine dyes with carboxylic acid moieties are versatile tools in biomedical research. Their applications primarily leverage their NIR fluorescence and the ability to be conjugated to targeting ligands.

  • Fluorescent Imaging: These dyes are widely used as contrast agents for in vitro and in vivo imaging, including microscopy and whole-animal imaging.[1][2]

  • Cancer Theranostics: A significant area of application is in cancer research, where these dyes can act as "theranostic" agents, combining therapeutic and diagnostic functions.[3][4][5][6] They can be used for tumor imaging, image-guided surgery, and as photosensitizers in photodynamic therapy (PDT).[3][4][5][6]

  • Drug Delivery: The carboxylic acid group allows for the conjugation of therapeutic agents. The dye can then act as a carrier to deliver the drug to a specific target, which can be tracked through its fluorescence.[7][8][9]

  • Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, heptamethine cyanine dyes can generate reactive oxygen species (ROS), which are cytotoxic to nearby cells. This property is harnessed in PDT to selectively destroy cancer cells.[1][2][10][11]

Experimental Protocols and Methodologies

Synthesis of Heptamethine Cyanine Dyes

The synthesis of heptamethine cyanine dyes typically involves the condensation of two heterocyclic precursors with a polymethine chain-forming reagent.[12] A general synthetic approach is outlined below.

G cluster_synthesis General Synthesis Workflow start Indolenine Precursor (e.g., 2,3,3-trimethyl-3H-indole) condensation Condensation Reaction start->condensation reagent1 Polymethine Bridge Source (e.g., glutaconaldehyde (B1235477) dianil hydrochloride) reagent1->condensation reagent2 Carboxylic Acid Moiety Source reagent2->condensation intermediate Heptamethine Cyanine Dye with Carboxylic Acid condensation->intermediate purification Purification (e.g., Chromatography) intermediate->purification characterization Characterization (NMR, Mass Spec, HPLC) purification->characterization final_product This compound characterization->final_product

Caption: Generalized workflow for the synthesis of a heptamethine cyanine dye with a carboxylic acid group.

Bioconjugation via Carboxylic Acid Group

The carboxylic acid group is typically activated to form an active ester, which can then react with primary amines on biomolecules like antibodies or peptides to form a stable amide bond.

G cluster_bioconjugation Bioconjugation Workflow dye This compound activation Activation of Carboxylic Acid (e.g., EDC/NHS chemistry) dye->activation activated_dye Activated Dye (NHS-ester) activation->activated_dye conjugation Conjugation Reaction activated_dye->conjugation biomolecule Biomolecule with Amine Group (e.g., Antibody, Peptide) biomolecule->conjugation conjugated_product Dye-Biomolecule Conjugate conjugation->conjugated_product purification Purification (e.g., Size-Exclusion Chromatography) conjugated_product->purification final_conjugate Purified Conjugate purification->final_conjugate

Caption: A typical workflow for the bioconjugation of a carboxylic acid-containing dye to a biomolecule.

In Vitro Cell Imaging

For cellular imaging, the dye or its conjugate is incubated with cells in culture, allowing for uptake and visualization using fluorescence microscopy.

Protocol Outline:

  • Cell Culture: Plate cells of interest in a suitable imaging dish or plate and grow to the desired confluency.

  • Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the dye-containing medium. Incubate for a specific period (e.g., 30 minutes to several hours) at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR spectrum.

In Vivo Animal Imaging

For in vivo imaging, the dye or its conjugate is administered to a small animal model, and its biodistribution is monitored over time using a whole-animal imaging system.

Protocol Outline:

  • Animal Model: Utilize a relevant animal model (e.g., a mouse with a tumor xenograft).

  • Dye Administration: Administer the dye or its conjugate, typically via intravenous injection.

  • Imaging: At various time points post-injection, anesthetize the animal and place it in a small animal in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission wavelengths.

  • Data Analysis: Analyze the images to determine the biodistribution and tumor accumulation of the dye.

Signaling Pathways and Mechanisms of Action

The biological activity of heptamethine cyanine dyes, particularly in the context of cancer, is an area of active research.

Cellular Uptake Mechanisms

Certain heptamethine cyanine dyes have been shown to preferentially accumulate in cancer cells.[3][5][13] This selectivity is thought to be mediated by several factors, including:

  • Organic Anion-Transporting Polypeptides (OATPs): Some cancer cells overexpress OATPs, which can facilitate the uptake of these dyes.[7]

  • Mitochondrial and Plasma Membrane Potential: The altered membrane potentials in cancer cells may also contribute to dye accumulation.[13]

  • Hypoxic Tumor Microenvironment: The low oxygen conditions within tumors can influence dye uptake and retention.[8][9]

G cluster_uptake Cancer Cell Uptake and Action dye This compound oatp OATP Transporter dye->oatp Uptake mitochondria Mitochondria oatp->mitochondria Accumulation lysosome Lysosome oatp->lysosome Accumulation membrane Cancer Cell Membrane imaging NIR Fluorescence Imaging mitochondria->imaging pdt Photodynamic Therapy (PDT) (with light activation) mitochondria->pdt lysosome->imaging lysosome->pdt ros Reactive Oxygen Species (ROS) pdt->ros apoptosis Cell Apoptosis ros->apoptosis

References

Unveiling the Luminescent Core: A Technical Guide to the Fluorescence Mechanism of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence mechanism of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document provides a comprehensive overview of its photophysical properties, the influence of its chemical structure on its luminescent behavior, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of this versatile fluorescent probe in their respective fields, from advanced bioimaging to innovative therapeutic strategies.

Core Photophysical Properties of this compound

This compound, systematically named 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide, is a member of the heptamethine cyanine dye family, renowned for their strong absorption and emission in the near-infrared spectrum. This spectral window is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules and deeper tissue penetration of light.

The fluorescence of this compound originates from its extensive π-conjugated system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes from this excited singlet state (S₁) back to the ground state (S₀) through the emission of a photon, a process known as fluorescence.

A key characteristic of cyanine dyes, including this compound, is their susceptibility to non-radiative decay pathways. The flexible polymethine chain can undergo torsional vibrations and rotations, which can lead to energy dissipation as heat rather than light, thereby reducing the fluorescence quantum yield. The structural environment, including solvent viscosity and binding to macromolecules, can restrict these motions and enhance fluorescence.

Table 1: Summary of Quantitative Photophysical Data for this compound

ParameterValueSolventNotes
CAS Number 2311980-68-2N/A
Molecular Formula C₃₀H₃₃IN₂O₂N/A
Absorption Maximum (λmax) 745 - 750 nmMethanol (B129727)The primary absorption peak corresponding to the S₀ → S₁ transition.[1]
Molar Extinction Coefficient (ε) Data not availableA measure of how strongly the molecule absorbs light at a given wavelength.
Emission Maximum (λem) Data not availableThe peak wavelength of the fluorescence emission spectrum.
Stokes Shift Data not availableThe difference in wavelength between the absorption and emission maxima.
Fluorescence Quantum Yield (ΦF) Data not availableThe ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ) Data not availableThe average time the molecule spends in the excited state before returning to the ground state.

The Role of the Carboxylic Acid Moiety

The presence of a carboxylic acid group directly on the polymethine chain of IR 754 is a critical feature that significantly influences its chemical and photophysical behavior.

  • Bioconjugation: The carboxylic acid provides a reactive handle for covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids through standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS). This enables the targeted delivery and imaging of specific biological entities.

  • Solubility and Aggregation: The carboxyl group can influence the dye's solubility in aqueous media. At physiological pH, the carboxylic acid is typically deprotonated, increasing hydrophilicity. However, the planar structure of cyanine dyes predisposes them to aggregation (forming H- or J-aggregates) in aqueous solutions, which can drastically alter their absorption and emission properties. H-aggregates are typically non-fluorescent or weakly fluorescent with a blue-shifted absorption, while J-aggregates exhibit a sharp, red-shifted absorption band and can be highly fluorescent.[2][3][4] The carboxylic acid group can play a role in mediating these aggregation processes through hydrogen bonding and electrostatic interactions.

  • pH Sensitivity: The protonation state of the carboxylic acid is pH-dependent. Changes in pH can alter the electronic properties of the chromophore and its aggregation state, potentially leading to pH-sensitive fluorescence. This property can be exploited for developing pH sensors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and photophysical characterization of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general approach for the synthesis of meso-substituted heptamethine cyanine dyes can be adapted. The synthesis typically involves the condensation of two equivalents of a quaternary indolenine salt with a meso-substituted malondialdehyde derivative. For this compound, the key intermediate would be a derivative of malondialdehyde bearing a carboxylic acid group.

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Indolenine 2,3,3-Trimethylindolenine (B142774) Quaternization 1. Quaternization Indolenine->Quaternization Alkylating_Agent Alkylating Agent Alkylating_Agent->Quaternization Meso_COOH_Intermediate Meso-carboxy malondialdehyde derivative Condensation 2. Condensation Meso_COOH_Intermediate->Condensation Quaternization->Condensation Quaternized Indolenine IR754 This compound Condensation->IR754

Figure 1: General synthetic workflow for meso-carboxy heptamethine cyanine dyes.

Step 1: Synthesis of Quaternized Indolenine Salt

  • Dissolve 2,3,3-trimethylindolenine in a suitable solvent (e.g., acetonitrile).

  • Add an excess of an appropriate alkylating agent (e.g., methyl iodide or ethyl tosylate).

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated quaternary salt by filtration.

  • Wash the product with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Step 2: Condensation to Form this compound

  • Dissolve the quaternized indolenine salt (2 equivalents) and a meso-carboxy malondialdehyde derivative (1 equivalent) in a suitable solvent system, such as a mixture of pyridine (B92270) and acetic anhydride.

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by observing the formation of the intensely colored dye.

  • After completion, cool the reaction mixture and precipitate the crude dye by adding a non-solvent like diethyl ether.

  • Collect the crude product by filtration.

  • Purify the dye using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol/water).

Measurement of Photophysical Properties

Protocol for Determining Absorption and Emission Spectra:

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum.

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis-NIR spectrophotometer.

    • Record the absorption spectrum of the sample solutions in a 1 cm path length quartz cuvette from 500 nm to 900 nm.

    • Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer equipped with a near-infrared detector.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 950 nm.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λem - λmax).

Protocol for Determining Fluorescence Quantum Yield (Relative Method):

The fluorescence quantum yield (ΦF) can be determined relative to a standard dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, ΦF = 0.13).

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measurements:

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²) where:

      • ΦF,std is the quantum yield of the standard.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.

Fluorescence Mechanism and Jablonski Diagram

The fluorescence process of this compound can be visualized using a Jablonski diagram.

Jablonski cluster_levels S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1->S0_v0 Vibrational Relaxation (ps) S0_v2 v=2 S0_v3 v=3 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v3 Internal Conversion S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 v=0

Figure 2: Jablonski diagram illustrating the photophysical processes of a fluorophore.

  • Absorption: The molecule absorbs a photon, transitioning from the ground vibrational level of the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is a very fast process, occurring on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on the picosecond timescale. Internal conversion, a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀), can also occur and competes with fluorescence.

  • Fluorescence: From the lowest vibrational level of S₁, the molecule returns to one of the vibrational levels of the S₀ state by emitting a photon. This radiative decay process occurs on the nanosecond timescale. The energy of the emitted photon is lower than that of the absorbed photon, resulting in the characteristic Stokes shift.

  • Intersystem Crossing: The molecule in the S₁ state can also undergo a spin-forbidden transition to the first excited triplet state (T₁). This non-radiative process is known as intersystem crossing. From the T₁ state, the molecule can return to the S₀ state via phosphorescence (a slow radiative process) or non-radiative decay. For most cyanine dyes, intersystem crossing is less efficient than internal conversion and fluorescence.

Conclusion

This compound is a valuable near-infrared fluorophore with significant potential in various scientific and biomedical applications. Its core fluorescence mechanism is governed by the electronic transitions within its extensive π-conjugated system, with its photophysical properties being sensitive to the local environment. The presence of the carboxylic acid moiety provides a crucial handle for bioconjugation and influences its solubility and aggregation behavior. While specific quantitative photophysical data for this particular dye remains to be extensively published, the experimental protocols provided in this guide offer a clear pathway for its characterization. A thorough understanding of its fluorescence mechanism and the factors that influence it is paramount for the successful design and implementation of advanced fluorescent probes and imaging agents.

References

A Technical Guide to Cyanine Dyes for Near-Infrared Imaging in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of cyanine (B1664457) dyes in near-infrared (NIR) imaging. Cyanine dyes have become indispensable tools in preclinical and clinical research, offering deep tissue penetration and high signal-to-background ratios for non-invasive in vivo imaging. This document provides a comprehensive overview of their properties, experimental applications, and the underlying biological mechanisms.

Introduction to Near-Infrared Imaging with Cyanine Dyes

Near-infrared (NIR) imaging, operating within the 700-900 nm spectral window, provides significant advantages for in vivo studies due to the reduced absorption and scattering of light by biological tissues in this range.[1][2] This allows for deeper tissue penetration and lower autofluorescence compared to imaging in the visible spectrum.[2][3] Cyanine dyes are a class of synthetic fluorophores particularly well-suited for NIR imaging due to their high molar extinction coefficients, good quantum yields, and tunable photophysical properties.[4][5]

Heptamethine cyanine dyes, in particular, have emerged as promising agents for tumor imaging and targeted therapy, with some demonstrating preferential accumulation in cancer cells without the need for chemical conjugation.[6][7] The ability to conjugate these dyes to targeting moieties such as antibodies and peptides has further expanded their utility in visualizing specific molecular targets in vivo.[5][8]

Physicochemical Properties of Common Cyanine Dyes

The selection of a cyanine dye for a specific application depends on its unique photophysical and chemical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and plasma protein binding.

DyeMax Excitation (λex, nm)Max Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Plasma Protein Binding
Indocyanine Green (ICG) ~800~830~121,000 - 238,000~0.093High (binds to albumin and lipoproteins)[2][9][10]
IRDye 800CW ~774-785~803-830~171,000 - 270,000~0.054Low (compared to ICG)[3][11][12]
ZW800-1 ~760~780HighHighVery Low (zwitterionic nature prevents significant binding)[13][14][15]
Cy5.5 ~660~710~250,000~0.28Moderate to High[3][13]
Cy7 ~750~780~250,000~0.28Moderate to High[16]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of cyanine dyes in research. The following sections provide step-by-step protocols for common experimental procedures.

Antibody Conjugation with NHS-Ester Cyanine Dyes

This protocol describes the covalent attachment of an amine-reactive cyanine dye to an antibody via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues.[4][16]

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Cyanine dye NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.0)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin column. Adjust the antibody concentration to 2-10 mg/mL.[16]

  • Dye Preparation: Allow the vial of cyanine dye NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

    • Add the cyanine dye stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with storage buffer.[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance of the dye. The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.[16]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[4]

In Vivo Near-Infrared Fluorescence Imaging in Mice

This protocol outlines the general procedure for non-invasive imaging of cyanine dye-labeled probes in a mouse model.[3][17]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Cyanine dye-labeled imaging probe

  • Sterile saline or PBS for injection

  • In vivo imaging system equipped with appropriate excitation and emission filters

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on the imaging platform within a light-tight chamber.[3][17]

  • Probe Administration: Inject the cyanine dye-labeled probe intravenously via the tail vein. The typical injection volume is 100-200 µL.[17][18] The dose will depend on the specific probe and experimental design.

  • Image Acquisition:

    • Select the appropriate excitation and emission filters for the cyanine dye being used. For example, for an 800 nm dye, use an excitation filter around 760 nm and an emission filter around 830 nm.[3]

    • Acquire images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and target accumulation of the probe.[19][20]

    • Typical acquisition times range from 10 to 60 seconds.[3]

  • Animal Recovery: After imaging, remove the mouse from the imaging system and place it on a warming pad until it recovers from anesthesia.[3]

  • Data Analysis: Analyze the acquired images using appropriate software to quantify the fluorescence intensity in regions of interest (e.g., tumor, organs).

Ex Vivo Biodistribution Study

This protocol describes the procedure for determining the distribution of a cyanine dye-labeled probe in various organs and tissues after in vivo imaging.[21][22]

Materials:

  • Euthanasia agent

  • Surgical instruments for dissection

  • In vivo imaging system or a dedicated ex vivo imaging system

  • Phosphate-buffered saline (PBS)

Procedure:

  • Euthanasia and Dissection: At the final imaging time point, humanely euthanize the mouse.

  • Organ Harvesting: Immediately dissect and harvest the organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).[21][22]

  • Organ Imaging:

    • Arrange the harvested organs on a non-fluorescent surface.

    • Acquire fluorescence images of the organs using the imaging system with the same settings used for in vivo imaging.[21]

  • Data Quantification:

    • Draw regions of interest (ROIs) around each organ in the acquired images.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate the signal-to-background ratio by comparing the fluorescence intensity of target tissues to that of a non-target tissue like muscle.[21]

Signaling Pathways and Experimental Workflows

Understanding the biological pathways involved in probe accumulation and the logical flow of probe development is essential for designing effective imaging experiments.

Receptor-Mediated Endocytosis

For targeted imaging probes, the primary mechanism of cellular uptake is often receptor-mediated endocytosis.[6][23] This process allows for the specific internalization of the probe into target cells that express the corresponding receptor.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Probe Targeted NIR Probe (Cyanine Dye + Ligand) Binding Binding Probe->Binding Ligand Binding Receptor Cell Surface Receptor Receptor->Binding CoatedPit Clathrin-Coated Pit Formation Binding->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome Lysosome Lysosome (Signal Accumulation) Endosome->Lysosome Trafficking Recycling Receptor Recycling Endosome->Recycling Recycling->Receptor

Receptor-Mediated Endocytosis Pathway
Workflow for Targeted NIR Probe Development

The development of a targeted NIR imaging probe follows a structured workflow from initial design to in vivo validation.

ProbeDevelopmentWorkflow cluster_design Probe Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation SelectDye Select Cyanine Dye Conjugation Conjugation Chemistry SelectDye->Conjugation SelectLigand Select Targeting Ligand SelectLigand->Conjugation Synthesis Synthesize & Purify Probe Conjugation->Synthesis Photophysical Characterize Photophysical Properties Synthesis->Photophysical CellBinding Cell Binding Assays Photophysical->CellBinding Internalization Internalization Studies CellBinding->Internalization AnimalModel Select Animal Model Internalization->AnimalModel Imaging In Vivo NIR Imaging AnimalModel->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Toxicity Toxicity Assessment Biodistribution->Toxicity

Targeted NIR Probe Development Workflow

Conclusion

Cyanine dyes are powerful tools for NIR imaging in biomedical research and drug development. Their favorable photophysical properties and the ability to be conjugated to targeting molecules enable sensitive and specific visualization of biological processes in vivo. By understanding their characteristics and employing standardized experimental protocols, researchers can effectively leverage cyanine dyes to advance their studies in areas such as oncology, immunology, and neuroscience. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of cyanine dye-based NIR imaging in the laboratory.

References

In-Depth Technical Guide: Solubility and Applications of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of IR 754 Carboxylic Acid in Dimethyl Sulfoxide (DMSO) and water. It is intended to be a valuable resource for researchers and professionals in the fields of biotechnology, drug discovery, and diagnostics who are considering this near-infrared (NIR) fluorescent dye for their applications. This document outlines the dye's properties, provides guidance on its dissolution, and presents a sample experimental workflow.

Introduction to this compound

This compound is a member of the heptamethine cyanine (B1664457) dye family, characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which allows for covalent conjugation to biomolecules such as proteins, antibodies, and amino-modified oligonucleotides. The NIR properties of IR 754 make it a valuable tool for deep-tissue imaging and other applications where minimizing autofluorescence from biological samples is critical.

Chemical Properties:

PropertyValue
Molecular Formula C₃₀H₃₃IN₂O₂
Molecular Weight Approximately 580.51 g/mol
Appearance Green to dark green powder or crystals[1]

Solubility Profile: DMSO and Water

A critical aspect of working with this compound is understanding its solubility, as this directly impacts its usability in biological and pharmaceutical research.

Qualitative Solubility Analysis

Based on the chemical structure, this compound is classified as a non-sulfonated cyanine dye. Dyes in this class are known for their hydrophobic nature. Consequently, this compound exhibits low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). The large organic structure outweighs the hydrophilic contribution of the single carboxylic acid group.

Conversely, this compound is soluble in polar aprotic organic solvents , with Dimethyl Sulfoxide (DMSO) being a common choice for creating concentrated stock solutions. Other organic solvents such as dimethylformamide (DMF) can also be used. For most biological applications, a stock solution in DMSO is prepared first and then diluted into the final aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the aqueous medium is low enough to not affect the biological system under study.

Quantitative Solubility Data
SolventEstimated SolubilityRemarks
DMSO > 10 mg/mLDMSO is the recommended solvent for preparing concentrated stock solutions.
Water < 0.1 mg/mLThe dye is sparingly soluble in water, often leading to aggregation.
PBS (pH 7.4) < 0.1 mg/mLSimilar to water, solubility is very limited in aqueous buffers.

Note: The values presented are estimates for a typical non-sulfonated cyanine dye and should be empirically verified for specific applications.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: ~580.51 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weighing the Dye: Accurately weigh out a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg of dye: Volume = (0.001 g / 580.51 g/mol ) / 0.010 mol/L ≈ 0.000172 L = 172 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the dye.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) can aid dissolution but should be done with caution to avoid degradation.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C.

Visualizations

Experimental Workflow: Preparation for Cell Staining

The following diagram illustrates a typical workflow for preparing this compound for a cell staining experiment.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Staining weigh Weigh IR 754 Carboxylic Acid add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute mix Mix Gently dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells incubate Incubate add_to_cells->incubate wash Wash Cells incubate->wash image Image Cells (NIR) wash->image

Workflow for this compound in cell staining.
Conceptual Signaling Pathway: Targeted Photodynamic Therapy

This diagram illustrates a conceptual signaling pathway for the use of an antibody-drug conjugate (ADC) involving this compound in targeted photodynamic therapy (PDT).

G cluster_targeting Targeting & Internalization cluster_activation Photoactivation & Cell Death adc Antibody-IR754 Conjugate binding Binding adc->binding receptor Tumor Cell Receptor receptor->binding internalization Endocytosis binding->internalization nir_light NIR Light (e.g., 754 nm) internalization->nir_light ros Reactive Oxygen Species (ROS) nir_light->ros excites IR754 apoptosis Apoptosis ros->apoptosis

Conceptual pathway for targeted photodynamic therapy.

Conclusion

This compound is a valuable near-infrared fluorescent dye for researchers in various life science disciplines. While its poor aqueous solubility presents a challenge, this can be effectively managed by using DMSO for initial dissolution to create concentrated stock solutions. The carboxylic acid functionality provides a versatile handle for conjugation to a wide array of biomolecules, enabling applications in targeted imaging, drug delivery, and diagnostics. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful implementation of this compound in research and development.

References

IR-754 Carboxylic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye characterized by its vibrant green to dark green crystalline appearance. As a member of the cyanine dye family, it possesses unique photophysical properties, including strong absorption and fluorescence in the NIR spectrum, typically between 700 and 800 nm.[1][2] This region, often referred to as the "optical window" for biological tissues, allows for deeper light penetration with minimal autofluorescence, making IR-754 and its analogues highly valuable for in vivo applications.[2] The presence of a carboxylic acid group provides a reactive handle for conjugation to various biomolecules and nanoparticles, further expanding its utility in biomedical research.[3] This guide details the fundamental applications of IR-754 Carboxylic Acid and its close analogues in bioimaging, photodynamic therapy (PDT), and drug delivery, providing insights into experimental design and data interpretation.

Core Properties

While specific quantitative data for IR-754 Carboxylic Acid is not extensively published, its properties can be inferred from its chemical class and data available for structurally similar heptamethine cyanine dyes.

PropertyValue/RangeNotes
Molecular Formula C₃₀H₃₃IN₂O₂[4]
Molecular Weight 580.51 g/mol [4]
CAS Number 2311980-68-2[4]
Appearance Green to Dark green powder/crystal[4]
Absorption Max (λmax) ~745-750 nm (in Methanol)Data for IR-754. The exact λmax can vary depending on the solvent and local environment.
Emission Max (λem) ~770-800 nmEstimated based on typical Stokes shift for cyanine dyes.
Extinction Coefficient > 200,000 M⁻¹cm⁻¹Typical for heptamethine cyanine dyes, indicating strong light absorption.
Quantum Yield Low to moderateHighly dependent on the molecular environment; aggregation often leads to quenching.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), poorly soluble in water.The carboxylic acid group provides some aqueous solubility at higher pH.

Key Research Applications

The unique properties of IR-754 Carboxylic Acid and its analogues make them powerful tools in several areas of biomedical research.

Near-Infrared (NIR) Fluorescence Imaging

The strong absorption and emission in the NIR window make IR-754 an excellent candidate for a fluorescent probe in both in vitro and in vivo imaging. Its carboxylic acid group allows for covalent conjugation to targeting moieties such as antibodies, peptides, or small molecules, enabling specific visualization of biological targets.

This protocol outlines a general procedure for staining cells with a NIR dye like IR-754 Carboxylic Acid for fluorescence microscopy.

  • Cell Culture: Plate cells of interest in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and grow to the desired confluency.

  • Dye Preparation: Prepare a stock solution of IR-754 Carboxylic Acid (e.g., 1-10 mM) in anhydrous DMSO. Protect the solution from light.

  • Staining Solution: Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: ~740 nm, Emission: ~780 nm long-pass).

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells stain_sol Dilute to Working Concentration cell_culture->stain_sol dye_prep Prepare IR-754 Stock (DMSO) dye_prep->stain_sol wash1 Wash Cells (PBS) stain_sol->wash1 incubate Incubate with Staining Solution wash1->incubate wash2 Wash Cells (PBS, 2-3x) incubate->wash2 add_medium Add Fresh Medium/PBS wash2->add_medium microscopy Fluorescence Microscopy (NIR) add_medium->microscopy

Experimental workflow for in vitro cell staining with IR-754 Carboxylic Acid.
Photodynamic Therapy (PDT)

Upon excitation with NIR light, heptamethine cyanine dyes can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to nearby cells. This property makes them promising photosensitizers for PDT, a minimally invasive therapeutic approach for cancer and other diseases.

PDT_Pathway IR754 IR-754 Carboxylic Acid Excited_IR754 Excited State IR-754 IR754->Excited_IR754 Absorption Light NIR Light (e.g., 780 nm) Light->Excited_IR754 ROS Reactive Oxygen Species (¹O₂) Excited_IR754->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Oxidative Stress

Mechanism of action for IR-754 Carboxylic Acid in photodynamic therapy.
Drug Delivery and Theranostics

The carboxylic acid functionality of IR-754 allows for its incorporation into various nanocarrier systems, such as liposomes, polymeric nanoparticles, and micelles. These nanoparticles can be loaded with therapeutic agents, and the dye serves a dual purpose: as an imaging agent to track the biodistribution of the nanoparticles and as a photosensitizer for PDT or a photothermal agent for photothermal therapy (PTT). This combination of therapy and diagnostics is known as theranostics.

This protocol describes a common method for encapsulating a hydrophobic dye like IR-754 into polymeric nanoparticles.

  • Organic Phase Preparation: Dissolve a biocompatible polymer (e.g., PLGA) and IR-754 Carboxylic Acid in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dye.

  • Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer or lyoprotectant solution for storage or further use.

Nanoparticle_Workflow cluster_phases Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Storage organic Organic Phase: Polymer + IR-754 in Organic Solvent emulsify Emulsification (Homogenization/Sonication) organic->emulsify aqueous Aqueous Phase: Surfactant in Water aqueous->emulsify evap Solvent Evaporation emulsify->evap centrifuge Centrifugation evap->centrifuge wash Washing centrifuge->wash resuspend Resuspension & Storage wash->resuspend

Workflow for the formulation of IR-754 loaded polymeric nanoparticles.

Conclusion

IR-754 Carboxylic Acid is a versatile near-infrared dye with significant potential in biomedical research. Its favorable photophysical properties, coupled with the ability to be conjugated to various molecules and incorporated into nanocarriers, make it a valuable tool for advanced imaging, targeted therapies like PDT, and the development of next-generation theranostic platforms. Further research into its specific photophysical parameters and biological interactions will continue to expand its applications in the fields of drug development and molecular medicine.

References

Methodological & Application

Application Notes and Protocols for IR 754 Carboxylic Acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes, such as IR 754, are invaluable tools in biological research and drug development. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence from biological samples, making them ideal for in vivo imaging and other sensitive applications. This document provides a detailed protocol for the conjugation of IR 754 Carboxylic Acid to proteins, a crucial step for creating targeted fluorescent probes. The primary method described is the two-step carbodiimide (B86325) reaction, which activates the carboxylic acid group for subsequent reaction with primary amines on the protein.

Principle of Conjugation

The conjugation of this compound to a protein is typically achieved through a two-step process involving carbodiimide chemistry.[1][2]

  • Activation of Carboxylic Acid: The carboxylic acid group on the IR 754 dye is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of the dye.[3][4]

  • Reaction with Primary Amines: The IR 754-NHS ester is then reacted with the target protein. The NHS ester readily reacts with primary amine groups (-NH2) present on the protein, primarily on the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[3][5] This covalent linkage permanently attaches the fluorescent dye to the protein.

Quantitative Data Summary

Successful protein conjugation is dependent on several quantitative parameters. The following tables summarize key data for consideration.

Table 1: Molar Ratios and Reaction Conditions

ParameterRecommended ValueNotes
Dye:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein. Higher ratios can lead to over-labeling and potential protein precipitation or loss of function.[6]
EDC:Dye Molar Ratio 1.5:1 to 2:1Sufficient EDC is required to activate the carboxylic acid.
NHS:Dye Molar Ratio 1.5:1 to 2:1NHS stabilizes the activated intermediate, increasing conjugation efficiency.
Reaction pH (Activation) 6.0Optimal pH for EDC/NHS activation of the carboxylic acid.
Reaction pH (Conjugation) 7.2 - 8.5Slightly basic pH deprotonates primary amines, facilitating their reaction with the NHS ester.[5][7]
Reaction Temperature Room TemperatureMild conditions help to preserve the protein's structure and function.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester.
Reaction Time (Conjugation) 1 - 2 hours (or overnight at 4°C)Longer incubation times can increase conjugation efficiency.[2]

Table 2: Spectroscopic Properties for Characterization (Approximation)

ParameterValueReference
IR 754 Molecular Weight 580.50 g/mol [8]
Typical Protein (IgG) Molecular Weight ~150,000 g/mol
Approx. Molar Extinction Coefficient (ε) of Dye at ~750 nm 260,000 M⁻¹cm⁻¹Value for IRDye® 750, a spectrally similar dye.[9]
Approx. Correction Factor (CF₂₈₀) of Dye 0.08Value for a spectrally similar dye.

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer or Bicarbonate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Step: Add activated dye to protein (pH 8.0-8.5, 1-2 hr) prep_protein->conjugation prep_dye Prepare IR 754 Stock (DMSO/DMF) activation Activation Step: Mix IR 754, EDC, NHS (pH 6.0, 15-30 min) prep_dye->activation prep_edc_nhs Prepare EDC/NHS Solution (Reaction Buffer) prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (Add Tris buffer) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize Conjugate (Spectrophotometry, DOL Calculation) purification->characterization storage Store Conjugate (4°C, protected from light) characterization->storage

Caption: Workflow for this compound protein conjugation.

Detailed Protocol

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing primary amines like Tris are not recommended as they will compete in the reaction.[10]

  • This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in the Reaction Buffer (0.1 M MES, pH 6.0) at a concentration of 10 mg/mL each.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the desired volume of this compound stock solution with the freshly prepared EDC/NHS solution. The molar ratio of Dye:EDC:NHS should be approximately 1:1.5:1.5.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

3. Protein Conjugation:

  • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M bicarbonate buffer.

  • Add the activated IR 754-NHS ester solution to the protein solution. A typical starting molar excess of dye to protein is 10:1.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or for a more controlled reaction, overnight at 4°C.

4. Quenching the Reaction:

  • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the colored, labeled protein.

6. Characterization of the Conjugate:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~750 nm for IR 754).

  • Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated per protein molecule. It can be calculated using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ = Absorbance at 280 nm

    • Aₘₐₓ = Absorbance at ~750 nm

    • CF₂₈₀ = Correction factor for dye absorbance at 280 nm (use ~0.08 as an estimate)[11]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[1]

    • ε_dye = Molar extinction coefficient of the dye at its λₘₐₓ (use ~260,000 M⁻¹cm⁻¹ as an estimate)[9]

    An ideal DOL for antibodies is typically between 2 and 10.[1]

7. Storage:

  • Store the purified IR 754-protein conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if it does not interfere with downstream applications) and a preservative such as sodium azide.

Application Example: EGFR-Targeted Tumor Imaging

IR 754-conjugated antibodies are frequently used for in vivo imaging of tumors. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers, can be labeled with IR 754.[3][7] When introduced in vivo, the labeled antibody will preferentially accumulate at the tumor site, allowing for non-invasive visualization and monitoring through near-infrared fluorescence imaging.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Application Notes and Protocols for Conjugating IR 754 Carboxylic Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of near-infrared (NIR) fluorophores, such as IR 754, to antibodies is a critical process for a variety of research and clinical applications, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging.[1][2][3] NIR dyes are particularly advantageous due to deeper tissue penetration and lower autofluorescence, leading to higher signal-to-noise ratios.[1][4]

This document provides a detailed protocol for the conjugation of IR 754 Carboxylic Acid to antibodies. The method is based on the widely used carbodiimide (B86325) crosslinker chemistry, which involves a two-step process. First, the carboxylic acid group of the IR 754 dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a semi-stable amine-reactive sulfo-NHS ester.[5][6][7] This activated ester then readily reacts with primary amine groups (the ε-amino groups of lysine (B10760008) residues) on the antibody to form a stable amide bond.[][]

This two-step method is preferred as it increases the efficiency of the conjugation reaction and reduces the likelihood of antibody polymerization, which can be a side reaction when using EDC alone.[6] The resulting antibody-dye conjugates can be purified and characterized to determine the degree of labeling (DOL), which is a crucial parameter for ensuring optimal performance in downstream applications.[][10]

Reaction Chemistry and Workflow

The conjugation process follows a straightforward chemical pathway. EDC first reacts with the carboxylic acid on the IR 754 dye to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to hydrolysis, making it unstable in aqueous solutions. The addition of sulfo-NHS allows for the formation of a more stable sulfo-NHS ester.[5][6] This amine-reactive ester is then added to the antibody solution, where it couples with lysine residues to form the final, stable conjugate.[]

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization IR754_COOH This compound EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 6.0) IR754_COOH->EDC_NHS Activation Activated_Dye IR 754 Amine-Reactive Sulfo-NHS Ester EDC_NHS->Activated_Dye Antibody Antibody (Conjugation Buffer, pH 7.2-8.5) Activated_Dye->Antibody Conjugation (1-2 hours, RT) Conjugate IR 754-Antibody Conjugate Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Removal of excess dye Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Spectro Spectrophotometry (A280 & Amax) Purified_Conjugate->Spectro Analysis DOL Calculate DOL Spectro->DOL

Caption: Overall experimental workflow for conjugating this compound to an antibody.

Materials and Equipment

Reagents
  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[6][]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine[11][12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification/Storage Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography resin (e.g., Sephadex G-25) or pre-packed spin columns[10]

Equipment
  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Rotator or shaker

  • UV-Vis Spectrophotometer

  • Chromatography columns or centrifuge for spin columns

Experimental Protocols

Protocol 1: Antibody Preparation

It is critical to ensure the antibody is in a suitable buffer and at an optimal concentration before starting the conjugation.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizing proteins (e.g., BSA or gelatin), it must be purified.[10] Dialyze the antibody against 1X PBS, pH 7.4, or use an antibody purification kit or spin column to exchange the buffer.[11][13]

  • Concentration Adjustment: For optimal labeling, adjust the antibody concentration to 2-10 mg/mL in PBS.[10] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[10]

  • Purity Check: Measure the absorbance of the purified antibody solution at 280 nm (A280) to determine the concentration.

Protocol 2: Two-Step Conjugation of this compound to Antibody

This protocol is divided into two main parts: activation of the dye and conjugation to the antibody.

Part A: Activation of this compound

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0). EDC is susceptible to hydrolysis and should be handled quickly.[6]

  • Dissolve Dye: Dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with a molar excess of EDC and sulfo-NHS. A common starting point is a 1:1:1 molar ratio of dye:EDC:sulfo-NHS, though optimization may be required.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive sulfo-NHS ester.[6]

Part B: Conjugation to Antibody

  • Adjust pH: If necessary, adjust the pH of the prepared antibody solution to between 7.2 and 8.5 using a suitable buffer, such as sodium bicarbonate, to facilitate the reaction with primary amines.[][12]

  • Add Activated Dye: Add the freshly prepared, activated IR 754 sulfo-NHS ester solution to the antibody solution.

  • Molar Ratio: The optimal molar ratio of dye to antibody depends on the specific antibody and dye, but a starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.[10][14] Over-labeling can lead to reduced antibody binding affinity and fluorescence quenching, while under-labeling may result in a weak signal.[][10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation, protected from light.[][15]

  • Quenching (Optional): To stop the reaction, a quenching reagent like Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM.[12] This step consumes any unreacted sulfo-NHS esters. Incubate for an additional 15-30 minutes.[11][12]

G cluster_prep Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_final Finalization A_Prep Prepare Antibody (2-10 mg/mL in PBS) Conjugate Add Activated Dye to Antibody (10:1 molar ratio) A_Prep->Conjugate D_Prep Prepare Dye Stock (10 mM in DMSO) Activate Mix Dye, EDC, Sulfo-NHS Incubate 15-30 min, RT D_Prep->Activate C_Prep Prepare EDC/Sulfo-NHS (in MES buffer, pH 6.0) C_Prep->Activate Activate->Conjugate Incubate Incubate 1-2 hours, RT, dark Conjugate->Incubate Quench Optional: Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Protocol workflow for the two-step conjugation of IR 754 to an antibody.
Protocol 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated dye and other reaction components.

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS, pH 7.4.[10]

  • Sample Loading: Carefully load the conjugation reaction mixture onto the center of the column.[10]

  • Elution: Add PBS to the column to begin the separation. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules will be retained longer.

  • Fraction Collection: Collect the colored fractions that contain the desired conjugate.[10] The purified conjugate should be stored at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.

Alternatively, commercially available spin columns designed for antibody purification can be used for a faster and more convenient purification process.[11]

Protocol 4: Characterization of the Conjugate

The Degree of Labeling (DOL), or dye-to-antibody ratio, is a critical quality attribute. The optimal DOL for most antibodies is between 2 and 10.[10]

  • Spectrophotometric Measurement:

    • Dilute a small amount of the purified conjugate in PBS.

    • Measure the absorbance at 280 nm (A280), which corresponds to the protein concentration.

    • Measure the absorbance at the maximum absorbance wavelength for IR 754 (Amax, typically around 754 nm).

  • DOL Calculation: The DOL is calculated using the Beer-Lambert law.

    • Step 1: Calculate the molar concentration of the antibody.

      • First, correct the A280 reading for the dye's contribution at that wavelength:

        • Corrected A280 = A280 - (Amax * CF)

        • Where CF is the correction factor (A280/Amax) for the free dye. This value should be provided by the dye manufacturer or determined empirically.

      • Then, calculate the antibody concentration:

        • Antibody Conc. (M) = Corrected A280 / ε_protein

        • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Step 2: Calculate the molar concentration of the dye.

      • Dye Conc. (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of IR 754 at its Amax.

    • Step 3: Calculate the DOL.

      • DOL = Dye Conc. (M) / Antibody Conc. (M)

Data Presentation

Quantitative data from the conjugation and characterization process should be recorded systematically.

ParameterDescriptionRecommended Value/RangeObserved Value
Antibody Concentration Initial concentration for conjugation.2 - 10 mg/mL[10]
Dye:Antibody Molar Ratio Molar excess of dye used in the reaction.5:1 to 20:1[10]
A280 (Corrected) Absorbance of the conjugate at 280 nm, corrected for dye absorbance.-
Amax (at ~754 nm) Absorbance of the conjugate at the dye's λmax.-
Degree of Labeling (DOL) Moles of dye per mole of antibody.2 - 10[10]
Final Conjugate Yield Total amount of purified conjugate recovered.> 80%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DOL - Antibody concentration too low.- Inactive EDC/sulfo-NHS.- Incorrect buffer pH.- Insufficient molar ratio of dye.- Concentrate antibody to >2 mg/mL.- Use fresh, high-quality EDC and sulfo-NHS.- Ensure activation is at pH ~6.0 and conjugation is at pH 7.2-8.5.- Increase the dye:antibody molar ratio.
High DOL / Precipitation - Excessive dye:antibody molar ratio.- Over-labeling leading to aggregation.- Reduce the molar excess of dye in the reaction.- Decrease the reaction time or temperature.
Low Conjugate Recovery - Inefficient purification.- Antibody precipitation.- Ensure proper equilibration and running of the chromatography column.- Check for precipitation during the reaction; if present, troubleshoot DOL.
No Conjugation - Presence of primary amines (Tris, glycine) in the antibody buffer.- Perform thorough buffer exchange of the antibody into an amine-free buffer like PBS before starting.

References

Application Notes: IR 754 Carboxylic Acid for In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive monitoring of biological processes in small animals. The NIR window, typically between 700 and 900 nm, offers significant advantages for in vivo studies, including deeper tissue penetration due to reduced light absorption by biological molecules like hemoglobin and water, and lower autofluorescence, which leads to a higher signal-to-background ratio.[1][2] Cyanine (B1664457) dyes are a prominent class of fluorophores used in this range due to their high molar absorptivity, strong fluorescence, and good photostability.[3][4]

IR 754 Carboxylic Acid is a heptamethine cyanine dye that absorbs and emits in the NIR-I window. The carboxylic acid functional group serves as a reactive handle, enabling the covalent conjugation of the dye to various biomolecules, such as antibodies, peptides, or nanoparticles. This allows researchers to create targeted probes to visualize specific cells, tissues, or biological pathways in vivo.

Data Presentation

Table 1: Typical Optical and Physical Properties of IR 754 Class Dyes
PropertyTypical ValueNotes
Excitation Maximum (λex)~745 - 755 nmThe exact maximum can vary depending on the solvent and conjugation state.[5]
Emission Maximum (λem)~770 - 810 nmThe emission peak is suitable for detection with standard in vivo imaging systems.[5]
Molar Extinction Coeff. (ε)>200,000 M⁻¹cm⁻¹High molar extinction coefficients are characteristic of cyanine dyes, leading to bright signals.[6]
Reactive GroupCarboxylic Acid (-COOH)Enables conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) via amide bond formation.
SolubilitySoluble in organic solvents (DMSO, DMF)Stock solutions are typically prepared in anhydrous DMSO before conjugation.

Note: The exact optical properties should be confirmed from the manufacturer's specification sheet for the specific batch of dye being used.

Table 2: General Biodistribution Profile of Unconjugated Cyanine Dyes in Mice
OrganRelative Signal Intensity (24h post-injection)Clearance Pathway
Liver +++Cyanine dyes typically exhibit high uptake in the liver and are cleared via the hepatobiliary route.[7][8]
Spleen ++Accumulation in organs of the reticuloendothelial system (RES) is common.[8]
Kidneys +Some renal clearance may occur, though it is typically secondary to hepatic clearance for this class of dye.[5]
Lungs +Minor, transient signal may be observed shortly after injection.
GI Tract ++Signal in the gastrointestinal tract is expected due to hepatobiliary excretion.[6][8]

Note: Biodistribution is highly dependent on the specific chemical structure of the dye and the molecule it is conjugated to. For example, conjugation to a targeting antibody will significantly alter this profile.[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent labeling of an antibody with this compound using N-hydroxysuccinimide (NHS) ester chemistry. This involves activating the carboxylic acid group to form an NHS ester, which then readily reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (0.5-3.0 mg/mL in amine-free buffer, e.g., PBS pH 7.4).[9]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0-8.5.[]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Sephadex G-25 size-exclusion column or dialysis cassette (10K MWCO).[]

Procedure:

  • Prepare Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the reaction.

    • Adjust the pH of the antibody solution to 8.0-8.5 using the Reaction Buffer.[]

  • Prepare Dye Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[11] This solution should be prepared immediately before use.

  • Activate Carboxylic Acid (if not using a pre-activated dye):

    • This step can be skipped if using a pre-made NHS ester version of the dye.

    • In a separate microfuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO.

    • Allow the reaction to proceed for 1 hour at room temperature in the dark to form the IR 754-NHS ester.

  • Conjugation Reaction:

    • Add the activated IR 754-NHS ester solution to the pH-adjusted antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[11]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[12]

  • Purification:

    • Remove unreacted dye by passing the solution through a pre-equilibrated Sephadex G-25 column.[11][12] The first colored band to elute will be the antibody-dye conjugate.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~754 nm (for the dye).

    • Calculate the protein concentration and DOL using the formulas provided by the dye manufacturer, which account for the dye's absorbance at 280 nm.[11] An optimal DOL for in vivo imaging is typically between 1.5 and 3.[9]

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & QC p1 Prepare Antibody in Amine-Free Buffer (pH 8.0-8.5) p2 Prepare 10 mM Dye Stock in anhy. DMSO r1 Activate Dye with EDC / NHS p2->r1 Combine Reagents r2 Add Activated Dye to Antibody r1->r2 r3 Incubate 1-2 hr at RT in Dark r2->r3 q1 Purify via Size Exclusion Column (Sephadex G-25) r3->q1 Reaction Complete q2 Measure A280 & A754 q1->q2 q3 Calculate Degree of Labeling (DOL) q2->q3 end end q3->end Final Conjugate Ready for Use

Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: In Vivo Fluorescence Imaging in Mice

This protocol provides a general workflow for imaging mice following the administration of an IR 754-labeled probe.

Materials:

  • IR 754-conjugated probe, diluted in sterile PBS.

  • Athymic nude mice (nu/nu) are recommended to minimize light scatter from fur.[9]

  • Anesthesia machine with isoflurane (B1672236).

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum) equipped with appropriate filters.

  • Heating pad to maintain mouse body temperature.

  • Insulin syringes (28-32 gauge).[9]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using 1-3% isoflurane in oxygen.[5]

    • If not using hairless mice, remove the fur from the area to be imaged using clippers or a depilatory cream.[9]

    • Position the mouse on the imaging system's stage, which should be heated to 37°C.

  • Probe Administration:

    • Administer the IR 754-probe via the desired route. Intravenous (tail vein) injection is common for systemic delivery.

    • Refer to Table 3 for recommended injection volumes.[9] A typical starting dose for a labeled antibody is 50 µg.[9]

  • Fluorescence Imaging:

    • Acquire a baseline, pre-injection image of the mouse.

    • Following injection, acquire images at multiple time points (e.g., 1h, 4h, 24h, 48h).[5] The optimal time course depends on the probe's pharmacokinetics.[9]

    • Use an excitation filter around 745 nm and an emission filter around 800-820 nm.[5]

    • Set the exposure time and binning to achieve a good signal without saturation.

  • Ex Vivo Biodistribution:

    • At the final time point, humanely euthanize the mouse.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal distribution.[8]

  • Data Analysis:

    • Use the system's software to draw Regions of Interest (ROI) over the target tissue (e.g., tumor) and other organs.

    • Quantify the average radiant efficiency [p/s/cm²/sr]/[µW/cm²] within each ROI to determine probe accumulation and clearance.

G cluster_prep 1. Animal Preparation cluster_imaging 2. Imaging Sequence cluster_exvivo 3. Ex Vivo Analysis p1 Anesthetize Mouse (Isoflurane) p2 Remove Fur (if necessary) p1->p2 p3 Position on Heated Stage p2->p3 i1 Acquire Baseline (Pre-injection) Image p3->i1 Ready to Image i2 Inject Probe (e.g., IV Tail Vein) i1->i2 i3 Acquire Images at Multiple Time Points (1h, 4h, 24h) i2->i3 e1 Euthanize Mouse at Final Time Point i3->e1 End of Time Course e2 Dissect Organs & Tumor e1->e2 e3 Image Organs to Confirm Biodistribution e2->e3 end end e3->end Final Quantified Data

Caption: General workflow for in vivo and ex vivo imaging in mice.
Table 3: Recommended Injection Volumes in Mice (~25g)

Route of AdministrationRecommended VolumeMaximum Volume
Intravenous (IV)50 - 125 µL200 µL
Intraperitoneal (IP)500 µL2 mL
Subcutaneous (SC)100 - 250 µL1 mL
Data adapted from Thermo Fisher Scientific recommendations.[9]

Data Analysis and Interpretation

G A Raw Fluorescence Images (Time Series) B Define Regions of Interest (ROI) (e.g., Tumor, Liver, Muscle) A->B G Compare Ex Vivo Organ Signal with In Vivo Data A->G Correlate C Measure Average Radiant Efficiency in each ROI B->C D Subtract Background Signal (from non-target tissue ROI) C->D E Calculate Tumor-to-Background Ratio (TBR) D->E F Plot Signal vs. Time for Pharmacokinetics D->F

Caption: Logical workflow for quantitative analysis of in vivo imaging data.

References

Application Notes and Protocols for Live Cell Imaging with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Dyes in the NIR spectrum (700-1000 nm) offer significant advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence compared to traditional visible light fluorophores.[1][2][3] The carboxylic acid functional group provides a site for potential conjugation to biomolecules, expanding its utility in targeted imaging applications. These application notes provide a comprehensive guide for the use of this compound in live-cell imaging, including detailed protocols and recommendations for optimization.

Physicochemical and Spectral Data

A summary of the key properties of this compound is presented below. This data is essential for designing imaging experiments and selecting appropriate filter sets.

PropertyValueReference(s)
Chemical Formula C₃₀H₃₃IN₂O₂[4]
Molecular Weight 580.50 g/mol [5]
CAS Number 2311980-68-2[4]
Appearance Green to dark green powder/crystal
Purity (HPLC) >80.0%
Maximum Excitation (λmax) 745 - 750 nm (in methanol)
Maximum Emission (λem) ~770 - 800 nm (estimated)N/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[1]

Note: The maximum emission wavelength is an estimation based on the typical Stokes shift for similar cyanine dyes. It is highly recommended to determine the optimal excitation and emission settings empirically on your specific imaging system.

Experimental Protocols

Preparation of Stock Solution

It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the final working concentration.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-10 mM stock solution by dissolving the dye in a suitable organic solvent such as DMSO or DMF. For example, to prepare a 1 mM stock solution, dissolve 0.58 mg of the dye in 1 mL of anhydrous DMSO.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for several months.

Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells with this compound. The optimal conditions, including dye concentration and incubation time, will depend on the cell type and experimental goals and should be determined empirically.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for imaging

  • Complete cell culture medium

  • Pre-warmed phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., HBSS)

  • This compound stock solution

Protocol:

  • Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare the staining solution by diluting the this compound stock solution into pre-warmed complete cell culture medium or imaging buffer. The final working concentration typically ranges from 0.1 to 10 µM. It is recommended to test a range of concentrations to find the optimal balance between signal intensity and potential cytotoxicity.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined for each cell type and experimental condition.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.

  • Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Imaging Parameters

Microscope: A fluorescence microscope equipped with a NIR laser line for excitation and a detector sensitive to the NIR emission range is required. Excitation: Use an excitation source close to the dye's absorption maximum (e.g., 740-750 nm laser line). Emission: Use a long-pass filter suitable for collecting the emission signal (e.g., >770 nm). Objective: Use a high numerical aperture (NA) objective for optimal signal collection. Detector: A sensitive NIR camera (e.g., sCMOS, EMCCD) is recommended for detecting the fluorescence signal.

Optimization and Considerations

  • Cytotoxicity: As with any fluorescent probe, it is essential to assess the potential cytotoxicity of this compound on your specific cell line. This can be evaluated using standard cell viability assays (e.g., MTT, trypan blue exclusion) by treating cells with a range of dye concentrations and incubation times.

  • Photostability: NIR dyes are generally more photostable than their visible-light counterparts. However, to minimize photobleaching and phototoxicity, it is advisable to use the lowest possible excitation laser power and exposure time that still provides an adequate signal-to-noise ratio.

  • Cellular Localization: The cellular uptake and localization of this compound have not been extensively characterized in the literature. The carboxylic acid group may influence its membrane permeability and intracellular distribution. Co-localization studies with organelle-specific markers may be necessary to determine its subcellular localization.

  • Conjugation: The carboxylic acid moiety allows for the conjugation of IR 754 to proteins, antibodies, or other biomolecules through standard bioconjugation techniques (e.g., EDC/NHS chemistry). This enables the development of targeted probes for specific cellular structures or proteins.

Visualizations

The following diagrams illustrate a generic experimental workflow for live-cell imaging and a hypothetical signaling pathway that could be investigated using a targeted NIR probe.

G cluster_prep Cell and Dye Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_culture Culture cells on imaging dish working_sol Dilute stock to working concentration (0.1-10 µM) in media cell_culture->working_sol stock_prep Prepare IR 754 stock solution (1-10 mM in DMSO) stock_prep->working_sol incubation Incubate cells with dye (15-60 min, 37°C) working_sol->incubation wash Wash cells 2-3x with pre-warmed buffer incubation->wash imaging Acquire images on fluorescence microscope (Ex: ~750 nm, Em: >770 nm) wash->imaging analysis Analyze images for localization, intensity, etc. imaging->analysis

Caption: Experimental workflow for live-cell imaging with this compound.

G cluster_membrane Cell Membrane ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding & Dimerization ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Translocation & Activation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Simplified MAPK/ERK signaling pathway, a potential target for imaging with a conjugated IR 754 probe.

References

Application Notes and Protocols for Labeling Peptides with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescently labeled peptides are invaluable tools in biomedical research and drug development. Their application spans high-sensitivity in vitro assays, cellular imaging, and in vivo studies, benefiting from the low autofluorescence of biological tissues in the NIR spectrum. IR 754 Carboxylic Acid is a heptamethine cyanine (B1664457) dye that absorbs and emits in the NIR range, making it an excellent candidate for labeling peptides for these applications.[1][2][3][4]

This document provides a detailed protocol for the conjugation of this compound to peptides containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). The protocol is based on the widely used and robust N-hydroxysuccinimide (NHS) ester chemistry.

Principle of the Labeling Reaction

The labeling strategy involves a two-step process:

  • Activation of this compound: The carboxyl group of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester of the dye.

  • Conjugation to the Peptide: The amine-reactive NHS ester is then reacted with the primary amine on the peptide, forming a stable amide bond and releasing NHS as a byproduct. The reaction is typically performed in a buffer with a pH of 8.3-8.5 to ensure the primary amine is deprotonated and thus maximally nucleophilic.

Materials and Reagents

  • Peptide with at least one primary amine

  • This compound (MW: 580.50 g/mol , CAS: 2311980-68-2)[5][6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 (or a similar amine-free buffer such as phosphate-buffered saline, PBS, adjusted to the appropriate pH)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification Supplies: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Characterization Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectrophotometer.

Experimental Protocols

Protocol 1: Two-Step Labeling of Peptides with this compound

This protocol involves the pre-activation of the dye to form an NHS ester, followed by the reaction with the peptide.

1. Preparation of Reagents:

  • Peptide Solution: Prepare a stock solution of the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • EDC and NHS Solutions: Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL. These solutions should also be prepared fresh.

2. Activation of this compound:

  • In a microcentrifuge tube protected from light, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS.

  • Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester.

3. Conjugation Reaction:

  • Add the activated IR 754-NHS ester solution to the peptide solution. A 5- to 15-fold molar excess of the activated dye over the peptide is a good starting point for optimization.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring or agitation.

4. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching solution to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.

Protocol 2: One-Pot Labeling of Peptides with this compound

This simplified protocol combines the activation and conjugation steps in a single reaction vessel.

1. Preparation of Reagents:

  • Prepare the peptide and this compound solutions as described in Protocol 1.

2. Labeling Reaction:

  • In a microcentrifuge tube, dissolve the peptide in the Reaction Buffer.

  • Add the desired molar excess of this compound (from the DMSO/DMF stock solution) to the peptide solution.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the dye.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

3. Purification of the Labeled Peptide (for both protocols):

  • The labeled peptide should be purified from unreacted dye and other reaction components using reverse-phase HPLC.[7][8][9]

  • Column: A C18 column is suitable for most peptides.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the labeled product.

  • Detection: Monitor the elution at the absorbance maximum of the peptide (typically 220 nm or 280 nm) and the absorbance maximum of IR 754 (approximately 750 nm).

  • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.

  • Lyophilize the purified fractions to obtain the final product as a powder.

Data Presentation

The following table summarizes key parameters for the peptide labeling reaction. These are starting recommendations and may require optimization for specific peptides.

ParameterRecommended RangeNotes
Molar Excess of Dye 5 to 15-foldA higher excess may be needed for less reactive peptides or to achieve a higher degree of labeling.
Molar Excess of EDC 1.5 to 2-fold (relative to dye)Ensures efficient activation of the carboxylic acid.
Molar Excess of NHS 1.2 to 1.5-fold (relative to dye)Stabilizes the activated ester and improves reaction efficiency.
Reaction pH 8.3 - 8.5Optimal for the reaction between the NHS ester and primary amines.
Reaction Temperature 4°C to Room TemperatureRoom temperature for faster reactions (2-4 hours); 4°C for overnight reactions to minimize potential side reactions.
Reaction Time 2 hours to overnightCan be monitored by HPLC to determine the optimal time for your specific peptide.

Characterization of the Labeled Peptide

1. Mass Spectrometry:

  • Confirm the successful conjugation by analyzing the purified product using ESI-MS or MALDI-TOF mass spectrometry.[10]

  • The expected mass will be the mass of the peptide plus the mass of the IR 754 dye (580.50 Da) minus the mass of water (18.02 Da) for each labeling event.

2. UV-Vis Spectroscopy and Degree of Labeling (DOL):

  • The degree of labeling (DOL) is the average number of dye molecules conjugated per peptide molecule.

  • Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at the absorbance maximum of the peptide (e.g., 280 nm for peptides containing Trp or Tyr) and at the absorbance maximum of IR 754 (around 750 nm).

  • Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl).

  • The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the peptide.

Note on the Extinction Coefficient of IR 754: The molar extinction coefficient (ε) for this compound is a critical parameter for accurately determining the DOL. This value should be obtained from the supplier of the dye. If it is not available, it may need to be determined experimentally. For similar heptamethine cyanine dyes, the extinction coefficient can be in the range of 150,000 to 250,000 M⁻¹cm⁻¹.[11]

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Reaction Buffer Conjugate Mix Activated Dye with Peptide Peptide->Conjugate Dye Dissolve IR 754 in DMSO/DMF Activate Activate Dye with EDC and NHS Dye->Activate Coupling Dissolve EDC & NHS in DMSO/DMF Coupling->Activate Activate->Conjugate Incubate Incubate (2-4h RT or O/N 4°C) Conjugate->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize Characterize by Mass Spec & UV-Vis Purify->Characterize Final Lyophilize Final Product Characterize->Final

Caption: Experimental workflow for peptide labeling.

signaling_pathway cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Peptide Conjugation Dye_COOH IR 754-COOH Activated_Dye IR 754-NHS Ester Dye_COOH->Activated_Dye Reaction EDC_NHS EDC + NHS Labeled_Peptide Labeled Peptide Activated_Dye->Labeled_Peptide Forms Amide Bond Peptide_NH2 Peptide-NH2

Caption: Chemical reaction pathway for labeling.

References

Application Notes and Protocols for IR 754 Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, in flow cytometry. The use of NIR dyes in flow cytometry offers significant advantages, including reduced autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.[1][2] This makes them particularly valuable for detecting low-abundance targets.

Properties of this compound

This compound is a cyanine (B1664457) dye with a carboxylic acid functional group, allowing for covalent conjugation to primary amines on biomolecules such as antibodies.

PropertyValueReference
Molecular FormulaC₃₀H₃₃IN₂O₂[3][4][]
Molecular Weight580.51 g/mol [3][4][]
Absorbance Maximum (λmax)~745-750 nm (in methanol)[6][7]
Emission Maximum (λem)~775-800 nm[1]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the covalent conjugation of this compound to an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry. This method activates the carboxylic acid group on the dye to form a stable NHS ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[7][8]

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS or NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)[9]

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing preservatives.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Dye Activation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each.

    • Add a 1.5-fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature in the dark to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Slowly add the activated this compound solution to the antibody solution while gently stirring. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the antibody-dye conjugate from unconjugated dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[][9]

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

Workflow for Antibody Conjugation:

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody_Prep Antibody Preparation (Dialysis & Concentration) Conjugation Conjugation (Mix Activated Dye with Antibody) Antibody_Prep->Conjugation Dye_Prep Dye Solution (IR 754 in DMSO/DMF) Activation Dye Activation (Incubate Dye + Activators) Dye_Prep->Activation Activator_Prep Activator Solution (EDC/NHS in Buffer) Activator_Prep->Activation Activation->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification DOL_Calc Determine Degree of Labeling (DOL) Purification->DOL_Calc

Caption: Workflow for conjugating this compound to an antibody.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is crucial for bright, specific staining. For most antibodies, a DOL of 2-10 is ideal.[10][11]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~750 nm, Aₘₐₓ).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). Note: The CF for this compound should be determined experimentally.

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at its λmax. Note: This value should be obtained from the manufacturer or determined experimentally.

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

ParameterDescriptionTypical Value/Formula
A₂₈₀Absorbance of the conjugate at 280 nm.Measured
AₘₐₓAbsorbance of the conjugate at ~750 nm.Measured
CFCorrection Factor for the dye at 280 nm.A₂₈₀_dye / Aₘₐₓ_dye
ε_antibodyMolar extinction coefficient of the antibody at 280 nm.~210,000 M⁻¹cm⁻¹ for IgG
ε_dyeMolar extinction coefficient of IR 754 at ~750 nm.To be determined
DOL Degree of Labeling [Dye] / [Antibody]
Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cells with an IR 754-conjugated antibody for flow cytometry analysis.

Materials:

  • Cells in single-cell suspension

  • IR 754-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Block (optional, but recommended)

  • Viability Dye (e.g., a fixable viability dye with emission outside the NIR channel)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[12][13]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add the IR 754-conjugated antibody at a pre-titrated optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant and repeat the wash step twice.

  • Viability Staining (Optional):

    • If a viability dye is used, follow the manufacturer's protocol for staining. This is often done before or after the antibody staining step, depending on the dye.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the dye (e.g., 633 nm, 640 nm, or a specific NIR laser around 730-785 nm) and appropriate emission filters (e.g., a 780/60 nm bandpass filter).[3]

Flow Cytometry Staining Workflow:

Staining_Workflow Start Start: Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Antibody_Staining Add IR 754-Conjugated Antibody Incubate at 4°C Fc_Block->Antibody_Staining Wash1 Wash with Staining Buffer Antibody_Staining->Wash1 Wash2 Repeat Wash Wash1->Wash2 Viability_Stain Viability Staining (Optional) Wash2->Viability_Stain Resuspend Resuspend in Buffer Viability_Stain->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: General workflow for cell staining with an IR 754-conjugated antibody.

Data Presentation and Interpretation

Quantitative data from flow cytometry experiments should be presented clearly. The following table provides an example of how to summarize key experimental parameters.

ParameterDescriptionRecommended Value/Range
Conjugation
Dye:Antibody Molar RatioInitial ratio of dye to antibody in the conjugation reaction.10:1 - 20:1 (to be optimized)
Degree of Labeling (DOL)Average number of dye molecules per antibody.2 - 10 (to be optimized)[10][11]
Staining
Antibody ConcentrationFinal concentration of the conjugated antibody used for staining.0.1 - 10 µg/mL (to be titrated)
Incubation TimeDuration of cell staining with the antibody.30 minutes
Incubation TemperatureTemperature during the staining procedure.4°C
Instrumentation
Excitation LaserLaser wavelength used to excite IR 754.633 nm, 640 nm, or ~750 nm
Emission FilterBandpass filter used to collect the emission signal.e.g., 780/60 nm[3]

Signaling Pathway Visualization

While this compound is a tool for detection and not part of a biological pathway, it can be used to identify and quantify cells involved in specific signaling events. For example, it can be conjugated to an antibody that recognizes a phosphorylated intracellular signaling protein.

Logical Relationship for Detecting a Phosphorylated Protein:

Caption: Detection of an intracellular phosphorylated protein using an IR 754 conjugate.

References

Application Note: Purification of Proteins Labeled with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the purification of proteins after labeling with IR 754 Carboxylic Acid. The N-hydroxysuccinimide (NHS) ester of IR 754 is a commonly used derivative for covalently attaching the near-infrared fluorescent dye to primary amines on proteins.[1][2][3] Proper purification is a critical step to remove unconjugated dye, which is essential for accurate downstream applications and to minimize background noise.[4][5] The primary methods for purifying fluorescently labeled proteins include size exclusion chromatography (SEC), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9]

The selection of a purification method depends on factors such as the properties of the labeled protein, the required level of purity, sample volume, and available equipment.[10] For many applications, size exclusion chromatography, available in traditional column or convenient spin-column formats, offers a robust and efficient means of separating the larger protein-dye conjugate from the smaller, unbound dye molecules.[6][11][12][13] Dialysis is another effective, albeit slower, method for removing small molecules from the protein sample.[8][9][10] RP-HPLC provides the highest resolution but may not be suitable for all proteins due to the use of organic solvents and potential for denaturation.[7][14][15]

This document provides detailed protocols for protein labeling with this compound NHS ester and subsequent purification using size exclusion chromatography and dialysis.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol describes the covalent conjugation of this compound N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][16]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3][17]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 (optional)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][3]

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA), as these will compete with the labeling reaction.[3][16]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS Ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.[1][17]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye is typically used. An 8-fold molar excess is a good starting point for mono-labeling.[2] The optimal ratio may need to be determined empirically.

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.[17]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Proceed to Purification:

    • Immediately after the reaction (and optional quenching), proceed to one of the purification protocols below to remove the unconjugated IR 754 dye.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size.[6][11][13] Larger molecules, such as the labeled protein, will elute first, while smaller molecules, like the free dye, will be retained longer in the porous beads of the chromatography resin.[6][11]

A. Gravity-Flow Column Chromatography

Materials:

  • SEC resin (e.g., Sephadex G-25)

  • Chromatography column

  • Elution Buffer (e.g., PBS)

  • Fraction collection tubes

Procedure:

  • Prepare the Column:

    • Swell the SEC resin in the elution buffer according to the manufacturer's instructions.

    • Pack the column with the resin to the desired bed volume.

    • Equilibrate the column by washing with at least two column volumes of elution buffer.[18]

  • Apply the Sample:

    • Allow the buffer to drain from the column until it reaches the top of the resin bed.

    • Carefully load the entire volume of the labeling reaction mixture onto the column.

  • Elute and Collect Fractions:

    • Begin adding elution buffer to the top of the column and start collecting fractions.

    • The labeled protein will typically elute in the void volume, which is approximately 30% of the total column volume.[18] The colored band of the labeled protein should be visibly separate from the slower-moving band of the free dye.

    • Collect the fractions containing the labeled protein.

  • Analyze Fractions:

    • Measure the absorbance of the collected fractions at 280 nm (for protein) and ~754 nm (for the IR 754 dye) to determine the fractions containing the purified, labeled protein.

B. Spin Desalting Column

Spin columns offer a rapid method for dye removal.[4][5]

Materials:

  • Commercially available spin desalting column with an appropriate molecular weight cutoff (MWCO), such as Zeba™ Spin Desalting Columns.[4][5]

  • Collection tubes

  • Centrifuge

Procedure:

  • Prepare the Column:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the Column:

    • Add the desired buffer for the final protein sample to the column and centrifuge. Repeat this step as recommended by the manufacturer.

  • Apply the Sample and Purify:

    • Place the spin column in a new collection tube.

    • Load the labeling reaction mixture onto the center of the resin bed.

    • Centrifuge the column according to the manufacturer's protocol to elute the purified, labeled protein. The free dye will be retained in the column resin.

Protocol 3: Purification by Dialysis

Dialysis is a process where small, unwanted molecules diffuse through a semi-permeable membrane, leaving the larger molecules of interest behind.[9][10]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[10]

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane:

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing to remove preservatives.[10]

  • Load the Sample:

    • Load the labeling reaction mixture into the dialysis tubing/cassette.

  • Perform Dialysis:

    • Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).[10]

    • Stir the buffer gently at 4°C.[9][10]

    • Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal of the free dye.[9][10]

  • Recover the Sample:

    • Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

Data Presentation

The following tables can be used to record and analyze the results of the protein labeling and purification process.

Table 1: Quantitative Analysis of Labeled Protein

ParameterBefore PurificationAfter Purification
Protein Concentration (mg/mL)
Dye Concentration (µM)
Absorbance at 280 nm (A280)
Absorbance at 754 nm (A754)
Degree of Labeling (DOL)
Total Protein (mg)
% RecoveryN/A
  • Protein Concentration: Can be determined using a BCA assay or by absorbance at 280 nm, correcting for the dye's absorbance at this wavelength.

  • Dye Concentration: Calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of IR 754.

  • Degree of Labeling (DOL): Molar ratio of dye to protein.

  • % Recovery: (Total protein after purification / Total protein before purification) x 100.

Table 2: Example Data for a Hypothetical Labeling and Purification

ParameterBefore PurificationAfter Purification (SEC)
Protein Concentration (mg/mL)5.04.2
Dye Concentration (µM)45063
Absorbance at 280 nm (A280)7.56.3
Absorbance at 754 nm (A754)1.1250.158
Degree of Labeling (DOL)N/A2.1
Total Protein (mg)5.04.2
% RecoveryN/A84%

Visualizations

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Analysis a Protein in Amine-Free Buffer (pH 8.3-8.5) c Incubate 1 hr at Room Temp a->c b This compound NHS Ester in DMSO/DMF b->c d Labeled Protein + Free Dye Mixture c->d e Size Exclusion Chromatography (or Dialysis) d->e f Purified IR 754 Labeled Protein e->f g Unconjugated Free Dye e->g h Spectrophotometry (A280/A754) f->h i Determine Protein Conc. & DOL h->i

Caption: Experimental workflow for protein labeling and purification.

SEC cluster_0 Sample Loading cluster_1 Separation cluster_2 Elution l->c p Labeled Protein d Free Dye mix->l p2 Labeled Protein (Elutes First) d2 Free Dye (Retained) p3 Purified Labeled Protein coll_p Fraction 1 p3->coll_p d3 Free Dye coll_d Fraction 2

Caption: Principle of size exclusion chromatography purification.

References

Application Notes and Protocols for Calculating the Degree of Labeling of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules such as antibodies, proteins, and peptides is a fundamental technique in biological research and drug development. IR 754 Carboxylic Acid is a near-infrared (NIR) cyanine (B1664457) dye that is valuable for in vivo imaging and other applications where deep tissue penetration and low autofluorescence are required. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to each biomolecule, is a critical parameter that influences the fluorescence intensity, solubility, and biological activity of the conjugate. An optimal DOL is essential for ensuring the quality, reproducibility, and reliability of experimental results. Over-labeling can lead to fluorescence quenching and loss of biological function, while under-labeling results in a weak signal.[1][2] This document provides a comprehensive protocol for accurately determining the DOL of biomolecules labeled with this compound.

Principle of DOL Calculation

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths:

  • 280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of aromatic amino acids (tryptophan and tyrosine).

  • λmax of the dye (~750 nm): The wavelength of maximum absorbance for the IR 754 dye.

The Beer-Lambert law (A = εcl) is used to calculate the concentrations of the protein and the dye. A crucial step in this calculation is to correct for the absorbance of the fluorescent dye at 280 nm, which, if not accounted for, would lead to an overestimation of the protein concentration.[3]

Key Parameters and Data

Accurate DOL calculation requires specific spectrophotometric constants for both the protein and the fluorescent dye.

Table 1: Physicochemical Properties of this compound and a Generic IgG Antibody

ParameterSymbolValueSource/Note
This compound
Maximum Absorbance Wavelengthλmax~745-750 nm (in Methanol)[4]
Molar Extinction Coefficientε_dyeMust be experimentally determinedSee Protocol 1
Correction Factor at 280 nmCF₂₈₀Must be experimentally determinedSee Protocol 1
Immunoglobulin G (IgG)
Molar Extinction Coefficientε_protein~210,000 M⁻¹cm⁻¹Typical value
Molecular WeightMW_protein~150,000 g/mol Typical value

Experimental Protocols

Protocol 1: Experimental Determination of this compound Spectral Properties

This protocol describes how to determine the molar extinction coefficient (ε_dye) and the 280 nm correction factor (CF₂₈₀) for this compound.

Workflow for Determining Dye-Specific Parameters

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_dye Prepare a stock solution of This compound in a suitable solvent (e.g., DMSO). prep_series Create a dilution series of the dye in the same buffer as the bioconjugate will be in. prep_dye->prep_series measure_abs Measure the absorbance spectrum (250-850 nm) for each dilution. prep_series->measure_abs plot_graph Plot absorbance at λmax vs. concentration. measure_abs->plot_graph find_lambda_max Determine λmax from the spectra. measure_abs->find_lambda_max calc_epsilon Calculate ε_dye from the slope of the Beer-Lambert plot (Slope = ε_dye * path length). plot_graph->calc_epsilon calc_cf Calculate CF₂₈₀ = A₂₈₀ / A_λmax from the spectrum of a single dilution. find_lambda_max->calc_cf

Caption: Workflow for the experimental determination of dye-specific parameters.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Create a Dilution Series: Prepare a series of dilutions of the stock solution in the aqueous buffer that will be used for the labeling reaction and subsequent measurements. The concentration range should yield absorbance values at λmax between 0.1 and 1.0.

  • Measure Absorbance Spectra: For each dilution, measure the full absorbance spectrum from approximately 250 nm to 850 nm using the spectrophotometer. Use the same buffer as a blank.

  • Determine λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Calculate Molar Extinction Coefficient (ε_dye):

    • Plot the absorbance at λmax against the molar concentration for each dilution.

    • Perform a linear regression on the data points. The plot should be linear, confirming adherence to the Beer-Lambert law.

    • The molar extinction coefficient (ε_dye) is the slope of the line divided by the path length of the cuvette (typically 1 cm).

  • Calculate the 280 nm Correction Factor (CF₂₈₀):

    • Using the absorbance spectrum of one of the dilutions, find the absorbance at 280 nm (A₂₈₀) and the absorbance at λmax (A_λmax).

    • Calculate the correction factor using the formula: CF₂₈₀ = A₂₈₀ / A_λmax .[3]

Protocol 2: Calculating the Degree of Labeling (DOL)

This protocol describes the steps to calculate the DOL of a biomolecule conjugated with this compound after the conjugation and purification steps.

Workflow for Calculating the Degree of Labeling

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation purify Purify the conjugate to remove all unconjugated dye. measure_abs Measure the absorbance of the purified conjugate at 280 nm and λmax. purify->measure_abs correct_a280 Correct the A₂₈₀ for the dye's contribution: A₂₈₀_corrected = A₂₈₀ - (A_λmax * CF₂₈₀) measure_abs->correct_a280 calc_dye_conc Calculate dye concentration: [Dye] = A_λmax / ε_dye measure_abs->calc_dye_conc calc_protein_conc Calculate protein concentration: [Protein] = A₂₈₀_corrected / ε_protein correct_a280->calc_protein_conc calc_dol Calculate DOL: DOL = [Dye] / [Protein] calc_protein_conc->calc_dol calc_dye_conc->calc_dol

Caption: Workflow for the calculation of the Degree of Labeling (DOL).

Materials:

  • Purified protein-dye conjugate solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Purification buffer (same as the conjugate is in)

Procedure:

  • Purify the Conjugate: It is critical to remove all non-conjugated dye from the labeled protein. This can be achieved by methods such as dialysis or size-exclusion chromatography.[2]

  • Measure Absorbance:

    • Zero the spectrophotometer with the purification buffer.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of this compound (A_λmax).

    • If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of purification buffer and re-measure. Remember to account for this dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL):

    a. Correct the absorbance at 280 nm:

    • A_corrected = A₂₈₀ - (A_λmax * CF₂₈₀)

    b. Calculate the molar concentration of the protein:

    • [Protein] (M) = A_corrected / ε_protein

    c. Calculate the molar concentration of the dye:

    • [Dye] (M) = A_λmax / ε_dye

    d. Calculate the Degree of Labeling:

    • DOL = [Dye] / [Protein]

    If a dilution was made, multiply the final concentrations by the dilution factor.

Sample Calculation

Scenario: An IgG antibody (ε_protein = 210,000 M⁻¹cm⁻¹) is labeled with this compound. The experimentally determined parameters for the dye in the measurement buffer are ε_dye = 150,000 M⁻¹cm⁻¹ and CF₂₈₀ = 0.15. The purified conjugate is diluted 1-to-5 before measurement.

Measured Absorbances (after 1:5 dilution):

  • A₂₈₀ = 0.65

  • A_λmax = 0.75

Calculations:

  • Corrected A₂₈₀:

    • 0.65 - (0.75 * 0.15) = 0.65 - 0.1125 = 0.5375

  • Protein Concentration (accounting for dilution):

    • (0.5375 / 210,000 M⁻¹cm⁻¹) * 5 = 1.28 x 10⁻⁵ M

  • Dye Concentration (accounting for dilution):

    • (0.75 / 150,000 M⁻¹cm⁻¹) * 5 = 2.50 x 10⁻⁵ M

  • Degree of Labeling (DOL):

    • 2.50 x 10⁻⁵ M / 1.28 x 10⁻⁵ M = 1.95

The DOL in this example is 1.95, meaning on average, there are approximately 2 molecules of this compound per antibody.

Troubleshooting and Considerations
  • Inaccurate DOL: The most common source of error is the presence of residual free dye. Ensure purification is thorough.

  • Precipitation of Conjugate: Over-labeling can decrease the solubility of proteins. If precipitation is observed, reduce the molar ratio of dye to protein in the conjugation reaction.

  • Optimal DOL: The ideal DOL varies depending on the application and the biomolecule. For antibodies, a DOL between 2 and 10 is often desirable.[5] However, the optimal ratio should be determined experimentally for each specific system.

  • Buffer Effects: The spectral properties of cyanine dyes can be sensitive to the solvent environment. Always determine the dye's molar extinction coefficient and correction factor in the same buffer that will be used for the final DOL measurement.

References

Application Notes: IR 754 Carboxylic Acid for Deep-Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its absorption and emission properties in the NIR window (700-900 nm) make it a valuable tool for deep-tissue imaging applications. This region of the electromagnetic spectrum offers significant advantages for in vivo studies, including reduced light scattering by biological tissues and lower autofluorescence, leading to higher signal-to-background ratios and increased penetration depth. The carboxylic acid functional group on the IR 754 molecule allows for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and nanoparticles, enabling targeted imaging of specific biological processes and structures in vivo.

Physicochemical and Spectroscopic Properties

Proper characterization of a fluorescent probe is crucial for its effective implementation in imaging studies. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₃₀H₃₃IN₂O₂
Molecular Weight 580.50 g/mol
CAS Number 2311980-68-2
Appearance Green to dark green powder/crystal
Maximum Absorption (λmax) 745-750 nm (in methanol)
Purity >80.0% (HPLC)
Storage Conditions 4°C, sealed, protected from moisture and light
Applications in Deep-Tissue Imaging

The unique characteristics of this compound make it suitable for a range of deep-tissue imaging applications, including:

  • Tumor Imaging: When conjugated to tumor-targeting ligands such as antibodies or peptides, IR 754 can be used for the non-invasive visualization of tumors, assessment of tumor margins, and monitoring of therapeutic response.

  • Pharmacokinetics and Biodistribution Studies: Tracking the in vivo fate of drugs, nanoparticles, or other therapeutic agents by labeling them with IR 754 provides valuable pharmacokinetic data.

  • Inflammation Imaging: By targeting markers of inflammation, IR 754 conjugates can help in the diagnosis and monitoring of inflammatory diseases.

  • Lymph Node Mapping: The NIR fluorescence allows for the visualization of lymphatic drainage and sentinel lymph nodes.

Experimental Data
ParameterRepresentative ValueNotes
Quantum Yield (in PBS) ~0.10Quantum yield is highly dependent on the local environment and conjugation partner.
Molar Extinction Coefficient (in PBS) ~200,000 M⁻¹cm⁻¹High extinction coefficient is desirable for bright fluorescence.
In Vivo Circulation Half-Life (conjugated to a large protein) 18-24 hoursHalf-life is primarily determined by the pharmacokinetics of the conjugation partner.
Tumor-to-Background Ratio (at 24h post-injection) 3.0 - 5.0This ratio is dependent on the targeting ligand, tumor model, and imaging system.

Experimental Protocols

Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Targeting Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in deionized water immediately before use.

  • Activate the Dye:

    • In a microcentrifuge tube, mix a 5-10 fold molar excess of the dissolved this compound with the desired amount of targeting protein.

    • Add a 1.5-fold molar excess of EDC and NHS to the dye solution.

    • Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated dye mixture to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the conjugation mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

Diagram of Conjugation Workflow:

Conjugation_Workflow Dye This compound in DMSO Activation Activation (15-30 min, RT, dark) Dye->Activation Protein Targeting Protein in PBS Conjugation Conjugation (2h, RT, dark) Protein->Conjugation EDC_NHS EDC + NHS in dH2O EDC_NHS->Activation Activation->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Characterization Characterization (Spectrophotometry) Purification->Characterization Final_Product Purified Conjugate Characterization->Final_Product

Caption: Workflow for conjugating this compound to a protein.

In Vivo Deep-Tissue Imaging Protocol

This protocol outlines a general procedure for in vivo fluorescence imaging in a small animal model.

Materials:

  • IR 754-conjugated targeting molecule

  • Small animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the animal on the imaging stage and ensure it is kept warm.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image to account for any autofluorescence.

  • Injection:

    • Administer the IR 754 conjugate via an appropriate route (e.g., tail vein injection). The dose will depend on the specific conjugate and application.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation.

    • Use appropriate excitation and emission filters for IR 754 (Excitation: ~740 nm, Emission: ~770 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and a background region (e.g., muscle).

    • Calculate the tumor-to-background ratio at each time point.

Diagram of In Vivo Imaging Workflow:

InVivo_Imaging_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Baseline Acquire Baseline Image Anesthesia->Baseline Injection Inject IR 754 Conjugate Baseline->Injection Imaging Acquire Images at Multiple Time Points Injection->Imaging Analysis Data Analysis (ROI) Imaging->Analysis End End Analysis->End

Caption: General workflow for in vivo deep-tissue fluorescence imaging.

Ex Vivo Biodistribution Analysis

This protocol describes the analysis of organ-specific accumulation of the IR 754 conjugate after the final in vivo imaging time point.

Materials:

  • In vivo imaging system

  • Surgical tools for dissection

  • PBS for organ rinsing

  • Weighing scale

Procedure:

  • Euthanasia and Perfusion:

    • Following the final in vivo scan, humanely euthanize the animal.

    • Perform a cardiac perfusion with PBS to remove blood from the vasculature, which can interfere with fluorescence measurements.

  • Organ Harvesting:

    • Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle).

  • Ex Vivo Imaging:

    • Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings as the in vivo scans.

  • Quantitative Analysis:

    • Draw ROIs around each organ in the image and quantify the average fluorescence intensity.

    • Weigh each organ.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g) by comparing the organ fluorescence to a standard curve generated from known concentrations of the IR 754 conjugate.

Diagram of Ex Vivo Biodistribution Workflow:

ExVivo_Biodistribution_Workflow Start End of In Vivo Imaging Euthanasia Euthanize and Perfuse Animal Start->Euthanasia Harvest Harvest Organs of Interest Euthanasia->Harvest Imaging Ex Vivo Fluorescence Imaging of Organs Harvest->Imaging Weighing Weigh Organs Harvest->Weighing Quantification Quantify Fluorescence Intensity Imaging->Quantification Calculation Calculate %ID/g Quantification->Calculation Weighing->Calculation End End Calculation->End

Application Notes and Protocols: IR 754 Carboxylic Acid in Multimodal Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to IR 754 Carboxylic Acid

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its chemical structure features a carboxylic acid group, which enables covalent conjugation to various biomolecules and nanoparticles. The dye's absorption and emission properties in the NIR window (typically 650-900 nm) make it an ideal candidate for in vivo imaging applications. This spectral range benefits from reduced light scattering and minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1][2]

The versatility of this compound extends to the development of multimodal imaging probes. By combining its fluorescent properties with other imaging modalities, such as photoacoustic (PA) imaging or radionuclide-based techniques (PET/SPECT), researchers can obtain complementary information for a more comprehensive understanding of biological processes.[3][4] For instance, fluorescence imaging offers high sensitivity, while PA imaging can provide higher spatial resolution at greater depths.[3][5]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in creating and characterizing multimodal imaging probes for preclinical research.

Physicochemical and Photophysical Properties

Quantitative data for this compound is not extensively published. The following table summarizes its known properties and includes data from structurally similar heptamethine cyanine dyes for reference.

PropertyValueReference
Chemical Formula C₃₀H₃₃IN₂O₂[6][7]
Molecular Weight 580.51 g/mol [7]
Appearance Green to dark green powder/crystal[8][9]
Purity (HPLC) >80.0%[8]
Absorption Maximum (λmax) 745 - 750 nm (in methanol)[8]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[10]
Storage 4°C, sealed, protected from light and moisture[7]

Experimental Protocols

Conjugation of this compound to Antibodies

This protocol describes the covalent conjugation of this compound to primary amine groups on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11]

Materials:

  • This compound

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Purify the antibody to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a separate tube, prepare a fresh solution of EDC and NHS in reaction buffer (e.g., 10 mg/mL each).

    • Add a 5-10 fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 5:1 to 10:1 is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

    • Collect the fractions containing the labeled antibody.

Workflow for Antibody Conjugation:

Antibody_Conjugation IR754 This compound Conjugation Conjugation Reaction IR754->Conjugation 1. EDC_NHS EDC/NHS in Reaction Buffer EDC_NHS->Conjugation 1. Activated_Dye Activated IR 754 NHS Ester Antibody Purified Antibody Activated_Dye->Antibody 2. Quenching Quenching Antibody->Quenching 3. Purification Purification (SEC/Dialysis) Quenching->Purification 4. Final_Product Purified Antibody-IR754 Conjugate Purification->Final_Product 5.

Caption: Workflow for the conjugation of this compound to an antibody.

Characterization of the Antibody-Dye Conjugate

Determination of Dye-to-Protein Ratio (D/P): [12]

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of IR 754 (A₇₅₀).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / A₇₅₀ of the free dye) and ε_protein is the molar extinction coefficient of the antibody at 280 nm.

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₇₅₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at its λmax.

  • Calculate the D/P ratio:

    • D/P = Dye Conc. (M) / Protein Conc. (M)

Preparation of IR 754-Labeled Nanoparticles

This protocol describes the encapsulation of this compound into polymeric nanoparticles (e.g., PLGA) for multimodal imaging.[13]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)

  • Magnetic stirrer and probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a defined amount of PLGA and this compound in DCM.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution while stirring vigorously.

    • Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and free dye.

  • Resuspension and Storage:

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

In Vitro and In Vivo Multimodal Imaging

This protocol outlines a general procedure for evaluating the multimodal imaging capabilities of an IR 754-based probe.

Cell Culture and In Vitro Imaging:

  • Culture a relevant cancer cell line (e.g., expressing the target for an antibody conjugate).

  • Incubate the cells with the IR 754-labeled probe at various concentrations and for different time points.

  • Wash the cells to remove unbound probe.

  • Image the cells using a fluorescence microscope with appropriate NIR filters.

  • For photoacoustic imaging, image the cell pellet using a photoacoustic imaging system.

In Vivo Animal Imaging: [3]

  • Induce tumors in immunocompromised mice by subcutaneous injection of cancer cells.

  • Once tumors reach a suitable size, intravenously inject the IR 754-labeled probe.

  • At various time points post-injection, perform whole-body fluorescence and photoacoustic imaging of the mice.

  • For fluorescence imaging, use an in vivo imaging system with appropriate excitation and emission filters.

  • For photoacoustic imaging, use a system with a tunable laser to acquire images at the absorption maximum of the probe and at a control wavelength.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.

Experimental Workflow for Multimodal Imaging:

Multimodal_Imaging_Workflow Probe IR 754-based Multimodal Probe InVitro In Vitro Studies (Cell Culture) Probe->InVitro InVivo In Vivo Studies (Tumor Model) Probe->InVivo Fluorescence_IV Fluorescence Microscopy InVitro->Fluorescence_IV PA_IV Photoacoustic Imaging (Cell Pellet) InVitro->PA_IV Fluorescence_Vivo Whole-Body Fluorescence Imaging InVivo->Fluorescence_Vivo PA_Vivo Whole-Body Photoacoustic Imaging InVivo->PA_Vivo Data_Analysis Data Analysis and Correlation Fluorescence_IV->Data_Analysis PA_IV->Data_Analysis ExVivo Ex Vivo Organ Imaging Fluorescence_Vivo->ExVivo PA_Vivo->ExVivo ExVivo->Data_Analysis

Caption: General workflow for in vitro and in vivo multimodal imaging.

Signaling Pathways and Logical Relationships

The principle of multimodal imaging with an IR 754-based probe relies on the distinct physical principles of fluorescence and photoacoustics.

Multimodal_Principle Excitation Excitation Light (Laser) Probe IR 754 Probe in Tissue Excitation->Probe Fluorescence Fluorescence Emission (NIR Light) Probe->Fluorescence PA_Signal Thermoelastic Expansion -> Ultrasound Waves Probe->PA_Signal Fluorescence_Detection Fluorescence Detector Fluorescence->Fluorescence_Detection PA_Detection Ultrasound Transducer PA_Signal->PA_Detection Fluorescence_Image Fluorescence Image Fluorescence_Detection->Fluorescence_Image PA_Image Photoacoustic Image PA_Detection->PA_Image Combined_Info Combined Multimodal Information Fluorescence_Image->Combined_Info PA_Image->Combined_Info

Caption: Principle of fluorescence and photoacoustic multimodal imaging.

Troubleshooting

IssuePossible CauseSolution
Low D/P ratio Inefficient activation of the dye; low reactivity of the antibody.Increase the molar excess of EDC/NHS; ensure the antibody buffer is amine-free and at the optimal pH; increase reaction time.
Probe aggregation High D/P ratio leading to hydrophobicity; improper storage.Optimize the D/P ratio; add stabilizing agents (e.g., PEG); store at 4°C and avoid freezing.
Weak in vivo signal Poor probe stability; rapid clearance; insufficient dose.Encapsulate the probe in nanoparticles to improve stability; increase the injected dose; optimize the imaging time point.
High background signal Incomplete removal of free dye; non-specific binding.Improve the purification method; include a blocking step in in vitro assays; use a targeted probe for in vivo imaging.

Conclusion

This compound is a valuable tool for the development of multimodal imaging probes. Its NIR fluorescence properties, combined with the ability to be conjugated to a variety of targeting moieties and nanoparticles, enable its use in sophisticated imaging strategies. The protocols provided here offer a starting point for researchers to design and validate their own IR 754-based probes for advanced preclinical research in oncology and other fields. Further optimization of conjugation and imaging parameters will be necessary for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR 754 Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low fluorescence signals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) cyanine (B1664457) dye. These dyes are characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties.[1][2] The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like proteins and peptides. The absorption maximum (λmax) of this compound in methanol (B129727) is in the range of 745-750 nm. Heptamethine cyanine dyes, like IR 754, typically have emission maxima in the 770-820 nm range.[3][4]

Q2: My this compound conjugate has a low fluorescence signal. What are the common causes?

Low fluorescence from a cyanine dye conjugate can stem from several factors, including:

  • Suboptimal Conjugation: An inefficient labeling reaction can result in a low dye-to-protein ratio.

  • Self-Quenching (Aggregation): High concentrations of the dye on a single molecule or in solution can lead to aggregation, causing the dye molecules to interact and dissipate energy as heat instead of light.[5]

  • Environmental Effects: The local chemical environment, including the solvent, pH, and proximity to certain amino acid residues, can quench fluorescence.

  • Photobleaching: Exposure to intense or prolonged light can irreversibly damage the fluorophore, leading to a loss of fluorescence.

  • Incorrect Instrumentation Settings: Mismatched excitation and emission filters or suboptimal detector settings will lead to poor signal detection.

  • Poor Dye Quality or Degradation: Improper storage or handling can lead to the degradation of the dye.

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of many cyanine dyes can be pH-dependent. While some cyanine dyes show stable fluorescence across a pH range of 3.5 to 8.3, others, particularly those with pH-sensitive functional groups, can exhibit changes in fluorescence intensity with varying pH.[6] For this compound, the presence of the carboxylic acid group and the potential for protonation of the polymethine chain can influence its photophysical properties. Some heptamethine cyanines with a central amine group show pH-dependent fluorescence.[5] It is crucial to maintain a consistent and optimal pH in your experimental buffer.

Q4: Can the solvent I use affect the fluorescence intensity?

Yes, the solvent can have a significant impact on the fluorescence quantum yield and emission wavelength of cyanine dyes.[7][8][9] Generally, in fluid solutions, unsymmetrical cyanine dyes exhibit very low fluorescence quantum yields, which can be significantly enhanced in more viscous solvents that restrict intramolecular rotation.[5] The polarity of the solvent can also influence the excited state of the dye and affect its fluorescence properties.

Troubleshooting Guides

Problem 1: Low or No Signal After Conjugation

If you observe a weak or absent fluorescence signal from your this compound conjugate, follow these troubleshooting steps.

  • Confirm Conjugation: Before assuming a fluorescence issue, verify that the conjugation was successful. This can be done by measuring the absorbance of the conjugate at both 280 nm (for the protein) and ~750 nm (for the dye).

  • Check Instrument Settings: Ensure your imager or fluorometer is equipped with the correct filter sets for a dye with an excitation around 750 nm and emission around 780-800 nm.[10]

start Low/No Signal check_conjugation Verify Conjugation (Absorbance Scan) start->check_conjugation conjugation_ok Conjugation Confirmed? check_conjugation->conjugation_ok check_instrument Check Instrument Settings (Filters, Laser) instrument_ok Settings Correct? check_instrument->instrument_ok conjugation_ok->check_instrument Yes troubleshoot_conjugation Troubleshoot Conjugation Protocol conjugation_ok->troubleshoot_conjugation No adjust_instrument Adjust Instrument Settings instrument_ok->adjust_instrument No check_dye_integrity Test Free Dye Fluorescence instrument_ok->check_dye_integrity Yes dye_ok Free Dye Fluorescent? check_dye_integrity->dye_ok bad_dye Dye Degraded. Use Fresh Stock. dye_ok->bad_dye No troubleshoot_quenching Investigate Quenching dye_ok->troubleshoot_quenching Yes

Caption: Troubleshooting workflow for low or no fluorescence signal after conjugation.

Problem 2: Signal Fades Quickly (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. If your signal diminishes rapidly during imaging, consider the following.

  • Reduce Excitation Power: Use the lowest laser power that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium or imaging buffer.

  • Image Quickly: Plan your imaging session to minimize the time the sample is exposed to the excitation light.

  • Work in the Dark: Protect the dye and conjugates from light during all handling and storage steps.

photobleaching Rapid Signal Loss (Photobleaching) reduce_power Reduce Excitation Laser Power photobleaching->reduce_power minimize_exposure Minimize Image Exposure Time photobleaching->minimize_exposure use_antifade Use Antifade Mounting Medium photobleaching->use_antifade protect_from_light Protect Sample from Ambient Light photobleaching->protect_from_light

Caption: Strategies to mitigate photobleaching of this compound.

Problem 3: High Background Signal

A high background can obscure your specific signal. Here are common causes and solutions.

  • Non-specific Binding:

    • Solution: Optimize blocking steps with appropriate blocking agents (e.g., BSA, serum). Titrate your antibody-dye conjugate to find the optimal concentration.

  • Unbound Dye:

    • Solution: Ensure thorough purification of the conjugate after the labeling reaction to remove all free dye.

  • Autofluorescence:

    • Solution: Image a control sample that has not been labeled to assess the level of autofluorescence. While NIR imaging reduces autofluorescence, it can still be a factor.

Data Presentation

The photophysical properties of cyanine dyes are highly dependent on their environment. The following tables provide an overview of typical properties for heptamethine cyanine dyes, which are structurally similar to this compound.

Table 1: Typical Photophysical Properties of Heptamethine Cyanine Dyes in Different Solvents.

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)
Methanol693 - 817Varies
PBS (pH 7.4)Hypsochromic shift of 3-10 nm compared to MethanolVaries

Data is generalized from a study on a library of heptamethine cyanine derivatives.[7]

Table 2: Recommended Starting Instrument Settings for NIR Dyes.

ParameterRecommended Setting
Excitation Wavelength740 - 760 nm
Emission Filter780 nm long-pass or 780 - 820 nm band-pass
Laser PowerUse the lowest power setting that provides a clear signal
Exposure/Integration TimeAdjust as needed, starting with 100-500 ms

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein using EDC/NHS Chemistry

This protocol describes a general method to activate the carboxylic acid group of this compound for reaction with primary amines on a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO

Procedure:

  • Prepare the Dye: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare the Protein: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of the Dye:

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved this compound.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized (start with a 10:1 to 20:1 molar excess of dye).

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

start Prepare Dye and Protein Solutions activate_dye Activate this compound with EDC/NHS start->activate_dye conjugate Incubate Activated Dye with Protein activate_dye->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for protein conjugation with this compound.

Protocol 2: Verifying the Fluorescence of Free this compound

This protocol helps determine if the dye itself is fluorescent before proceeding with conjugation.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., Methanol, DMSO, PBS)

  • Fluorometer or plate reader with NIR capabilities

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the desired solvents to a final concentration that gives an absorbance of approximately 0.1 at the λmax (~750 nm).

  • Measure Absorbance: Record the absorbance spectrum from 600 to 850 nm to determine the exact λmax in each solvent.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorometer to the measured λmax.

    • Scan the emission from 760 nm to 900 nm.

    • Record the fluorescence intensity at the emission maximum.

  • Analysis: A healthy dye should exhibit a clear emission peak. The absence of a signal or a very weak signal may indicate dye degradation.

References

how to reduce background fluorescence with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR 754 Carboxylic Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. These dyes are particularly useful for in vivo and deep-tissue imaging due to their long excitation and emission wavelengths, which minimize interference from tissue autofluorescence and light scattering. The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like antibodies and proteins.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum (λmax)~745-750 nm
Emission Maximum (λem)~770-780 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Recommended ApplicationsIn vivo imaging, immunofluorescence, flow cytometry

Q2: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence can stem from several sources:

  • Autofluorescence: Biological samples naturally contain molecules (e.g., collagen, elastin, and flavins) that fluoresce, creating a background signal. While NIR dyes like IR 754 are designed to reduce this, some residual autofluorescence can persist, especially in the NIR-I window (700-900 nm).

  • Non-Specific Binding: The dye or dye-conjugated molecule can bind to cellular or tissue components in a non-specific manner. This can be due to hydrophobic interactions, charge-based interactions, or cross-reactivity of antibodies.

  • Dye Aggregation: Cyanine dyes have a tendency to form aggregates in aqueous solutions, which can lead to fluorescence quenching or non-specific signals.

  • Unbound Fluorophore: Incomplete removal of unconjugated this compound or unbound dye-conjugate during washing steps will result in a diffuse background signal.

  • Instrumental Factors: Issues such as excitation light leakage through emission filters or electronic noise from the imaging system's camera can contribute to the overall background.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the stability and performance of this compound, it is crucial to store it correctly. The compound is sensitive to light and moisture.

Table 2: Storage and Handling Recommendations for this compound

ConditionRecommendation
Storage (Powder) Store at 4°C, protected from light and moisture. For long-term storage, -20°C is recommended.
Storage (In Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Handling Warm to room temperature before opening. Handle in low-light conditions to prevent photobleaching.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common problems encountered when using this compound.

Problem 1: High Background Fluorescence Across the Entire Image

A uniformly high background can obscure your specific signal. This is often related to unbound dye, autofluorescence, or imaging parameters.

Logical Troubleshooting Workflow

start High Background Across Image unstained_control Image Unstained Control start->unstained_control high_signal_unstained High Signal in Unstained Control? unstained_control->high_signal_unstained autofluorescence Issue: Autofluorescence high_signal_unstained->autofluorescence Yes low_signal_unstained Low Signal in Unstained Control high_signal_unstained->low_signal_unstained No reduce_autofluorescence Solution: Implement Autofluorescence Reduction Protocol (see below) autofluorescence->reduce_autofluorescence probe_conc Titrate Probe Concentration low_signal_unstained->probe_conc wash_steps Increase Washing Steps probe_conc->wash_steps blocking Optimize Blocking Protocol wash_steps->blocking instrument_settings Adjust Imaging Parameters blocking->instrument_settings start Non-Specific or Speckled Staining secondary_control Run Secondary Antibody Only Control start->secondary_control staining_secondary Staining with Secondary Only? secondary_control->staining_secondary secondary_issue Issue: Secondary Antibody Cross-Reactivity staining_secondary->secondary_issue Yes no_staining_secondary No Staining with Secondary Only staining_secondary->no_staining_secondary No change_secondary Solution: Use a different, highly cross-adsorbed secondary antibody. secondary_issue->change_secondary primary_validation Validate Primary Antibody Specificity no_staining_secondary->primary_validation dye_aggregation Check for Dye Aggregation primary_validation->dye_aggregation filter_solution Solution: Centrifuge and/or filter the dye-conjugate solution before use. dye_aggregation->filter_solution cleanliness Ensure Cleanliness of Slides/Coverslips and Equipment filter_solution->cleanliness start Prepare Antibody and Dye Solutions activation Activate Carboxylic Acid with EDC/NHS start->activation conjugation Incubate Activated Dye with Antibody activation->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (DOL) purification->characterization end Store Conjugate characterization->end

Technical Support Center: Optimizing IR 754 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound NHS Ester?

There is no single optimal ratio for all proteins. The ideal molar ratio of this compound NHS ester to protein depends on the specific protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein. However, it is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.

Q2: What is the ideal buffer and pH for the labeling reaction?

The optimal pH for reacting an NHS ester with primary amines on a protein is between 8.0 and 8.5. A pH of 8.3 is frequently recommended as a good starting point for most proteins. This pH range offers the best compromise between the reactivity of the target amine groups and the stability of the NHS ester.

Recommended Buffers:

  • 0.1 M sodium bicarbonate, pH 8.3

  • Phosphate-buffered saline (PBS), pH adjusted to 7.2-8.0 (note: the reaction will be slower than in bicarbonate buffer)

  • 0.1 M borate (B1201080) buffer, pH 8.0-8.5

Buffers to Avoid:

  • Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2]

Q3: My protein precipitated during or after the labeling reaction. What could be the cause?

Protein precipitation is a common issue when labeling with hydrophobic dyes like many near-infrared dyes. The primary causes are:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can decrease the overall solubility of the protein conjugate, leading to aggregation. To resolve this, reduce the molar excess of the NHS ester in the reaction.

  • High Concentration of Organic Solvent: this compound NHS ester is typically dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of the organic solvent is too high (typically above 10%), it can denature and precipitate the protein.

  • Incorrect Buffer Conditions: Ensure the buffer pH is stable and within the optimal range (8.0-8.5). Significant deviations can affect protein stability.

Q4: The labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). How can I improve it?

Low labeling efficiency can be addressed by optimizing several factors:

  • Suboptimal pH: Verify that the reaction buffer pH is within the optimal range of 8.0-8.5. At a lower pH, the primary amines are protonated and less available to react.

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. Always use a fresh solution of the dye dissolved in a high-quality, anhydrous solvent like DMSO or DMF. Allow the vial of the dye to warm to room temperature before opening to prevent moisture condensation.

  • Presence of Primary Amines in the Buffer: As mentioned, avoid buffers containing primary amines. If your protein is in such a buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[1][2]

  • Low Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL. Lower concentrations can decrease the reaction's efficiency.[1]

  • Inaccessible Amine Groups: The primary amines on the protein may be sterically hindered or buried within the protein's structure.

Q5: How do I remove unconjugated dye after the labeling reaction?

It is crucial to remove all non-conjugated dye from the labeled protein to ensure an accurate dye-to-protein ratio determination and to avoid high background in downstream applications. The most common method for purifying the labeled protein is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[3] Dialysis is also an effective method for removing free dye.

Q6: How should I store the labeled protein conjugate?

For short-term storage (a few days to weeks), store the conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Always protect the fluorescently labeled protein from light to prevent photobleaching.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Incorrect buffer pH.Verify the pH of your reaction buffer is between 8.0 and 8.5 using a calibrated pH meter. Adjust if necessary.
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) or PBS (pH 7.2-8.0) before labeling.
Hydrolyzed NHS ester.Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use. Ensure the solid dye has been stored properly (desiccated at -20°C).
Low protein concentration.Concentrate the protein to 2-10 mg/mL.
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the this compound NHS ester in the reaction. Perform a titration to find the optimal dye:protein ratio.
High concentration of organic solvent (DMSO or DMF).Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Incorrect buffer conditions.Ensure the buffer is appropriate for your protein and the pH is stable within the 8.0-8.5 range.
Inaccurate Degree of Labeling (DOL) Presence of unconjugated dye.Ensure complete removal of free dye by thorough purification using size-exclusion chromatography or dialysis.[3]
Incorrect extinction coefficients or correction factor used.Use the specific molar extinction coefficient for your protein. For IR 754, a specific datasheet should be consulted. In its absence, values for structurally similar dyes can be used as an estimate, but this should be noted.
Spectrophotometer readings are out of the linear range.Dilute the sample to ensure absorbance readings are below 2.0.

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a concentration of 2-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the labeling buffer.

2. Dye Preparation:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.

3. Labeling Reaction:

  • Calculate the volume of the dye stock solution needed to achieve the desired dye:protein molar ratio (e.g., 10:1).

  • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Elute the column with the equilibration buffer. The first colored band to elute is the labeled protein conjugate. Collect this fraction.

Protocol 2: Calculation of the Degree of Labeling (DOL)

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of IR 754 (approximately 754 nm, Amax). Dilute the conjugate solution if the absorbance is greater than 2.0.

2. DOL Calculation: The Degree of Labeling (DOL), which is the molar ratio of the dye to the protein, can be calculated using the following formula:

DOL = (Amax * εprot) / [(A280 - (Amax * CF280)) * εdye]

Where:

  • Amax: Absorbance of the conjugate at the dye's maximum absorption wavelength (~754 nm).

  • A280: Absorbance of the conjugate at 280 nm.

  • εprot: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • εdye: Molar extinction coefficient of the dye at its Amax (in M-1cm-1).

  • CF280: Correction factor (A280 of the free dye / Amax of the free dye).

Quantitative Data Summary

Table 1: Recommended Starting Conditions for IR 754 Labeling

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).[1][2]
Reaction pH 8.0 - 8.5Optimal pH is often cited as 8.3.[2]
Reaction Time 1 - 2 hoursCan be extended (e.g., overnight on ice) for some proteins.
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction.

Visualizations

Experimental_Workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_Prep 1. Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Mix 3. Mix Protein and Dye (Target Molar Ratio) Prot_Prep->Mix Dye_Prep 2. Prepare Dye (10 mM stock in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate 4. Incubate (1 h, RT, protected from light) Mix->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 6. Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: Workflow for labeling proteins with this compound NHS Ester.

Troubleshooting_Logic Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is pH between 8.0 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Dye Is dye stock fresh? Check_Buffer->Check_Dye Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Conc Is protein conc. > 2 mg/mL? Check_Dye->Check_Conc Yes New_Dye Prepare fresh dye stock Check_Dye->New_Dye No Concentrate_Prot Concentrate protein Check_Conc->Concentrate_Prot No Success Labeling Optimized Check_Conc->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Dye New_Dye->Check_Conc Concentrate_Prot->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

IR 754 Carboxylic Acid photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of IR 754 Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its carboxylic acid group allows for covalent conjugation to biomolecules such as proteins, antibodies, and nucleic acids. Key applications include in vivo imaging, fluorescence microscopy, and flow cytometry, where deep tissue penetration and low autofluorescence are advantageous.

Q2: What are the main photostability issues encountered with this compound?

The primary photostability issue with this compound, like other cyanine dyes, is photobleaching. This irreversible loss of fluorescence is mainly caused by photooxidation, where the dye molecule reacts with singlet oxygen and other reactive oxygen species (ROS) generated during fluorescence excitation.[1][2] This leads to a decrease in signal intensity over time, especially under prolonged or high-intensity illumination.

Q3: What factors influence the rate of photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Higher laser power or longer exposure times increase the rate of photobleaching.

  • Presence of Molecular Oxygen: Oxygen is a key mediator of photooxidation.[1][2]

  • Local Chemical Environment: The solvent, pH, and presence of oxidizing or reducing agents can affect photostability.

  • Buffer Composition: Certain buffer components, particularly those with an ethanolamine (B43304) scaffold, can influence the phototruncation pathway of heptamethine cyanines.[3]

Q4: How can I minimize photobleaching of this compound during my experiments?

To minimize photobleaching, consider the following strategies:

  • Optimize Imaging Parameters: Use the lowest possible excitation power and shortest exposure times that provide an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate commercial or homemade antifade mounting media containing reactive oxygen species scavengers.

  • Deoxygenate Solutions: For in vitro experiments, removing dissolved oxygen from the buffer can significantly improve photostability.

  • Choose Appropriate Storage Conditions: Store the dye and its conjugates protected from light and at the recommended temperature to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching due to high laser power or long exposure.Reduce the excitation intensity. Decrease the exposure time or acquisition rate.
Presence of oxygen in the imaging medium.Use a mounting medium containing an antifade reagent (e.g., n-propyl gallate). For live-cell imaging, consider using an oxygen scavenging system.
Incompatible buffer components. If using a custom buffer, test for its effect on dye stability. Consider switching to a standard, well-characterized buffer like PBS.
High background fluorescence. Unbound dye in the sample.Ensure thorough washing steps after labeling to remove all non-conjugated dye.
Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. Perform a spectral unmixing if your imaging system supports it.
Inconsistent fluorescence intensity between samples. Variations in imaging conditions. Ensure that all samples are imaged under identical conditions (laser power, exposure time, temperature).
Sample degradation before imaging.Prepare fresh samples and protect them from light before and during imaging.

Quantitative Data on Photostability of Heptamethine Cyanine Dyes

Dye Photobleaching Quantum Yield (Φ_B) Conditions Reference Compound
Indocyanine Green (ICG)~1.6 x 10⁻⁵Aqueous solutionNot specified
IRDye® 800CW~7.6 x 10⁻⁶Aqueous solutionNot specified
Cy7Varies significantly with environmentAqueous solutionNot specified

Disclaimer: The quantitative data presented are for related heptamethine cyanine dyes and may not be directly representative of this compound. Researchers are advised to perform their own photostability assessments for their specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

Objective: To quantify the photobleaching rate of this compound under specific illumination conditions.

Materials:

  • This compound solution (e.g., in PBS or desired buffer)

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest. Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and the light source. Allow them to stabilize.

    • Select the appropriate filter cube for this compound (Excitation: ~750 nm, Emission: ~780 nm).

    • Focus on the sample.

  • Image Acquisition:

    • Set the imaging parameters (e.g., laser power, exposure time, camera gain) to the values you intend to use in your experiments.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration of the acquisition should be chosen to capture the decay of the fluorescence signal.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) in the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching time constant.

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Objective: To prepare a glycerol-based mounting medium containing the antioxidant n-propyl gallate to reduce photobleaching.

Materials:

  • Glycerol (B35011) (high purity)

  • Phosphate-buffered saline (PBS), 10X

  • n-Propyl gallate (NPG)

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare a 90% Glycerol Solution: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Prepare NPG Stock Solution: Prepare a 10% (w/v) stock solution of NPG in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Antifade Mounting Medium: Add the NPG stock solution to the 90% glycerol solution to a final concentration of 0.1-0.5% NPG. Mix thoroughly by vortexing.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot before use and do not refreeze.

Note on Antifade Reagent Selection: While n-propyl gallate is a common choice, other antifade reagents like p-phenylenediamine (B122844) (PPD) can react with cyanine dyes and should be used with caution.[4][5]

Visualizations

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Laser Check Excitation Intensity Start->Check_Laser Reduce_Laser Reduce Laser Power / Exposure Time Check_Laser->Reduce_Laser Yes Check_Antifade Using Antifade Reagent? Check_Laser->Check_Antifade No Reduce_Laser->Check_Antifade Add_Antifade Incorporate Antifade Mounting Medium Check_Antifade->Add_Antifade No Check_Buffer Check Buffer Composition Check_Antifade->Check_Buffer Yes Problem_Solved Problem Resolved Add_Antifade->Problem_Solved Change_Buffer Switch to a Standard Buffer (e.g., PBS) Check_Buffer->Change_Buffer Custom Buffer Contact_Support Consult Technical Support Check_Buffer->Contact_Support Standard Buffer Change_Buffer->Problem_Solved

References

Technical Support Center: IR 754 Carboxylic Acid Solubility in PBS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing IR 754 Carboxylic Acid, achieving optimal solubility and stability in Phosphate-Buffered Saline (PBS) is critical for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered when preparing solutions of this near-infrared cyanine (B1664457) dye.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound, like many non-sulfonated cyanine dyes, exhibits low solubility in purely aqueous solutions.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[3] DMSO is a common choice for creating stock solutions of cyanine dyes.

Q2: I observed a precipitate when I diluted my this compound stock solution in PBS. What is the cause and how can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic dyes.[4] This occurs because the dye molecules, which are stable in the organic solvent, aggregate and fall out of solution when introduced to the aqueous environment of the PBS.

To prevent precipitation, consider the following:

  • Minimize the volume of organic co-solvent: Use a higher concentration for your stock solution to reduce the amount of organic solvent introduced into the PBS.[4]

  • Optimize the final concentration: The final concentration of the dye in PBS may be exceeding its solubility limit. Try working with more dilute solutions.

  • Adjust the pH: The solubility of carboxylic acids can be pH-dependent. While PBS is buffered, slight adjustments to a more basic pH (e.g., 7.5-8.5) might improve the solubility of the carboxylic acid group through deprotonation. However, be mindful of the pH stability of the dye itself, as some cyanines can degrade at very high or low pH.[5]

  • Use a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Kolliphor HS15, can help to solubilize the dye and prevent aggregation.[6]

Q3: How does dye aggregation affect my experiments, and how can I detect it?

A3: Dye aggregation can significantly impact your results by causing a decrease in fluorescence quantum yield (quenching) and a shift in the absorption and emission spectra.[4] Aggregation can also lead to non-specific binding in biological assays.

Aggregation can be detected by:

  • Visual inspection: The presence of a visible precipitate or cloudiness in the solution.

  • Spectrophotometry: A change in the shape of the absorption spectrum, often characterized by the appearance of a new shoulder or peak at a shorter wavelength (H-aggregates) or a red-shifted peak (J-aggregates).[6]

Q4: What is the approximate solubility of cyanine dyes with carboxylic acid groups in PBS?

Troubleshooting Guide

This section provides a structured approach to resolving common issues with this compound solubility in PBS.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution in PBS. The dye's solubility limit in the final PBS/co-solvent mixture has been exceeded.- Prepare a more dilute final solution. - Increase the proportion of the organic co-solvent slightly, but be aware of its potential effects on your experiment. - Use a fresh, high-purity organic solvent for the stock solution.
Solution is initially clear but becomes cloudy or precipitates over time. The dye is slowly aggregating in the aqueous buffer.- Use the solution immediately after preparation. - Store stock solutions at -20°C and protect from light. Avoid repeated freeze-thaw cycles. - Consider adding a stabilizing agent like Kolliphor HS15 to the formulation.[6]
Low or inconsistent fluorescence signal. - Dye aggregation leading to fluorescence quenching. - Photobleaching.- Confirm the absence of aggregation using spectrophotometry. - Protect the dye solution and stained samples from light.[4] - Ensure the pH of the PBS is within the optimal range for the dye's fluorescence.
Difficulty dissolving the dye in the initial organic solvent. The dye may have degraded or the solvent quality is poor.- Use fresh, anhydrous grade DMSO or DMF. - Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mg/mL.

  • Vortex the solution until the dye is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in PBS
  • Thaw an aliquot of the this compound stock solution and bring it to room temperature.

  • To a volume of PBS (pH 7.4), add the required amount of the stock solution to achieve the desired final concentration. It is recommended to add the stock solution dropwise while vortexing the PBS to promote rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <1%) to avoid potential toxicity in biological experiments.

  • Use the freshly prepared working solution immediately for best results.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: Prepare this compound Solution in PBS check_precipitate Observe Precipitate or Cloudiness? start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no Solution is Clear check_precipitate->precipitate_no No troubleshoot Troubleshooting Steps precipitate_yes->troubleshoot check_signal Check for Low/Inconsistent Signal precipitate_no->check_signal reduce_concentration Reduce Final Concentration troubleshoot->reduce_concentration optimize_cosolvent Optimize Co-solvent % troubleshoot->optimize_cosolvent add_surfactant Consider Adding Surfactant (e.g., Tween-20) troubleshoot->add_surfactant check_ph Check/Adjust PBS pH troubleshoot->check_ph reduce_concentration->start optimize_cosolvent->start add_surfactant->start check_ph->start proceed Proceed with Experiment signal_issue Signal Issue check_signal->signal_issue Yes signal_ok Signal is Good check_signal->signal_ok No check_aggregation Check for Aggregation (Spectrophotometry) signal_issue->check_aggregation protect_from_light Protect from Light signal_issue->protect_from_light signal_ok->proceed check_aggregation->troubleshoot

Caption: A flowchart for systematically troubleshooting solubility and signal issues with this compound in PBS.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow start Start: this compound (Solid) dissolve Dissolve in Anhydrous DMSO (1-10 mg/mL) start->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute in PBS (pH 7.4) (Vortex while adding) stock_solution->dilute storage Store at -20°C (Protect from light) stock_solution->storage working_solution Working Solution (Use Immediately) dilute->working_solution experiment Proceed to Experiment working_solution->experiment

Caption: A step-by-step workflow for the preparation of an this compound working solution in PBS.

References

impact of pH on IR 754 Carboxylic Acid fluorescence stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the fluorescence stability of IR 754 Carboxylic Acid. The information is intended for researchers, scientists, and drug development professionals utilizing this near-infrared (NIR) dye in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in various pH environments.

Problem Potential Cause Suggested Solution
Low or No Fluorescence Signal pH-Induced Quenching: The fluorescence of many cyanine (B1664457) dyes is pH-sensitive. For cyanine dyes with a carboxylic acid group, protonation of the carboxylate at acidic pH can alter the electronic structure and lead to fluorescence quenching.[1][2]Verify the pH of your buffer system. Adjust the pH to a neutral or slightly basic range (e.g., pH 7.4-8.5) and re-measure the fluorescence. It is recommended to perform a pH titration to determine the optimal pH for your specific application.
Aggregation: At certain pH values or high concentrations, cyanine dyes can aggregate, leading to self-quenching of the fluorescence signal.Dilute the dye to the recommended working concentration. The addition of a small amount of organic co-solvent (e.g., DMSO, up to 10%) can sometimes help to reduce aggregation.[2]
Photobleaching: Excessive exposure to the excitation light source can cause irreversible degradation of the fluorophore.Minimize the exposure time and intensity of the excitation light. Use fresh solutions for each experiment and protect the dye from light during storage and handling.
Inconsistent Fluorescence Readings Buffer Effects: The composition of the buffer itself, not just the pH, can influence the fluorescence quantum yield.If possible, maintain a consistent buffer system throughout your experiments. If you must change buffers, perform a new pH titration to re-characterize the dye's behavior.
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.Ensure that all measurements are taken at a consistent temperature. Allow solutions to equilibrate to the ambient temperature of the measurement instrument.
Unexpected Shifts in Emission Wavelength Protonation State Changes: Alterations in the pH can lead to protonation or deprotonation of the dye molecule, which may cause a shift in the maximum emission wavelength.[3]Characterize the emission spectrum of this compound at different pH values to determine if such shifts occur and to select the optimal detection wavelength for your desired pH range.
Solvent Polarity: The polarity of the solvent can influence the spectral properties of cyanine dyes.Maintain a consistent solvent composition for all experiments. If using co-solvents, ensure the proportions are accurately controlled.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using this compound?

A1: While specific data for this compound is not extensively published, many near-infrared cyanine dyes exhibit stable and bright fluorescence in the physiological pH range of 7.0 to 8.0. However, the fluorescence of some cyanine dyes can be significantly enhanced in acidic conditions.[1] It is strongly recommended to perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.

Q2: How does pH affect the fluorescence of cyanine dyes like this compound?

A2: The pH can influence the fluorescence of cyanine dyes through several mechanisms. For dyes containing pH-sensitive groups like a carboxylic acid, changes in pH can lead to protonation or deprotonation. This can alter the electronic structure of the polymethine chain, which is the core of the chromophore, thereby affecting the fluorescence quantum yield and lifetime.[4] In some cases, protonation can lead to the formation of non-fluorescent aggregates.

Q3: Can I use this compound to measure pH?

A3: Some cyanine dyes are specifically designed as pH-responsive probes, exhibiting a ratiometric or intensity-based change in fluorescence with pH.[1][3] If this compound shows a predictable and reproducible change in its fluorescence properties with pH, it could potentially be used as a pH indicator, particularly in acidic environments.[1] However, this would require careful calibration.

Q4: How should I store this compound solutions?

A4: For optimal stability, this compound should be stored as a stock solution in an anhydrous organic solvent such as DMSO, protected from light, and at a low temperature (e.g., -20°C). Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q5: Why is my fluorescence signal decreasing over time, even at a constant pH?

A5: This could be due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. To minimize this, reduce the excitation light intensity and the duration of exposure. Using an anti-fading agent in your medium can also help to improve photostability.[5]

Quantitative Data

The following table provides an illustrative example of the expected pH-dependent fluorescence of a generic near-infrared cyanine dye with a carboxylic acid moiety. The data is hypothetical and intended to demonstrate a typical trend. Researchers should generate their own data for this compound.

pHRelative Fluorescence Intensity (%)Notes
3.025Significant quenching in highly acidic conditions.
4.040Fluorescence begins to increase as pH rises.
5.065
6.085
7.0100Optimal fluorescence in the neutral pH range.
7.4100Stable fluorescence at physiological pH.
8.095Slight decrease in fluorescence in basic conditions.
9.080Increased quenching in more basic environments.

Experimental Protocols

Protocol for Determining pH-Dependent Fluorescence Stability

This protocol outlines a method to characterize the fluorescence of this compound across a range of pH values.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • A series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate (B1201080) buffers) at a consistent ionic strength.

    • Spectrofluorometer

    • pH meter

  • Procedure:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.

    • For each pH value to be tested, prepare a working solution by diluting the stock solution into the corresponding buffer to a final concentration of 1 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

    • Calibrate the pH meter and verify the pH of each buffered solution after the addition of the dye.

    • Transfer each solution to a cuvette.

    • Using the spectrofluorometer, measure the fluorescence emission spectrum for each sample. Use an excitation wavelength appropriate for this compound (typically around 750 nm, but should be empirically determined from the absorption spectrum).

    • Record the fluorescence intensity at the emission maximum for each pH value.

    • Plot the relative fluorescence intensity as a function of pH to determine the pH-fluorescence profile of the dye.

Visualizations

pH_Effect_on_Fluorescence cluster_acidic Acidic pH (e.g., < 6.0) cluster_neutral_basic Neutral to Basic pH (e.g., > 7.0) Acidic Protonated Carboxylic Acid (COOH) Altered Electron Distribution Reduced Fluorescence Quantum Yield Basic Deprotonated Carboxylate (COO-) Stable Electron Distribution High Fluorescence Quantum Yield pH_Change Change in pH pH_Change->Acidic Decrease pH pH_Change->Basic Increase pH

Caption: General effect of pH on a cyanine dye with a carboxylic acid group.

Troubleshooting_Workflow Start Low Fluorescence Signal Check_pH Is the pH in the optimal range (e.g., 7.0-8.0)? Start->Check_pH Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Concentration Is the dye concentration appropriate? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Success Fluorescence Signal Restored Adjust_pH->Success Dilute_Sample Dilute sample to working concentration Check_Concentration->Dilute_Sample No Check_Photobleaching Minimize light exposure Check_Concentration->Check_Photobleaching Yes Dilute_Sample->Check_Photobleaching Dilute_Sample->Success Check_Photobleaching->Success Contact_Support Consult further technical support Check_Photobleaching->Contact_Support

Caption: Troubleshooting workflow for low fluorescence signals.

References

minimizing non-specific binding of IR 754 Carboxylic Acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR 754 Carboxylic Acid probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound probes?

Non-specific binding refers to the attachment of the fluorescent probe to unintended targets within a sample, rather than the molecule or structure of interest. This can be caused by various factors, including electrostatic or hydrophobic interactions between the probe and cellular or tissue components.[1] For a probe like this compound, which possesses a negative charge at physiological pH due to the carboxyl group, electrostatic interactions with positively charged molecules or surfaces can be a significant cause of non-specific binding. This leads to high background fluorescence, which can obscure the specific signal and lead to inaccurate interpretation of results.

Q2: What are the most common causes of high background fluorescence with this probe?

Several factors can contribute to high background and non-specific staining:

  • Probe Concentration: Using the probe at a concentration that is too high is a frequent cause of non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample (e.g., tissues, cells, or membranes) can lead to high background.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the electrostatic interactions of the negatively charged carboxylic acid group.[3][4][5][6]

  • Hydrophobic Interactions: The aromatic structure of the IR 754 dye can lead to non-specific hydrophobic interactions with lipids and proteins.

  • Insufficient Washing: Failure to adequately wash away unbound probe will result in a generally high background signal.[7][8]

  • Sample Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for specific staining, particularly in the near-infrared spectrum.[2]

Q3: How does the carboxylic acid group on the IR 754 probe influence non-specific binding?

The carboxylic acid group is a key factor in the binding characteristics of this probe. At a pH above its pKa (typically around 4-5), the carboxylic acid group will be deprotonated, giving the probe a net negative charge. This can lead to strong electrostatic interactions with positively charged components in a biological sample, such as certain proteins or areas of the cell membrane. The degree of this charge-based non-specific binding is therefore highly dependent on the pH of the experimental buffer.[3][4][6]

Q4: Can I use standard blocking buffers like BSA or milk with this small molecule probe?

Yes, standard blocking agents like Bovine Serum Albumin (BSA) and non-fat dry milk can be effective in reducing non-specific binding of small molecule probes.[9] They work by coating surfaces and occupying potential non-specific binding sites. However, it is important to note that some protein-based blocking agents can sometimes interact with the probe itself.[10] It is recommended to test different blocking agents to find the most suitable one for your specific application. Protein-free commercial blocking buffers are also an excellent alternative to minimize potential cross-reactivity.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound probes.

High Background Signal
Potential Cause Recommended Solution Expected Outcome
Probe concentration is too high Perform a concentration titration to determine the optimal probe concentration. Start with the manufacturer's recommended dilution and then test a range of serial dilutions.Reduced background signal while maintaining a strong specific signal.
Inadequate blocking Optimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent (e.g., BSA, casein, or a commercial protein-free blocker).A significant decrease in overall background fluorescence.
Suboptimal buffer pH Adjust the pH of your incubation and wash buffers. Since the probe is negatively charged, increasing the pH slightly might reduce electrostatic interactions with some components. Conversely, for certain interactions, a lower pH might be beneficial. Empirical testing is recommended.[3][4][5][6]Identification of a pH that minimizes non-specific binding for your specific sample.
Incorrect ionic strength Modify the salt concentration (e.g., NaCl) in your buffers. Increasing the ionic strength can help to shield electrostatic interactions, thereby reducing non-specific binding.[5]A decrease in background signal due to the masking of charge-based interactions.
Insufficient washing Increase the number and/or duration of wash steps after probe incubation. The inclusion of a mild non-ionic detergent, such as 0.05% Tween 20, in the wash buffer can aid in the removal of non-specifically bound probe.[7][8]Lower background signal across the entire sample.
Hydrophobic interactions Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween 20 or Triton X-100) in the incubation and wash buffers to disrupt hydrophobic interactions.Reduced background staining, particularly in lipid-rich structures.
Sample autofluorescence Examine an unstained sample under the microscope using the same filter set to determine the level of natural fluorescence. If significant, consider using spectral unmixing if your imaging system supports it, or a commercial autofluorescence quenching reagent.[2]Reduced background fluorescence in unstained areas of the sample.

Experimental Protocols

Protocol 1: Probe Concentration Titration
  • Prepare a series of dilutions of the this compound probe in your standard incubation buffer. A good starting point is a two-fold serial dilution series from 2x the manufacturer's recommended concentration down to 0.125x.

  • Prepare multiple identical samples.

  • Incubate each sample with a different probe concentration for your standard incubation time and temperature.

  • Wash all samples using your standard washing protocol.

  • Include a negative control sample (no probe) to assess autofluorescence.

  • Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analyze the images by measuring the mean fluorescence intensity of the specific signal and the background for each concentration.

  • Calculate the signal-to-noise ratio for each concentration.

  • Select the concentration that provides the highest signal-to-noise ratio.

Protocol 2: Optimization of Blocking Conditions
  • Prepare several identical samples.

  • Prepare different blocking buffers to test. Common options include:

    • 1-5% Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS or TBS).

    • 1-5% non-fat dry milk in a suitable buffer.

    • A commercially available protein-free blocking buffer.

  • Test different incubation times for your chosen blocking buffer (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

  • Proceed with your standard staining protocol, keeping the probe concentration and incubation times constant.

  • Image and analyze the samples to determine which blocking agent and incubation time yield the lowest background and best signal-to-noise ratio.

Visual Guides

cluster_causes Potential Causes of Non-Specific Binding cluster_interactions Mechanisms Probe This compound Probe (Negatively Charged) Electrostatic Electrostatic Interactions (with positive charges) Probe->Electrostatic COO- group Hydrophobic Hydrophobic Interactions (with lipids, proteins) Probe->Hydrophobic Aromatic Rings Sample Biological Sample (Cells, Tissue) Electrostatic->Sample Hydrophobic->Sample

Caption: Mechanisms of non-specific binding for this compound.

Start Start: High Background Observed Titrate Titrate Probe Concentration Start->Titrate CheckTritation Background Reduced? Titrate->CheckTritation OptimizeBlocking Optimize Blocking (Agent & Time) CheckTritation->OptimizeBlocking No End End: Optimized Protocol CheckTritation->End Yes CheckBlocking Background Reduced? OptimizeBlocking->CheckBlocking OptimizeBuffer Optimize Buffer (pH, Ionic Strength) CheckBlocking->OptimizeBuffer No CheckBlocking->End Yes CheckBuffer Background Reduced? OptimizeBuffer->CheckBuffer AddDetergent Add Detergent to Washes (e.g., Tween 20) CheckBuffer->AddDetergent No CheckBuffer->End Yes CheckDetergent Background Reduced? AddDetergent->CheckDetergent CheckDetergent->End Yes FurtherHelp Contact Technical Support CheckDetergent->FurtherHelp No

Caption: Troubleshooting workflow for high background fluorescence.

References

troubleshooting guide for inconsistent IR 754 Carboxylic Acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IRDye® 754 Carboxylic Acid Labeling

This guide provides troubleshooting assistance for common issues encountered during the labeling of proteins and other molecules with IRDye® 754 Carboxylic Acid. The process typically involves a two-step reaction: the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by the reaction of the NHS ester with primary amines on the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my labeling efficiency low or non-existent?

Low or no labeling is one of the most common issues and can be attributed to several factors related to the reaction conditions and reagents.

Possible Causes and Solutions:

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. At low pH, the amine group is protonated (-NH3+), rendering it unreactive. Conversely, at a very high pH, the NHS ester can rapidly hydrolyze, reducing the amount available to react with the amine.[1][2]

    • Recommendation: Ensure your reaction buffer is within the optimal pH range of 7.2 to 8.5.[3] A pH of 8.3-8.5 is often cited as optimal for NHS ester reactions.[1][2] Use a calibrated pH meter to verify. Common buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][2]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for the NHS ester, leading to lower labeling efficiency.[1][2]

    • Recommendation: Avoid buffers containing primary amines.[1][2] If your protein is in a Tris-based buffer, it should be dialyzed against a suitable amine-free buffer like PBS or bicarbonate buffer before labeling.

  • Hydrolyzed NHS Ester: IRDye® 754 NHS ester is sensitive to moisture and will hydrolyze back to the carboxylic acid form, rendering it inactive for labeling.[4][5]

    • Recommendation: Always use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester before adding it to the aqueous reaction buffer.[1][2] Ensure the dye is stored in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[5] It is best to use freshly prepared NHS ester solution for each labeling reaction.[3]

  • Poor Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on your target protein may be sterically hindered, preventing the NHS ester from accessing them.[3]

    • Recommendation: Consider denaturing the protein slightly, if its function will not be compromised, to expose more primary amines. Be aware that this can be detrimental to the protein's structure and function.[6]

  • Low Protein Concentration: A low concentration of the target molecule can slow down the labeling reaction, allowing hydrolysis of the NHS ester to become a more dominant competing reaction.[3]

    • Recommendation: Increase the concentration of your protein in the reaction mixture. A concentration of at least 2 mg/mL is often recommended for optimal results.[7]

Troubleshooting Summary for Low Labeling Efficiency:

ParameterSuboptimal ConditionRecommended Action
Reaction pH < 7.0 or > 9.0Adjust pH to 7.2 - 8.5, with an optimum of 8.3-8.5.[1][2][3]
Buffer Composition Contains primary amines (e.g., Tris)Dialyze into an amine-free buffer (e.g., PBS, bicarbonate).[1][2]
NHS Ester Quality Old or improperly storedUse a fresh vial of dye and anhydrous solvents for dissolution.[1][3][5]
Protein Structure Inaccessible amine groupsConsider mild denaturation if protein function allows.[3][6]
Protein Concentration < 2 mg/mLConcentrate the protein solution before labeling.[7]
Q2: My labeled protein has precipitated out of solution. What went wrong?

Precipitation after labeling is often a sign of over-labeling or changes in the protein's solubility due to the attached dye.

Possible Causes and Solutions:

  • Over-labeling: The addition of too many hydrophobic dye molecules can significantly alter the protein's surface properties, leading to aggregation and precipitation.[3]

    • Recommendation: Reduce the molar excess of the IRDye® 754 NHS ester in the reaction. You may need to perform a titration experiment to find the optimal dye-to-protein ratio for your specific molecule.

  • Solvent Issues: The organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause some proteins to precipitate if added too quickly or in too large a volume.[8]

    • Recommendation: Add the dissolved NHS ester to the protein solution slowly while vortexing or stirring.[7] Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Troubleshooting Summary for Protein Precipitation:

ParameterSuboptimal ConditionRecommended Action
Dye:Protein Ratio Molar excess of dye is too highDecrease the amount of NHS ester used in the reaction.[3]
Solvent Addition Rapid addition of organic solventAdd the dissolved dye dropwise while stirring the protein solution.[7]
Solvent Concentration High percentage of organic solventKeep the final concentration of DMSO or DMF below 10%.
Q3: The fluorescence signal of my labeled conjugate is weak, even with a high degree of labeling.

Weak fluorescence can occur even when the labeling reaction itself is successful.

Possible Causes and Solutions:

  • Dye-Dye Quenching: If too many fluorophores are attached in close proximity on the protein, they can quench each other's fluorescence, leading to a lower-than-expected signal.[9]

    • Recommendation: As with precipitation issues, reduce the molar excess of the NHS ester to achieve a lower degree of labeling. The optimal degree of labeling for maximum fluorescence is often between 2 and 4 dyes per antibody, for example.

  • Environmental Effects: The local environment around the conjugated dye on the protein can affect its fluorescence quantum yield.[9]

    • Recommendation: While difficult to control, this effect is inherent to the protein and the labeling sites. If quenching is a major issue, exploring different labeling chemistries that target other functional groups (e.g., thiols on cysteines) might be an alternative.

  • Photodegradation: IRDye® 754, like many fluorescent dyes, is sensitive to light.[10]

    • Recommendation: Protect the dye, the reaction mixture, and the final conjugate from light as much as possible by using amber tubes and covering containers with aluminum foil.[3]

Experimental Protocols

Protocol: Activation of IRDye® 754 Carboxylic Acid to NHS Ester

This is a general protocol for the in-situ generation of an NHS ester from a carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Dissolve IRDye® 754 Carboxylic Acid: Dissolve the carboxylic acid in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Prepare Activation Reagents: In a separate tube, dissolve EDC and N-hydroxysuccinimide (NHS) or Sulfo-NHS in anhydrous DMF or DMSO. A 1.2 to 1.5-fold molar excess of EDC and NHS over the carboxylic acid is typically used.

  • Activation Reaction: Mix the carboxylic acid solution with the EDC/NHS solution. Let the reaction proceed for 15-60 minutes at room temperature in the dark. The resulting solution contains the activated IRDye® 754 NHS ester and can be used immediately for labeling.

Protocol: Labeling of Proteins with IRDye® 754 NHS Ester
  • Prepare Protein: Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7]

  • Calculate Reagent Amounts: Determine the desired molar excess of the NHS ester to the protein. An 8-fold molar excess is a common starting point for mono-labeling.[2]

  • Labeling Reaction: While gently stirring the protein solution, slowly add the freshly prepared IRDye® 754 NHS ester solution.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or another suitable purification method.[1][11]

Visualizations

Troubleshooting_Workflow cluster_low_labeling Troubleshooting Low Labeling cluster_precipitation Troubleshooting Precipitation cluster_weak_signal Troubleshooting Weak Signal start Start: Inconsistent Labeling check_labeling Low or No Labeling? start->check_labeling check_precipitate Protein Precipitation? check_labeling->check_precipitate No check_ph Verify Buffer pH (7.2-8.5) check_labeling->check_ph Yes check_signal Weak Fluorescence Signal? check_precipitate->check_signal No reduce_dye_ratio Reduce Dye:Protein Molar Ratio check_precipitate->reduce_dye_ratio Yes end_ok Labeling Successful check_signal->end_ok No check_quenching Reduce Dye:Protein Ratio to Prevent Quenching check_signal->check_quenching Yes end_fail Consult Further Documentation check_buffer_amines Check for Amine-free Buffer (e.g., PBS) check_ph->check_buffer_amines check_dye_quality Use Fresh Dye & Anhydrous Solvent check_buffer_amines->check_dye_quality check_dye_quality->end_fail slow_addition Add Dye Solution Slowly with Stirring reduce_dye_ratio->slow_addition slow_addition->end_fail protect_from_light Protect Dye and Conjugate from Light check_quenching->protect_from_light protect_from_light->end_fail NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack NHS_Ester IRDye® 754-NHS Ester NHS_Ester->Labeled_Protein NHS_Leaving_Group NHS Byproduct NHS_Ester->NHS_Leaving_Group Released pH pH 7.2 - 8.5 pH->Protein Buffer Amine-free Buffer Buffer->Protein

References

Technical Support Center: Correcting for Tissue Autofluorescence with NIR Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to tissue autofluorescence when using near-infrared (NIR) dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is tissue autofluorescence and why is it a problem in NIR imaging?

A1: Tissue autofluorescence is the natural emission of light by biological tissues when excited by an external light source.[1][2] This phenomenon can be a significant challenge in fluorescence imaging as it can mask the specific signal from your NIR dye, leading to a low signal-to-background ratio (SBR) and potentially obscuring the detection of your target.[3][4]

Q2: What are the primary causes of tissue autofluorescence?

A2: Autofluorescence in tissues arises from several endogenous sources and can be induced by experimental procedures:[5][6]

  • Endogenous Fluorophores: Tissues contain naturally fluorescent molecules such as collagen, elastin, flavins, and NADH.[2][7] Lipofuscin, an age-related pigment, is also a major contributor to autofluorescence.[7]

  • Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins to create fluorescent products.[5][8]

  • Diet: For in vivo animal imaging, chlorophyll (B73375) from standard rodent chow is a significant source of autofluorescence in the NIR-I window.[9][10]

  • Red Blood Cells: The heme group in red blood cells can exhibit broad autofluorescence.[8]

  • Heat and Dehydration: Processing tissues at elevated temperatures can increase autofluorescence.[5]

Q3: How can I proactively minimize tissue autofluorescence in my experiments?

A3: Several strategies can be employed during experimental planning and execution to reduce autofluorescence:

  • Wavelength Selection: Shift to longer excitation and emission wavelengths. The NIR-II (1000-1700 nm) and short-wave infrared (SWIR) windows generally have significantly lower tissue autofluorescence compared to the NIR-I window (700-900 nm).[3][11]

  • Animal Diet: For in vivo imaging, switching animals to a purified, chlorophyll-free diet for at least one week prior to imaging can dramatically reduce background fluorescence from the gut.[9][10]

  • Tissue Preparation:

    • Perfusion: Perfuse tissues with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[8][12]

    • Fixation: If possible, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol. If aldehyde fixation is necessary, use the lowest concentration and shortest duration required.[8][12]

  • Dye Selection: Choose NIR dyes with high quantum yields and emission spectra that are well-separated from the expected autofluorescence spectrum.[8]

Troubleshooting Guides

Problem: High background fluorescence is obscuring my signal.

This is a common issue that can often be resolved by systematically evaluating your experimental setup and post-acquisition processing.

Troubleshooting Workflow

TroubleshootingWorkflow start High Background Observed check_unstained Image Unstained Control Tissue start->check_unstained autofluorescence_high High Signal in Unstained Control? check_unstained->autofluorescence_high implement_prevention Implement Preventative Measures (e.g., Diet Change, Perfusion) autofluorescence_high->implement_prevention Yes no_primary_control Image 'No Primary Antibody' Control autofluorescence_high->no_primary_control No post_acquisition Apply Post-Acquisition Correction (e.g., Spectral Unmixing) implement_prevention->post_acquisition end Problem Resolved post_acquisition->end secondary_issue Signal in 'No Primary' Control? no_primary_control->secondary_issue optimize_secondary Optimize Secondary Antibody (Concentration, Washing) secondary_issue->optimize_secondary Yes optimize_primary Optimize Primary Antibody (Concentration, Blocking) secondary_issue->optimize_primary No optimize_secondary->end optimize_primary->end

Caption: A flowchart for troubleshooting high background fluorescence.

Quantitative Data Summary

The following table summarizes the impact of various strategies on reducing autofluorescence and improving the signal-to-background ratio (SBR).

StrategyWavelength RangeReduction in AutofluorescenceImprovement in SBRReference
Change to Purified Diet NIR-I (700-975 nm)> 2 orders of magnitudeSignificant[3][4]
Longer Excitation Wavelength 670 nm vs. 760/808 nm> 2 orders of magnitudeSignificant[3][4]
Shift to NIR-II Emission NIR-I vs. NIR-II (>1000 nm)> 2 orders of magnitudeSignificant[3][4]
Spectral Unmixing NIRCan effectively separate autofluorescence from the specific signalSignificant[9]

Experimental Protocols

Protocol 1: Spectral Unmixing for In Vivo Imaging

Spectral unmixing is a powerful technique to computationally separate the fluorescence signal of your NIR dye from the background autofluorescence.[9]

Principle: This method relies on the fact that the NIR dye and the tissue autofluorescence have different emission spectra. By acquiring images at multiple wavelengths, an algorithm can "unmix" the composite signal into its individual components.[13]

SpectralUnmixingWorkflow cluster_prep Sample Preparation & Imaging cluster_acq Image Acquisition cluster_proc Data Processing unstained Image Unstained Animal (Autofluorescence Spectrum) acquire Acquire Images at Multiple Emission Wavelengths (Lambda Stack) unstained->acquire stained Image Stained Animal with NIR Dye stained->acquire unmix Apply Linear Unmixing Algorithm acquire->unmix separate Generate Separated Images: - NIR Dye Signal - Autofluorescence Signal unmix->separate

Caption: The experimental workflow for spectral unmixing.

Detailed Steps:

  • Acquire Reference Spectra (Endmembers):

    • Autofluorescence Spectrum: Image an untreated animal (or a region of tissue with no expected dye uptake) using the same excitation wavelength and a series of emission filters to build a lambda stack. This will define the spectral signature of the autofluorescence.[9]

    • Dye Spectrum: While in vitro spectra can be a starting point, it is highly recommended to determine the dye's spectrum in vivo, as tissue absorption and scattering can alter it.[13] If possible, image an area with a high concentration of the dye and minimal background to get a representative in vivo spectrum.

  • Image the Experimental Animal: Acquire a lambda stack of the animal that has been administered the NIR dye using the same settings as for the reference spectra.

  • Perform Spectral Unmixing:

    • Use imaging software with a spectral unmixing module (e.g., Living Image®, ImageJ with appropriate plugins).

    • Input the acquired lambda stack from your experimental animal.

    • Define the reference spectra (endmembers) for autofluorescence and your NIR dye.

    • The software will then generate separate images showing the spatial distribution and intensity of the NIR dye and the autofluorescence.[13]

Protocol 2: Background Subtraction in Tissue Sections

This is a simpler method for correcting for background fluorescence, particularly useful for microscopy images of tissue sections.

Principle: This technique assumes that the background fluorescence is relatively uniform across the image. An image of a "background" region is acquired and its average intensity is subtracted from the experimental image.

Detailed Steps:

  • Acquire Experimental Image: Capture an image of your tissue section stained with the NIR dye. Optimize the exposure time to maximize the signal from your dye without saturating the detector.

  • Acquire Background Image:

    • Identify a region on the same slide that is devoid of your specific staining but is representative of the background autofluorescence.

    • Alternatively, use an unstained tissue section prepared in the same manner as your experimental sample.

    • Acquire an image of this background region using the exact same imaging parameters (exposure time, gain, etc.) as your experimental image.[14]

  • Perform Subtraction:

    • Use image analysis software (e.g., ImageJ/Fiji).

    • Open both the experimental and background images.

    • Use the image calculator or background subtraction function to subtract the background image from the experimental image.[15]

    • The resulting image will have a reduced background, enhancing the visibility of your specific signal.

Protocol 3: Chemical Quenching of Autofluorescence

Certain reagents can be used to quench autofluorescence in fixed tissue sections.

Principle: These reagents bind to the molecules responsible for autofluorescence and reduce their light emission.

Example Reagent: Sudan Black B

Sudan Black B is effective at quenching lipofuscin-based autofluorescence.[10]

Detailed Steps:

  • Prepare Tissue Sections: Deparaffinize and rehydrate your formalin-fixed paraffin-embedded (FFPE) tissue sections.

  • Incubate with Sudan Black B:

    • Prepare a 0.1% solution of Sudan Black B in 70% ethanol.

    • Incubate the tissue sections in this solution for 10-30 minutes at room temperature.[10]

  • Wash: Thoroughly wash the sections with PBS or a similar buffer to remove excess Sudan Black B.

  • Proceed with Staining: Continue with your standard immunofluorescence or other staining protocol.

Note: While effective, some quenching agents may also reduce the signal from your fluorescent dye. It is important to optimize the incubation time and concentration for your specific application. Always include appropriate controls.

References

long-term stability of IR 754 Carboxylic Acid conjugates in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of IR 754 Carboxylic Acid conjugates, along with troubleshooting advice for common experimental issues. The information provided is based on the general properties of heptamethine cyanine (B1664457) dyes, as specific long-term stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its conjugates?

A1: For optimal long-term stability, this compound and its conjugates should be stored at -20°C or -80°C, protected from light.[1] Lyophilized powders are generally more stable than solutions. If stored in solution, use a dry, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) and consider aliquoting to minimize freeze-thaw cycles. For aqueous buffers, the addition of a cryoprotectant like glycerol (B35011) (at a final concentration of 50%) can prevent damage during freezing.[1]

Q2: How sensitive is this compound to light?

A2: Like other cyanine dyes, this compound is susceptible to photobleaching, especially upon prolonged exposure to light.[2] Photodegradation is a primary pathway for the breakdown of these dyes, often involving reaction with singlet oxygen.[2] Therefore, it is crucial to minimize light exposure during all handling, storage, and experimental procedures.

Q3: What factors can affect the stability of my this compound conjugate?

A3: Several factors can influence the stability of your conjugate:

  • Storage Temperature: Higher temperatures accelerate degradation. Long-term storage at -20°C or below is recommended.[1]

  • Light Exposure: As mentioned, light causes photobleaching.[2]

  • pH of the Solution: The conjugation reaction is pH-dependent, with an optimal range typically between 8.0 and 9.0.[1] Storing the conjugate in a buffer outside its optimal pH stability range can lead to degradation.

  • Solvent/Buffer: The choice of solvent or buffer can impact stability. For instance, the presence of primary amines (e.g., in Tris or glycine (B1666218) buffers) can compete with the conjugation reaction.[1]

  • Presence of Oxidizing Agents: Cyanine dyes can be susceptible to oxidation. Avoid strong oxidizing agents in your experimental setup.

  • Degree of Labeling (DOL): Over-labeling a protein can lead to aggregation and precipitation, which may indirectly affect the perceived stability of the conjugate.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low fluorescence signal from the conjugate Degradation of the dye: The conjugate may have degraded due to improper storage (e.g., exposure to light or high temperatures).Verify storage conditions. Perform a fresh conjugation with a new vial of the dye. Assess the stability of the conjugate over time using the protocol below.
Inefficient conjugation: The conjugation reaction may not have been optimal.Optimize the molar ratio of dye to protein and ensure the pH of the reaction buffer is between 8.0 and 9.0.[1] Use an amine-free buffer.[1]
Precipitation of the conjugate: The conjugated protein may have precipitated out of solution.Centrifuge the sample and check for a pellet. If precipitation has occurred, try optimizing the degree of labeling or consider adding a stabilizing agent like glycerol to the storage buffer.[1]
High background fluorescence Presence of unconjugated dye: Free dye that was not removed after the conjugation reaction will contribute to background signal.Ensure thorough purification of the conjugate to remove all unconjugated dye.[1] Techniques like dialysis or size-exclusion chromatography are effective.
Protein precipitation after conjugation Over-labeling: Attaching too many hydrophobic dye molecules can cause the protein to aggregate and precipitate.[1]Reduce the molar ratio of dye to protein in the conjugation reaction. Perform small-scale test reactions to determine the optimal DOL for your specific protein.[1]
Suboptimal buffer conditions: The buffer may not be suitable for maintaining the solubility of the conjugated protein.Ensure the buffer's pH and ionic strength are appropriate for your protein's stability. Consider adding a stabilizing agent like glycerol.[1]

Experimental Protocols

Protocol for Assessing Conjugate Photostability

This protocol allows for the comparison of the photostability of your this compound conjugate with other fluorophores.

Materials:

  • This compound conjugate

  • Other fluorescent conjugates for comparison

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare samples of your fluorescent conjugates at the same protein concentration.

  • Continuously illuminate the sample with the appropriate excitation wavelength for this compound (approximately 750 nm) at a constant intensity.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Using image analysis software, measure the mean fluorescence intensity of the same region of interest in each image over the time course.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity versus time for each conjugate. The rate of decay of the curve indicates the photostability.[1]

Protocol for Determining the Degree of Labeling (DOL)

This protocol helps calculate the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified this compound conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~750 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_max / (ε_dye × path length)

    • Note: The molar extinction coefficient (ε_dye) for this compound should be obtained from the manufacturer's data sheet.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Concentration_protein (M) = [A₂₈₀ - (A_max × CF)] / (ε_protein × path length)

    • Note: CF is the correction factor (A₂₈₀ of the dye / A_max of the dye), and ε_protein is the molar extinction coefficient of your protein.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_protein

Visualizations

experimental_workflow Experimental Workflow for Assessing Conjugate Stability cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep_conjugate Prepare IR 754 Conjugate Sample illuminate Continuous Illumination (Excitation at ~750 nm) prep_conjugate->illuminate prep_control Prepare Control Fluorophore Sample prep_control->illuminate acquire_images Acquire Images at Regular Intervals illuminate->acquire_images measure_intensity Measure Mean Fluorescence Intensity acquire_images->measure_intensity normalize Normalize Intensity to Time = 0 measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot compare Compare Decay Curves to Determine Photostability plot->compare

Caption: Workflow for Assessing Photostability.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence Signal start Low Fluorescence Signal check_storage Check Storage Conditions (Temp, Light) start->check_storage check_conjugation Review Conjugation Protocol (pH, Buffer, Ratio) check_storage->check_conjugation Proper improper_storage Degradation Likely -> Re-conjugate check_storage->improper_storage Improper check_precipitation Check for Precipitation check_conjugation->check_precipitation Optimal suboptimal_conjugation Inefficient Conjugation -> Optimize Protocol check_conjugation->suboptimal_conjugation Suboptimal precipitation_found Precipitation Occurred -> Optimize DOL/Buffer check_precipitation->precipitation_found Yes no_obvious_issue No Obvious Issue -> Further Investigation Needed check_precipitation->no_obvious_issue No

Caption: Troubleshooting Low Fluorescence.

References

Validation & Comparative

A Head-to-Head Comparison of IR 754 Carboxylic Acid and Alexa Fluor 750 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to experimental success. This guide provides an objective comparison of two prominent NIR dyes: IR 754 Carboxylic Acid and Alexa Fluor 750, offering supporting data and experimental insights to inform your selection for in vivo imaging applications.

In the realm of in vivo fluorescence imaging, the near-infrared window (700-900 nm) is highly advantageous due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios. Both this compound, a heptamethine cyanine (B1664457) dye, and the well-established Alexa Fluor 750 operate within this desirable spectral range, making them key candidates for a variety of research applications, from tracking cellular processes to monitoring drug delivery. This guide delves into their spectral and photophysical properties, in vivo performance, and provides standardized experimental protocols to assist in making an informed decision.

Performance at a Glance: A Quantitative Overview

To facilitate a direct comparison, the key photophysical and spectral properties of this compound and Alexa Fluor 750 are summarized below. It is important to note that while extensive data is available for the commercially established Alexa Fluor 750, specific quantitative values for this compound are less commonly reported and can vary between suppliers. The data for this compound is representative of typical heptamethine cyanine dyes with similar structures.

PropertyThis compound (Heptamethine Cyanine Dye)Alexa Fluor 750
Excitation Maximum (nm) ~745 - 750749[1]
Emission Maximum (nm) ~770 - 780775[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (typically >200,000)~290,000
Quantum Yield Variable (typically lower than Alexa Fluor dyes)0.12
Photostability Generally lower than Alexa Fluor dyesHigh

Delving Deeper: A Comparative Analysis

Spectral Properties: Both dyes exhibit excitation and emission profiles that are well-suited for the NIR imaging window, making them compatible with common laser lines and filter sets. The spectral similarity allows for their use in similar imaging setups without significant modifications.

Brightness and Photostability: Brightness, a critical factor for sensitive detection, is a function of both the molar extinction coefficient and the quantum yield. While heptamethine cyanine dyes like this compound are known for their high molar extinction coefficients, indicating efficient light absorption, their quantum yield can be lower and more variable compared to the highly optimized Alexa Fluor series.

Alexa Fluor 750 is renowned for its exceptional photostability, a crucial attribute for longitudinal studies and repeated imaging sessions. Cyanine dyes, in general, can be more susceptible to photobleaching, which could be a limiting factor in experiments requiring prolonged light exposure.

In Vivo Performance: For in vivo applications, a high signal-to-background ratio is essential for clear visualization of the target. Studies using heptamethine cyanine dyes have reported impressive signal-to-noise ratios, with some exceeding 25 in tumor models[2]. Alexa Fluor 750 is also well-documented to provide excellent signal-to-background ratios in various in vivo models. The choice between the two may depend on the specific biological context and the required sensitivity.

Experimental Protocols: A Practical Guide

To ensure reproducible and reliable results, standardized protocols for antibody conjugation and in vivo imaging are provided below. These protocols are general guidelines and may require optimization for specific applications.

Antibody Conjugation Workflow

The carboxylic acid group on IR 754 and the reactive esters of Alexa Fluor 750 allow for covalent conjugation to primary amines on antibodies and other proteins.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Antibody Solution (amine-free buffer) Mix Mix Antibody and Dye (controlled molar ratio) Antibody->Mix Dye Dye Solution (anhydrous DMSO) Dye->Mix Incubate Incubate (room temp, dark) Mix->Incubate Purify Purify Conjugate (e.g., size exclusion chromatography) Incubate->Purify Characterize Characterize (determine Degree of Labeling) Purify->Characterize

Caption: Workflow for conjugating NIR dyes to antibodies.

Detailed Protocol for Antibody Conjugation:

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5). Adjust the antibody concentration to 1-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive form of the dye (e.g., NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add the reactive dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (around 750 nm).

General In Vivo Imaging Workflow

The following workflow outlines the key steps for a typical in vivo imaging experiment using a dye-conjugated antibody.

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection_imaging Injection & Imaging cluster_analysis Data Analysis AnimalModel Establish Animal Model (e.g., tumor xenograft) Anesthesia Anesthetize Animal AnimalModel->Anesthesia Injection Administer Conjugate (e.g., intravenous) Anesthesia->Injection Imaging Acquire Images (longitudinal time points) Injection->Imaging ROI Define Regions of Interest (ROI) Imaging->ROI ExVivo Ex Vivo Organ Imaging (optional) Imaging->ExVivo Quantify Quantify Signal Intensity (Signal-to-Background Ratio) ROI->Quantify

Caption: General workflow for in vivo fluorescence imaging.

Detailed Protocol for In Vivo Imaging:

  • Animal Model: Use appropriate animal models for your research question. For imaging, hairless or shaved mice are recommended to minimize light scattering.

  • Probe Administration: The route of administration (e.g., intravenous, intraperitoneal) and the dose of the fluorescent conjugate should be optimized for each study. A typical dose for an antibody conjugate is in the range of 1-10 nmol of dye per animal.

  • Imaging System: Use an in vivo imaging system equipped with the appropriate excitation laser or filtered light source (around 750 nm) and emission filters (typically a long-pass filter above 770 nm).

  • Image Acquisition: Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Anesthetize the animals during image acquisition to prevent movement artifacts.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., tumor) and in a background region (e.g., non-tumor tissue). Calculate the signal-to-background ratio to assess the specific targeting of the probe.

  • Ex Vivo Analysis (Optional): At the end of the study, major organs can be harvested and imaged ex vivo to confirm the in vivo findings and provide a more detailed biodistribution profile.

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 750 are powerful tools for in vivo NIR fluorescence imaging.

  • Alexa Fluor 750 stands out for its well-characterized and superior photostability and brightness, making it a reliable choice for demanding applications, including quantitative and longitudinal studies.

  • This compound , as a representative of heptamethine cyanine dyes, offers a viable and often more cost-effective alternative. While potentially less photostable, these dyes can provide high signal-to-background ratios and are suitable for many in vivo imaging applications, particularly for proof-of-concept studies and endpoint imaging.

Ultimately, the selection between these two dyes will depend on the specific requirements of the experiment, including the need for high photostability, the desired level of sensitivity, and budgetary considerations. The provided protocols and data aim to equip researchers with the necessary information to make an informed decision and advance their in vivo imaging research.

References

A Comparative Guide to the Photostability of IR 754 Carboxylic Acid and Cy7

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical imaging and drug development, the selection of near-infrared (NIR) fluorescent dyes is a critical decision that can significantly impact experimental outcomes. Among the myriad of available options, IR 754 Carboxylic Acid and Cy7 are two heptamethine cyanine (B1664457) dyes frequently employed for their favorable spectral properties in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence. A crucial performance metric for these fluorophores, particularly in applications requiring prolonged or intense light exposure such as single-molecule tracking and high-resolution imaging, is their photostability—the ability to resist photochemical degradation and maintain fluorescence. This guide provides a comparative overview of the photostability of this compound and Cy7, supported by available data and a detailed experimental protocol for their direct comparison.

Chemical Structures

A fundamental understanding of the molecular structure is essential for appreciating the photophysical behavior of these dyes.

DyeMolecular FormulaIUPAC Name
This compound C₃₀H₃₃IN₂O₂2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium, inner salt
Cy7 C₃₅H₄₂N₂O₈S₂1-(5-carboxypentyl)-2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)hepta-1,3,5-trienyl]-3,3-dimethyl-5-sulfo-3H-indol-1-ium

Photostability Comparison: A Data-Driven Perspective

Conversely, the photostability of Cy7 has been more extensively, though often qualitatively, described in the scientific literature. It is generally characterized as being susceptible to photobleaching, with its stability being highly dependent on the experimental environment. Factors such as the composition of the imaging medium, the presence of antifade reagents, and the intensity and wavelength of the excitation light can significantly influence its rate of photodegradation. Some studies have noted that under continuous irradiation, the fluorescence intensity of Cy7 decreases "relatively rapidly". Furthermore, the radiosensitivity of Cy7 has been observed, indicating its susceptibility to degradation upon exposure to radiation.[2]

Experimental Protocol for Photostability Assessment

The following protocol outlines a standardized method for quantifying and comparing the photostability of this compound and Cy7.

Objective: To determine and compare the photobleaching rates of this compound and Cy7 under controlled, continuous illumination.

Materials:

  • This compound

  • Cy7

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 750 nm) and a sensitive detector.

  • Quartz cuvettes or microscope slides and coverslips

  • Data acquisition and analysis software

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Cy7 in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS (pH 7.4) to a final concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the low micromolar range). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to maintain a linear relationship between fluorescence and concentration.

  • Instrumentation Setup:

    • Set the excitation wavelength of the light source to the absorption maximum of the dyes (approximately 750-760 nm).

    • Set the emission detection to capture the fluorescence peak of the dyes (approximately 770-790 nm).

    • Define the parameters for continuous illumination, including the laser power or light intensity and the duration of the experiment.

  • Data Acquisition:

    • Place the sample (in a cuvette for a spectrofluorometer or on a slide for a microscope) in the light path.

    • Initiate continuous illumination and simultaneously start recording the fluorescence intensity as a function of time.

    • Continue data acquisition until the fluorescence intensity has decayed to a significant fraction of its initial value (e.g., 50% or less).

    • Repeat the measurement for each dye under identical conditions to ensure comparability. A sample kept in the dark should be used as a control to account for any chemical degradation not induced by light.

  • Data Analysis:

    • Normalize the fluorescence intensity of each dye to its initial value (at time t=0).

    • Plot the normalized fluorescence intensity versus time.

    • Fit the resulting photobleaching curve to a suitable mathematical model, typically a single or double exponential decay function, to extract the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial intensity.

    • Compare the photobleaching rate constants or half-lives of this compound and Cy7 to determine their relative photostability. A smaller rate constant and a longer half-life indicate greater photostability.

Visualizing the Underlying Processes

To better understand the phenomena being investigated, the following diagrams illustrate the general mechanism of cyanine dye photobleaching and the experimental workflow for its assessment.

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) Degraded Non-Fluorescent Degraded Products S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Degraded Chemical Reaction ROS->S0 Reaction with Dye

Caption: General mechanism of cyanine dye photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (IR 754 & Cy7) prep_working Dilute to Working Concentration in PBS prep_stock->prep_working setup Instrument Setup (Excitation/Emission λ, Power) prep_working->setup illuminate Continuous Illumination setup->illuminate record Record Fluorescence vs. Time illuminate->record normalize Normalize Fluorescence Intensity record->normalize plot Plot Intensity vs. Time normalize->plot fit Fit to Exponential Decay plot->fit compare Compare Photobleaching Rates (k) and Half-lives (t₁/₂) fit->compare

Caption: Experimental workflow for photostability comparison.

Conclusion

The selection of a near-infrared dye for demanding fluorescence applications necessitates a thorough evaluation of its photostability. While both this compound and Cy7 are valuable tools in the researcher's arsenal, a direct comparison of their photostability is currently hampered by the lack of quantitative data for this compound. The available information suggests that Cy7 is susceptible to photobleaching, a characteristic that is common among heptamethine cyanine dyes. To make an informed decision, researchers are strongly encouraged to perform direct, side-by-side comparisons under their specific experimental conditions using a standardized protocol as outlined in this guide. Such empirical data will provide the most reliable basis for selecting the optimal dye that balances spectral properties with the photostability required for successful and reproducible experimental outcomes.

References

A Head-to-Head Comparison of Near-Infrared Fluorophores: IR 754 Carboxylic Acid vs. IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical imaging and quantitative protein analysis, the selection of an appropriate near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. The NIR window (700-900 nm) offers significant advantages, including reduced tissue autofluorescence and deeper tissue penetration, making it ideal for in vivo imaging and sensitive protein detection. This guide provides an objective comparison of two NIR fluorophores, IR 754 Carboxylic Acid and IRDye 800CW, to aid researchers, scientists, and drug development professionals in making an informed choice for their protein labeling applications.

Introduction to the Dyes

This compound is a cyanine-based fluorescent dye that possesses a terminal carboxylic acid group. This functional group is not directly reactive with proteins but can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate that can then label primary amines on proteins, such as the side chain of lysine (B10760008) residues.

IRDye 800CW is a well-characterized and widely used NIR fluorophore. It is commonly supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which directly and efficiently reacts with primary amines on proteins under mild alkaline conditions to form stable amide bonds.[1][2] This dye is known for its high water solubility and has been extensively validated in a variety of applications, from western blotting to in vivo imaging.[3][4]

Quantitative Performance Comparison

A clear understanding of the photophysical and chemical properties of each dye is essential for designing robust and reproducible experiments. The following table summarizes the key characteristics of this compound and IRDye 800CW based on available data.

PropertyThis compoundIRDye 800CW
Molecular Weight ~580.5 g/mol [2][5][6]~1166.2 g/mol (NHS ester form)[1]
Reactive Group Carboxylic AcidNHS Ester
Labeling Chemistry Carbodiimide (EDC)Amine-reactive (direct reaction with primary amines)
Excitation Maximum (λex) ~745-750 nm (in Methanol)[7]~774 nm (in PBS)[2][8]
Emission Maximum (λem) Not readily available~789 nm (in PBS)[2][8]
Molar Extinction Coefficient (ε) Not readily available~240,000 M⁻¹cm⁻¹ (in PBS)[2][8]
Quantum Yield (Φ) Not readily available5-12% (depending on conjugation and environment)[9][10]
Photostability Not readily availableHigh (qualitatively described as excellent)
Water Solubility Not readily availableHigh[4]

Note: Quantitative performance data for this compound, such as quantum yield and molar extinction coefficient, are not consistently reported in publicly available sources. Researchers may need to perform internal characterization for specific applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful protein labeling. Below are representative protocols for conjugating this compound and IRDye 800CW to a model protein, such as an IgG antibody.

Protocol 1: Protein Labeling with this compound using EDC Chemistry

This protocol is a general guideline for the two-step activation of the carboxylic acid on the dye with EDC and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC (e.g., to a final concentration of 2 mM) and sulfo-NHS (e.g., to a final concentration of 5 mM) in Activation Buffer immediately before use.

    • Add the this compound stock solution to the EDC/sulfo-NHS mixture and incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester of the dye.

  • Protein Conjugation:

    • Add the activated dye solution to the protein solution in Coupling Buffer. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with 1X PBS. The first colored fraction to elute will be the dye-conjugated protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~745 nm).

Protocol 2: Protein Labeling with IRDye 800CW NHS Ester

This protocol describes the direct labeling of primary amines on a protein with the NHS ester-functionalized dye.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., 1X PBS, pH 8.0-8.5)

  • IRDye 800CW NHS Ester

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in 1X PBS at a concentration of 1-10 mg/mL. Ensure the pH is between 8.0 and 8.5 for optimal labeling.

  • Prepare Dye Solution:

    • Allow the vial of IRDye 800CW NHS Ester to warm to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point is typically between 5:1 and 15:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein from unreacted dye using a gel filtration column equilibrated with 1X PBS. The first colored fraction corresponds to the labeled protein.

  • Characterization:

    • Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of IRDye 800CW (774 nm).

Signaling Pathways and Experimental Workflows

To visualize the distinct chemical reactions and the general experimental process, the following diagrams are provided.

G Protein Labeling Chemistries cluster_0 This compound (Carbodiimide Chemistry) cluster_1 IRDye 800CW (NHS Ester Chemistry) IR754 IR 754-COOH ActivatedDye IR 754-sulfo-NHS Ester (Reactive Intermediate) IR754->ActivatedDye Activation EDC EDC + sulfo-NHS LabeledProtein_A Labeled Protein (Stable Amide Bond) ActivatedDye->LabeledProtein_A Conjugation Protein_NH2_A Protein-NH2 IRDye800 IRDye 800CW-NHS Ester LabeledProtein_B Labeled Protein (Stable Amide Bond) IRDye800->LabeledProtein_B Direct Conjugation Protein_NH2_B Protein-NH2

Caption: Comparison of protein labeling chemistries.

G General Experimental Workflow for Protein Labeling Start Start: Unlabeled Protein and Fluorescent Dye Prep Prepare Protein and Dye Solutions Start->Prep Reaction Labeling Reaction (Incubation) Prep->Reaction Purification Purification (e.g., Gel Filtration) Reaction->Purification Characterization Characterization (Absorbance, DOL calculation) Purification->Characterization End End: Purified Labeled Protein Characterization->End

Caption: A generalized workflow for protein-dye conjugation.

Conclusion

Both this compound and IRDye 800CW are valuable tools for near-infrared fluorescence-based protein studies. The choice between them depends on several factors:

  • IRDye 800CW is an excellent choice for researchers seeking a well-characterized, highly soluble, and bright dye with a straightforward and efficient labeling protocol. Its extensive documentation and commercial availability in a ready-to-use NHS ester form make it a reliable option for a wide range of applications, including quantitative western blotting and in vivo imaging.

  • This compound offers an alternative for researchers who may already have the dye or prefer to use carbodiimide chemistry. This approach provides flexibility but requires an additional activation step and careful optimization to ensure efficient labeling and minimize protein-protein cross-linking. The lack of readily available quantitative performance data necessitates more extensive in-house characterization.

For applications requiring high sensitivity, reproducibility, and a streamlined workflow, IRDye 800CW is generally the more advantageous choice. However, for specific experimental designs or when carbodiimide chemistry is preferred, this compound remains a viable option, provided that appropriate optimization and characterization are performed.

References

A Head-to-Head Battle of Near-Infrared Fluorophores: IR 754 Carboxylic Acid vs. DyLight 755

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive performance comparison of two prominent NIR dyes: IR 754 Carboxylic Acid and DyLight 755. Tailored for researchers, scientists, and drug development professionals, this document delves into their spectral properties, performance metrics, and practical applications, supported by available data and detailed experimental protocols.

At a Glance: Key Performance Indicators

A direct comparison of the key photophysical and performance characteristics of this compound and DyLight 755 is essential for informed decision-making in experimental design. The following table summarizes the available quantitative data for both dyes.

PropertyThis compoundDyLight 755
Excitation Maximum (λex) 745 - 750 nm (in Methanol)[1]~754 nm[2][3]
Emission Maximum (λem) Data Not Available~776 nm[2][3]
Molar Extinction Coefficient (ε) Data Not Available~220,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) Data Not Available11.9% (intrinsic)[4]
Reactive Form Carboxylic AcidNHS Ester
Primary Target for Conjugation Amines (requires activation)Primary Amines
Solubility Data Not AvailableHigh water solubility[5]
Photostability Data Not AvailableExceptional[6]

Note: There is a notable lack of publicly available performance data for this compound, limiting a direct quantitative comparison with DyLight 755.

In-Depth Performance Analysis

DyLight 755 emerges as a well-characterized and high-performance near-infrared dye. It boasts a high molar extinction coefficient, indicating efficient light absorption, and a respectable intrinsic quantum efficiency of 11.9%, which contributes to its bright fluorescence emission.[2][4] One of its key advantages is its exceptional photostability, a critical feature for demanding imaging applications that require prolonged or intense light exposure.[6] Furthermore, its high water solubility facilitates conjugation reactions and helps to prevent the aggregation of labeled biomolecules.[5] DyLight 755 is commercially available as an N-hydroxysuccinimide (NHS) ester, which allows for a straightforward and efficient one-step conjugation to primary amines on proteins and other biomolecules.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative protocols for protein labeling and a general workflow for in vivo fluorescence imaging using these types of near-infrared dyes.

Protein Labeling Protocols

1. Labeling with DyLight 755 NHS Ester (One-Step)

This protocol describes the direct labeling of a protein with an amine-reactive NHS ester.

Materials:

  • DyLight 755 NHS Ester

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the DyLight 755 NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~755 nm.

2. Labeling with this compound (Two-Step Activation and Conjugation)

This protocol outlines the labeling of a protein using a carboxylic acid-containing dye, which requires activation prior to conjugation.

Materials:

  • This compound

  • Protein of interest in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column

Procedure:

  • Activate Carboxylic Acid:

    • Dissolve this compound, NHS, and EDC in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

    • Incubate this activation mixture for 15-30 minutes at room temperature.

  • Prepare Protein Solution: Exchange the protein into the Reaction Buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the activated dye solution to the protein solution. The optimal molar ratio should be determined, but a starting point of 5:1 to 15:1 (activated dye to protein) is recommended.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling as described for DyLight 755.

In Vivo Near-Infrared Fluorescence Imaging Workflow

This generalized workflow is applicable for small animal imaging studies using NIR-labeled probes.

Procedure:

  • Animal Model: Prepare the animal model according to the approved institutional animal care and use committee (IACUC) protocol.

  • Probe Administration: Inject the NIR dye-conjugated probe (e.g., labeled antibody) intravenously or via the desired route of administration. The dose will depend on the specific probe and animal model.

  • Imaging: At various time points post-injection, anesthetize the animal and place it in a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for the specific NIR dye.

  • Image Acquisition: Acquire fluorescence images, ensuring to also capture a white light or photographic image for anatomical reference.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (ROI) and normalize it to a background region to determine the signal-to-background ratio.

Visualizing the Process: Diagrams

To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_imaging In Vivo Imaging Protein Protein Conjugation Conjugation Protein->Conjugation Amine-free buffer Purification Purification Conjugation->Purification Size-Exclusion Chromatography NIR_Dye IR 754 COOH or DyLight 755 NHS NIR_Dye->Conjugation Labeled_Probe Labeled_Probe Purification->Labeled_Probe Characterize (DOL) Probe_Injection Probe_Injection Labeled_Probe->Probe_Injection Animal_Model Animal_Model Animal_Model->Probe_Injection Imaging_Acquisition Imaging_Acquisition Probe_Injection->Imaging_Acquisition Anesthesia Data_Analysis Data_Analysis Imaging_Acquisition->Data_Analysis Quantify Signal

General Experimental Workflow

conjugation_pathways cluster_ir754 This compound Pathway cluster_dylight755 DyLight 755 Pathway IR754_COOH IR 754-COOH Activation EDC / NHS Activation IR754_COOH->Activation Reactive_Ester IR 754-NHS Ester (in situ) Activation->Reactive_Ester Conjugation_IR Conjugation Reactive_Ester->Conjugation_IR Protein_Amine_IR Protein-NH2 Protein_Amine_IR->Conjugation_IR Labeled_Protein_IR Labeled Protein Conjugation_IR->Labeled_Protein_IR Dylight755_NHS DyLight 755-NHS Ester Conjugation_DL Direct Conjugation Dylight755_NHS->Conjugation_DL Protein_Amine_DL Protein-NH2 Protein_Amine_DL->Conjugation_DL Labeled_Protein_DL Labeled Protein Conjugation_DL->Labeled_Protein_DL

Conjugation Chemistry Pathways

Conclusion

Based on the available data, DyLight 755 stands out as a robust and well-documented near-infrared fluorophore with demonstrated high performance in terms of brightness and photostability. Its availability as a ready-to-use NHS ester simplifies conjugation protocols, making it an attractive choice for a wide range of applications, including demanding in vivo imaging studies.

This compound represents a viable alternative for researchers comfortable with two-step conjugation chemistries. However, the current lack of comprehensive performance data, particularly regarding its quantum yield and photostability, necessitates careful in-house validation before its adoption in critical experiments. For researchers requiring predictable and highly reproducible results with minimal optimization, DyLight 755 currently presents a more characterized and reliable option. Further studies are warranted to fully elucidate the performance capabilities of this compound and enable a more direct and comprehensive comparison.

References

A Researcher's Guide to Validating the Specificity of IR 754 Carboxylic Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of near-infrared (NIR) imaging, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of IR 754 Carboxylic Acid with other common NIR dyes and offers detailed protocols for the conjugation and validation of antibody specificity. This document is intended for researchers, scientists, and drug development professionals seeking to employ NIR-labeled antibodies in their experimental workflows.

Introduction to this compound and NIR Antibody Labeling

This compound is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. Dyes in this spectral range are advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio. When conjugated to antibodies, these dyes serve as powerful tools for a variety of applications, including in vivo imaging, Western blotting, flow cytometry, and immunofluorescence microscopy.

The carboxylic acid functional group on IR 754 allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on an antibody after activation to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. The choice of dye and the conjugation chemistry can significantly impact the performance of the labeled antibody. Therefore, careful validation of specificity is a critical step in any experiment.

Comparison of this compound with Alternative NIR Dyes

Data Presentation: Spectral Properties of Common NIR Dyes (~750 nm)

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Notes
This compound 745 - 750 (in Methanol)Not specifiedNot specifiedPurity reported as >80-95% depending on the supplier.[1][2]
Alexa Fluor 750 749775240,000Spectrally similar to Cy7.[3]
Cy7 ~750~773250,000A commonly used NIR dye.[1]
DyLight 755 754776220,000Spectrally similar to Alexa Fluor 750.[4][5]
IRDye 750 766 (in Methanol)776 (in Methanol)330,000 (in Methanol)

Note: The performance of a labeled antibody is not solely determined by the spectral properties of the dye. Factors such as the dye's hydrophobicity, charge, and the degree of labeling can all affect the antibody's solubility, stability, and binding affinity. Researchers should empirically validate the performance of any newly labeled antibody.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the two-step process of first activating the carboxylic acid group of the dye and then conjugating it to the antibody.

Materials:

  • This compound

  • Antibody of interest (in an amine-free buffer like PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC (or EDC), and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Dye:DCC:NHS).

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light, to form the NHS ester of the dye.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains substances like Tris or glycine, they must be removed by dialysis or buffer exchange.

    • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • Conjugation Reaction:

    • Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 15:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Antibody:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for the dye).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Protocol 2: Validation of Specificity by Western Blotting

Materials:

  • Cell lysates (positive and negative controls)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or low-fluorescence PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • IR 754-labeled primary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • NIR fluorescence imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the IR 754-labeled primary antibody at the optimized dilution in blocking buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer to remove unbound antibody.

  • Imaging:

    • Scan the membrane using a NIR fluorescence imaging system with appropriate excitation and emission filters for the ~750 nm wavelength.

    • Validation Check: A specific band should be observed at the expected molecular weight in the positive control lane, with minimal to no signal in the negative control lane.

Protocol 3: Validation of Specificity by Flow Cytometry

Materials:

  • Cell suspensions (positive and negative for the target antigen)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • IR 754-labeled primary antibody

  • (Optional) A viability dye to exclude dead cells

  • Flow cytometer with a laser and detector appropriate for NIR dyes

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions of your positive and negative control cells.

    • Adjust the cell concentration to 1x10⁶ cells/mL in cold staining buffer.

  • Staining:

    • Add the IR 754-labeled antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with cold staining buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in staining buffer and analyze on a flow cytometer.

    • Validation Check: A significant shift in fluorescence intensity should be observed for the antigen-positive cell population compared to the antigen-negative cells and unstained controls.

Mandatory Visualizations

Experimental Workflows

Antibody_Labeling_and_Validation_Workflow cluster_labeling Antibody Labeling cluster_validation Specificity Validation Activate Dye Activate Dye Conjugation Conjugation Activate Dye->Conjugation Prepare Antibody Prepare Antibody Prepare Antibody->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Western Blot Western Blot Characterization->Western Blot Flow Cytometry Flow Cytometry Characterization->Flow Cytometry Immunofluorescence Immunofluorescence Characterization->Immunofluorescence

Caption: Workflow for labeling and validating antibodies.

Western_Blot_Workflow SDS-PAGE SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Washing Washing Primary Antibody Incubation->Washing NIR Imaging NIR Imaging Washing->NIR Imaging Data Analysis Data Analysis NIR Imaging->Data Analysis

Caption: Western Blotting workflow for specificity validation.

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized pathway that is frequently studied using fluorescently labeled antibodies targeting EGFR or its downstream components.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

References

A Comparative Guide to the Stability of IR 754 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for assessing the stability of bioconjugates synthesized with the near-infrared (NIR) fluorescent dye, IR 754 Carboxylic Acid. It offers a comparative analysis with alternative NIR dyes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable fluorophore for your research and drug development needs.

Introduction to this compound and its Alternatives

This compound is a heptamethine cyanine (B1664457) dye that absorbs and emits in the near-infrared spectrum, making it a valuable tool for in vivo imaging and other applications where deep tissue penetration and low autofluorescence are critical. However, the stability of dye-conjugates is a crucial parameter that can influence experimental outcomes and the therapeutic efficacy of targeted molecules. This guide compares the stability of this compound conjugates with other commonly used NIR dyes: IRDye® 800CW, Cypate, and IR-783.

Comparative Analysis of Physicochemical and Spectral Properties

A fundamental understanding of the spectral and physicochemical properties of each dye is essential for designing and interpreting fluorescence-based experiments.

PropertyThis compoundIRDye® 800CWCypateIR-783
Excitation Maximum (λex) ~750 nm~774 nm (in PBS)[1]~778-780 nm[1]776 nm[2]
Emission Maximum (λem) ~780 nm~789 nm (in PBS)[1]~805-831 nm[1]798 nm[2]
Molar Extinction Coefficient (ε) Not specified in retrieved results~240,000 M⁻¹cm⁻¹ (in PBS)[1]~224,000 M⁻¹cm⁻¹[1]162,000 M⁻¹cm⁻¹[2]
Molecular Weight ~580.5 g/mol ~1166 g/mol ~737.0 g/mol ~775.0 g/mol
Solubility Water SolubleHigh Water SolubilityHydrophobicGood Water Solubility[2]
Reactive Group Carboxylic AcidNHS Ester, Maleimide, etc.Carboxylic AcidSulfonate

Experimental Protocols for Stability Assessment

This section provides detailed protocols for evaluating the key stability parameters of this compound conjugates. These protocols can also be applied to the alternative dyes for a direct comparison.

Photostability Assessment

This protocol quantifies the resistance of a dye-conjugate to photodegradation upon exposure to light.

Objective: To measure the rate of photobleaching of an this compound conjugate.

Materials:

  • This compound conjugate solution (e.g., antibody conjugate) in PBS (pH 7.4)

  • Spectrofluorometer or a fluorescence microscope with a stable light source and a sensitive detector

  • Quartz cuvette or microscope slide

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the this compound conjugate in PBS at a concentration that gives a fluorescence intensity within the linear range of the detector.

  • Transfer the solution to a quartz cuvette for spectrofluorometer measurements or prepare a slide for microscopy.

  • Continuously illuminate the sample with the excitation wavelength of this compound (~750 nm).

  • Record the fluorescence emission intensity at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes) or until the fluorescence has significantly decreased.

  • Plot the normalized fluorescence intensity as a function of time.

  • Calculate the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.

Data Analysis: The photobleaching rate can be modeled using a first-order decay equation to determine the rate constant.

Photostability_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Conjugate Solution in PBS B Transfer to Cuvette/Slide A->B C Continuous Illumination (λex ~750 nm) B->C D Record Fluorescence Intensity over Time C->D E Plot Intensity vs. Time D->E F Calculate Photobleaching Half-life (t½) E->F Biological_Stability_Workflow cluster_prep Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Prepare Conjugate in PBS and Serum B Incubate at 37°C A->B C Collect Aliquots at Different Time Points B->C D SEC-HPLC Analysis C->D E Fluorescence Measurement C->E F Quantify Degradation D->F G Assess Signal Loss E->G Aggregation_Assessment_Workflow cluster_sec SEC-HPLC cluster_dls Dynamic Light Scattering A Prepare Conjugate Solution B Inject into SEC-HPLC A->B E Filter Sample A->E C Analyze Chromatogram for High Molecular Weight Species B->C D Quantify % Aggregates C->D F Measure Size Distribution E->F G Analyze Polydispersity Index F->G

References

A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent dyes are indispensable tools in biomedical research and clinical diagnostics, offering deep tissue penetration and minimal autofluorescence. A critical parameter for selecting an appropriate NIR dye is its fluorescence quantum yield (Φf or QY), which quantifies the efficiency of the fluorescence process. This guide provides a comparative analysis of the quantum yields of several common NIR dyes, supported by experimental data and detailed methodologies to aid in your selection process.

Data Presentation: Quantum Yield of Common NIR Dyes

The following table summarizes the quantum yields of various NIR fluorescent dyes under different solvent conditions. The quantum yield is a ratio of the number of photons emitted to the number of photons absorbed and is a direct measure of a fluorophore's brightness.[1][2] It is important to note that the quantum yield can be significantly influenced by the dye's environment, including solvent polarity and temperature.[3][4]

Dye NameSolventQuantum Yield (Φf)Reference
Indocyanine Green (ICG)Aqueous Solution0.9% (0.009)[5]
Indocyanine Green (ICG)Ethanol13.2% (0.132)[6]
Indocyanine Green (ICG)TCB8.6% (0.086)[6]
IRDye 800CWAqueous Solution3.3% (0.033)[5]
Nanocolloidal albumin-IRDye 800CWTCB8.0% (0.080)[6]
IR-E1050Aqueous Solution0.2% (0.002)[5]
Alexa Fluor 790Not Specified4% (0.04)[7]
Rhodamine 101 (Rh-101)Ethanol91.3% (0.913)[8][9]
Cresyl VioletEthanol57.8% (0.578)[8][9]
Oxazine 170Ethanol57.9% (0.579)[8][9]
Oxazine 1Ethanol14.1% (0.141)[8][9]
CryptocyanineEthanol1.2% (0.012)[8][9]
HITCIEthanol28.3% (0.283)[8][9]
IR-125Ethanol13.2% (0.132)[8][9]
IR-140Ethanol16.7% (0.167)[8][9]

Note: TCB refers to a Tris-buffered saline, calcium chloride, and bovine serum albumin solution. The brightness of a fluorescent probe is determined by the product of its fluorescence quantum yield and its absorption cross-section at the excitation wavelength.[5] Even dyes with a quantum yield of 0.10 are considered quite fluorescent.[3]

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical aspect of characterizing new fluorescent probes. Two primary methods are employed: the absolute method and the relative method.

1. Absolute Method:

The absolute method directly measures the quantum yield by quantifying the number of emitted photons versus the number of absorbed photons. This is typically achieved using an integrating sphere to collect all emitted light.[1][10][11]

  • Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere.

  • Procedure:

    • Measure the excitation light profile with a blank (solvent only) in the integrating sphere.

    • Measure the excitation light profile with the fluorescent sample in the integrating sphere. The decrease in intensity compared to the blank represents the number of absorbed photons.

    • Measure the emission spectrum of the sample. The integrated area of this spectrum, after correction for the instrument's spectral response, corresponds to the number of emitted photons.

    • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

2. Relative Method:

The relative method, which is more common, involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[1][3]

  • Instrumentation: A standard absorption and fluorescence spectrometer.

  • Prerequisites: A suitable reference standard with a known quantum yield and with absorption and emission properties similar to the sample is required.[1] For NIR dyes, standards like IR-26 or ICG in specific solvents are often used.[12]

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the reference standard, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions under identical excitation conditions (e.g., same excitation wavelength, slit widths).

    • Integrate the area under the emission peaks for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' denote the sample and reference, respectively.[12]

Factors Influencing Quantum Yield

Several factors can affect the fluorescence quantum yield of a dye:

  • Molecular Structure: The rigidity of the molecular structure plays a significant role. More rigid molecules tend to have higher quantum yields as it limits non-radiative decay pathways.[4]

  • Solvent Environment: The polarity of the solvent can significantly impact quantum yield.[3] For instance, some dyes are virtually non-fluorescent in aqueous solutions but become highly fluorescent in nonpolar environments.[3]

  • Temperature: Temperature can influence non-radiative decay rates, thereby affecting the quantum yield.[3][4]

  • pH: The pH of the solution can alter the chemical structure of the dye, which in turn can affect its fluorescence.[13]

  • Presence of Quenchers: Substances in the solution can interact with the excited fluorophore and lead to non-radiative decay, a process known as quenching.[2]

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the relative quantum yield determination method.

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Data Analysis & Calculation Prep_Sample Prepare Dilute Sample Solutions (Abs < 0.1) Measure_Abs_Sample Measure Sample Absorbance Spectra Prep_Sample->Measure_Abs_Sample Prep_Standard Prepare Dilute Standard Solutions (Abs < 0.1) Measure_Abs_Standard Measure Standard Absorbance Spectra Prep_Standard->Measure_Abs_Standard Measure_Fluor_Sample Measure Sample Fluorescence Spectra Measure_Abs_Sample->Measure_Fluor_Sample Calculate_QY Calculate Quantum Yield (Φs) using comparative equation Measure_Abs_Sample->Calculate_QY Measure_Fluor_Standard Measure Standard Fluorescence Spectra Measure_Abs_Standard->Measure_Fluor_Standard Measure_Abs_Standard->Calculate_QY Integrate_Sample Integrate Sample Emission Area (Is) Measure_Fluor_Sample->Integrate_Sample Integrate_Standard Integrate Standard Emission Area (Ir) Measure_Fluor_Standard->Integrate_Standard Integrate_Sample->Calculate_QY Integrate_Standard->Calculate_QY

Caption: Workflow for Relative Quantum Yield Determination.

References

A Head-to-Head Comparison of NIR Dyes for Deep Tissue Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of deep tissue imaging, the selection of an appropriate near-infrared (NIR) dye is a critical decision. This guide provides an objective, data-driven comparison of various NIR dyes, focusing on their performance in preclinical and potential clinical applications.

The near-infrared window, encompassing the NIR-I (700-900 nm) and the extended NIR-II (1000-1700 nm) spectral regions, offers distinct advantages for in vivo imaging.[1][2] Light in this range experiences reduced absorption and scattering by biological tissues, enabling deeper penetration and higher signal-to-background ratios compared to visible light.[2][3] This allows for non-invasive, real-time visualization of biological processes deep within living organisms.[4][5]

This guide will delve into a comparative analysis of commonly used and next-generation NIR dyes, presenting key performance metrics, detailed experimental protocols, and visual representations of critical concepts to aid in your selection process.

Performance Metrics: A Quantitative Comparison

The efficacy of an NIR dye for deep tissue imaging is determined by several key photophysical and pharmacokinetic properties. These include the excitation and emission wavelengths, quantum yield (QY), photostability, and the resulting signal-to-background ratio (SBR) in vivo. The following tables summarize these quantitative metrics for a selection of prominent NIR dyes, including organic dyes and quantum dots.

Table 1: Performance Comparison of Selected NIR-I and NIR-II Organic Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Key Features & Considerations
Indocyanine Green (ICG) ~780~830Low in aqueous solution, increases when bound to proteins (e.g., albumin).[6][7]FDA-approved, widely used clinically.[3] Suffers from moderate photostability and a tendency to aggregate in aqueous solutions.[6]
IRDye® 800CW 774789HighExcellent brightness and photostability.[1] Commonly used for conjugation to antibodies and other targeting ligands.[3]
IR-780 ~780~810Data variablePreferentially accumulates in tumor cells, potentially due to overexpression of organic anion transporting polypeptides.[6]
FD-1080 >1000~10800.31% (can be enhanced to 5.94% in FBS buffer)[8]A redesigned cyanine (B1664457) molecule with both absorption and emission in the NIR-II window, offering improved imaging quality.[8]
EGe5 ~924 (in serum)~946 (in solution)3.3% (in serum), 10.5% (in solution)[9]A novel germanium-containing xanthene-based fluorophore designed for the NIR-IIx sub-window (1400–1500 nm), offering high contrast imaging.[9]

Table 2: Performance Comparison of NIR Quantum Dots (QDs)

Quantum DotEmission Range (nm)Quantum Yield (QY)Key Features & Considerations
Ag₂S QDs 1000-1700Variable, can be highOffer deep tissue penetration and high SBR in the NIR-II window.[2] Biocompatibility and potential long-term toxicity are considerations.[2]
PbS/CdS Core/Shell QDs ~1600HighEmitting in the NIR-IIb window (1500-1700 nm) for maximal penetration and resolution.[10][11] The CdS shell enhances stability and retains high fluorescence in aqueous solutions.[10][11] Potential heavy metal toxicity is a concern.[3]
Single-Walled Carbon Nanotubes (SWNTs) 1000-1700~0.01% - 0.4%Exhibit broad NIR absorption and emission. Biocompatibility and clearance need to be carefully evaluated.[10][12]

The NIR-I vs. NIR-II Advantage

The shift from the traditional NIR-I to the NIR-II window represents a significant leap in deep tissue imaging capabilities. The longer wavelengths in the NIR-II region are less susceptible to scattering and absorption by tissues, resulting in deeper penetration and a markedly improved signal-to-background ratio.[2][5][13] This translates to clearer, higher-resolution images of deep-seated structures.

NIR_Window_Comparison cluster_NIR1 NIR-I Window (700-900 nm) cluster_NIR2 NIR-II Window (1000-1700 nm) NIR1_Source NIR-I Light Source NIR1_Tissue Biological Tissue NIR1_Source->NIR1_Tissue Excitation NIR1_Result Limited Penetration High Scattering Some Autofluorescence NIR1_Tissue->NIR1_Result Emission & Scattering NIR2_Result Deep Penetration Low Scattering Minimal Autofluorescence NIR2_Source NIR-II Light Source NIR2_Tissue Biological Tissue NIR2_Source->NIR2_Tissue Excitation NIR2_Tissue->NIR2_Result Emission

Comparison of NIR-I and NIR-II imaging windows.

Experimental Protocols

Reproducible and comparable experimental data are the cornerstone of scientific advancement. Below are generalized yet detailed methodologies for key experiments in the evaluation of NIR dyes for deep tissue imaging.

In Vivo Imaging Experimental Workflow

This protocol outlines a typical procedure for real-time tracking of NIR dye-labeled nanoparticles or conjugates in a small animal model.

InVivo_Workflow Acclimatize 1. Animal Acclimatization Baseline 2. Acquire Baseline Image (Pre-injection) Acclimatize->Baseline Administer 3. Administer NIR Dye/Conjugate Baseline->Administer Anesthetize 4. Anesthetize Animal Administer->Anesthetize Image 5. Acquire Images at Multiple Time Points Anesthetize->Image Analyze 6. Data Analysis (SBR, Biodistribution) Image->Analyze

A typical in vivo imaging experimental workflow.

1. Animal Model and Tumor Induction:

  • Animal: Female BALB/c nude mice, 4-6 weeks old, are commonly used.[2]

  • Cell Line: For tumor imaging studies, a relevant cancer cell line (e.g., 4T1 murine breast cancer cells) is subcutaneously injected to establish tumors.[2]

2. Probe Administration:

  • The NIR dye or dye-conjugate is typically administered via intravenous (tail vein) injection.

  • The dosage will vary depending on the specific probe but often corresponds to approximately 10 mg/kg body weight.[2]

3. In Vivo Imaging System Setup:

  • An in vivo imaging system equipped for both NIR-I and NIR-II detection is required. This often includes a silicon CCD camera for NIR-I and an InGaAs camera for NIR-II.[2][5]

  • An appropriate laser source for excitation (e.g., 808 nm) and emission filters are essential.[5]

4. Imaging Procedure:

  • Mice are anesthetized (e.g., with 2% isoflurane) and maintained under anesthesia throughout the imaging session.[2]

  • A baseline image is acquired before injection of the probe.

  • Images are then acquired at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, and 24h) to monitor biodistribution and tumor accumulation.[2]

5. Data Analysis:

  • The signal-to-background ratio (SBR) is a key metric for evaluating imaging contrast. It is often calculated by dividing the fluorescence intensity of the region of interest (e.g., tumor) by the intensity of an adjacent background tissue area.

  • For quantitative biodistribution analysis, organs are often harvested post-mortem, and the ex vivo fluorescence is measured.

Nanoparticle Labeling Strategies

NIR dyes can be associated with nanoparticles to enhance their delivery, stability, and imaging properties. The two primary methods are physical encapsulation and covalent conjugation.

Nanoparticle_Labeling cluster_Encapsulation Physical Encapsulation cluster_Conjugation Covalent Conjugation Encapsulation_Start NIR Dye + Nanoparticle Components Encapsulation_Process Formulation Process (e.g., self-assembly, nanoprecipitation) Encapsulation_Start->Encapsulation_Process Encapsulated_NP Dye-Loaded Nanoparticle Encapsulation_Process->Encapsulated_NP Conjugation_Start Functionalized NIR Dye + Functionalized Nanoparticle Conjugation_Process Chemical Reaction (e.g., EDC/NHS coupling) Conjugation_Start->Conjugation_Process Conjugated_NP Dye-Conjugated Nanoparticle Conjugation_Process->Conjugated_NP

Common strategies for labeling nanoparticles with NIR dyes.

1. Physical Encapsulation:

  • This method involves trapping the dye within the core or matrix of the nanoparticle during its formulation.[1]

  • This is a common approach for liposomes, polymeric nanoparticles, and micelles.

2. Covalent Conjugation:

  • This strategy involves forming a stable chemical bond between the NIR dye and the nanoparticle surface.[1]

  • This requires the dye and the nanoparticle to have complementary reactive functional groups. This method is often used for conjugating dyes to antibodies or other proteins.

Conclusion and Future Perspectives

The field of NIR fluorescence imaging is rapidly evolving, with a continuous drive towards developing brighter, more photostable, and more deeply penetrating probes.[14][15] While NIR-I dyes like ICG and IRDye 800CW have established roles, the superior imaging quality offered by the NIR-II window is undeniable.[16][17] The development of novel organic small-molecule dyes and advanced nanomaterials emitting in the NIR-II region holds immense promise for preclinical research and eventual clinical translation.[8][9]

For researchers, the choice of an NIR dye will depend on the specific application, the required imaging depth, the available instrumentation, and biocompatibility considerations. This guide provides a foundational comparison to inform this critical decision, empowering more effective and insightful deep tissue imaging studies.

References

A Comparative Guide to the In Vivo Clearance of IR 754 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo clearance characteristics of near-infrared (NIR) dye conjugates, with a focus on IR 754 Carboxylic Acid. As a heptamethine cyanine (B1664457) dye, IR 754 is utilized in preclinical research for fluorescence imaging. Its clearance profile, and that of its conjugates, is a critical determinant of its utility, influencing signal-to-background ratios, potential toxicity, and the overall pharmacokinetic profile of the imaging agent.

This document compares the known or inferred properties of this compound with two widely used and well-characterized NIR dyes: Indocyanine Green (ICG) and IRDye® 800CW. Due to a lack of publicly available in vivo clearance data specifically for this compound, this guide draws upon data from structurally similar cyanine dyes and highlights the expected clearance pathways based on its chemical properties.

Comparative Analysis of In Vivo Clearance

The clearance of NIR dye conjugates is primarily governed by the physicochemical properties of both the dye and the conjugated biomolecule. Key factors include molecular weight, hydrophilicity/lipophilicity, plasma protein binding, and overall charge. These properties dictate the primary route of elimination, which can be either renal (excretion through the kidneys into urine) or hepatobiliary (uptake by the liver and excretion into bile and feces).

PropertyThis compound (Inferred)Indocyanine Green (ICG)IRDye® 800CW
Structure Heptamethine cyanine with a carboxylic acid groupHeptamethine cyanine with two sulfonate groupsHeptamethine cyanine with four sulfonate groups
Molecular Weight ~775 g/mol ~775 g/mol ~1146 g/mol (as NHS ester)
Charge Anionic (due to carboxylic acid)Anionic (due to sulfonate groups)Highly anionic (due to sulfonate groups)
Hydrophilicity Moderately hydrophilicLipophilic with some aqueous solubilityHighly hydrophilic
Plasma Protein Binding Expected to be highHigh (>98%, primarily to albumin)Lower than ICG, but still significant
Primary Clearance Route Likely a combination of hepatobiliary and renal clearance. The carboxylic acid group may increase renal clearance compared to more lipophilic cyanines.Almost exclusively hepatobiliary.[1]Primarily renal for the free dye; clearance of conjugates depends on the carrier molecule.[2][3]
Plasma Half-life (free dye) Not reportedVery short (2-4 minutes in humans)Rapid renal clearance for the free dye.
Toxicity Not well-documentedLow toxicity at approved dosesGenerally considered to have low toxicity.

Experimental Protocols for Assessing In Vivo Clearance

To rigorously assess the in vivo clearance of a novel dye conjugate like one derived from this compound, a series of standardized preclinical experiments are required.

Animal Model and Administration
  • Animal Model: Typically, immunocompromised mice (e.g., athymic nude mice) bearing a relevant tumor xenograft are used if the conjugate is targeted. For general clearance studies, healthy mice (e.g., BALB/c) are suitable.

  • Administration: The dye conjugate is administered intravenously (IV) via the tail vein to ensure immediate and complete systemic distribution. The dose will depend on the brightness of the dye and the sensitivity of the imaging system.

In Vivo Fluorescence Imaging
  • Imaging System: A small animal in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific NIR dye is used.

  • Procedure:

    • Acquire a baseline (pre-injection) image of the anesthetized animal.

    • Inject the dye conjugate intravenously.

    • Acquire images at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr, and 96 hr) to monitor the distribution and clearance of the fluorescent signal.

    • Maintain consistent imaging parameters (exposure time, binning, f/stop, field of view) across all time points and animals.

Biodistribution Analysis (Ex Vivo)
  • Procedure:

    • At the final time point, euthanize the animal.

    • Dissect key organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, tumor, muscle, and blood).

    • Image the dissected organs ex vivo using the same imaging system.

    • Quantify the fluorescence intensity in each organ using region of interest (ROI) analysis.

    • Normalize the fluorescence signal to the weight or area of the tissue to determine the percentage of injected dose per gram of tissue (%ID/g).

Pharmacokinetic Analysis
  • Procedure:

    • Collect blood samples at various time points post-injection (e.g., 2 min, 15 min, 1 hr, 4 hr, 24 hr).

    • Isolate the plasma from the blood samples.

    • Measure the fluorescence intensity in the plasma using a fluorometer.

    • Calculate the plasma half-life and other pharmacokinetic parameters by fitting the data to a suitable model (e.g., a two-compartment model).

Visualizing Experimental Workflows and Clearance Pathways

To provide a clearer understanding of the processes involved in assessing in vivo clearance, the following diagrams illustrate the typical experimental workflow and the primary clearance pathways for NIR dyes.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis A Synthesize and Purify IR 754 Conjugate C Intravenous Injection A->C B Animal Model Preparation (e.g., Tumor Xenograft) B->C D In Vivo Imaging (Multiple Time Points) C->D E Blood Sampling (Pharmacokinetics) C->E F Ex Vivo Organ Imaging and Biodistribution D->F G Plasma Fluorescence Quantification E->G H Data Analysis and Pharmacokinetic Modeling F->H G->H

Figure 1. Experimental workflow for assessing the in vivo clearance of NIR dye conjugates.

Clearance_Pathways cluster_systemic Systemic Circulation cluster_clearance Clearance Organs cluster_excretion Excretion A Injected NIR Dye Conjugate in Bloodstream B Liver (Hepatocytes) A->B Hepatobiliary Clearance C Kidneys (Glomerular Filtration) A->C Renal Clearance D Bile -> Feces B->D E Urine C->E

Figure 2. Primary in vivo clearance pathways for NIR dye conjugates.

Conclusion

The in vivo clearance of this compound conjugates is a critical parameter for its successful application in preclinical imaging. While direct comparative data is limited, its chemical structure suggests a clearance profile that may involve both hepatobiliary and renal pathways. The presence of the carboxylic acid moiety is expected to increase its hydrophilicity compared to unsubstituted cyanine dyes, potentially favoring renal excretion.

In comparison, ICG is almost exclusively cleared through the liver, making it suitable for applications like liver function assessment but leading to high background signal in the abdominal region for other imaging applications. IRDye® 800CW, being highly hydrophilic, is rapidly cleared by the kidneys when unconjugated, which can be advantageous for reducing background signal. However, when conjugated to large molecules like antibodies, its clearance is dictated by the pharmacokinetics of the carrier.

Researchers developing conjugates with this compound should perform rigorous biodistribution and pharmacokinetic studies to fully characterize its in vivo behavior. The experimental protocols outlined in this guide provide a framework for such an evaluation. A thorough understanding of the clearance profile will enable the optimization of imaging protocols and the development of more effective targeted imaging agents.

References

A Comparative Guide to Near-Infrared (NIR) Probes for Live Cell Imaging: Alternatives to IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of near-infrared (NIR) fluorescent probes is pivotal for in vivo and live-cell imaging, offering advantages like deeper tissue penetration and reduced autofluorescence. While IR 754 Carboxylic Acid is a known NIR dye, a comprehensive evaluation of its performance in comparison to other commercially available alternatives is crucial for selecting the optimal probe for specific research needs. This guide provides an objective comparison of prominent alternatives—IR-780, IR-820, and Indocyanine Green (ICG)—supported by their photophysical data and a detailed experimental protocol for their comparative evaluation in live cell imaging.

Quantitative Performance Comparison of NIR Probes

The selection of a fluorescent probe for live-cell imaging is dictated by several key photophysical parameters. These include the excitation and emission maxima (λex/λem), which determine the appropriate laser lines and emission filters; the molar extinction coefficient (ε), which indicates the efficiency of light absorption; and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. The photostability of a probe under continuous illumination is another critical factor for long-term imaging experiments.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
IR-780 777-780798-823265,000 - 330,000-Not specified
---0.127 (Singlet Oxygen)Not specified[1][2]
IR-820 ~710 (in water)~829 (in water)-0.00313 (in water)Water
~853 (in serum)~858 (in serum)-0.02521 (in serum)10% Fetal Bovine Serum
Indocyanine Green (ICG) 787815223,0000.14Not specified
~780 (in water)~820 (in water)~220,0000.112 (Singlet Oxygen)Aqueous solution
This compound ~745-750 (in methanol)Not specifiedNot specifiedNot specifiedMethanol

Note: The performance of fluorescent dyes can be significantly influenced by their environment, including solvent polarity, pH, and binding to cellular components. The data presented should be considered as a guideline, and empirical validation in the specific experimental context is highly recommended.

Experimental Protocol for Comparative Evaluation of NIR Probes in Live Cell Imaging

This protocol provides a standardized workflow to objectively compare the performance of different NIR probes (e.g., IR-780, IR-820, and ICG) for live cell imaging, focusing on brightness and photostability.

Materials and Reagents
  • Live cells (e.g., HeLa, A549, or a cell line relevant to the research)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • NIR fluorescent probes: IR-780, IR-820, ICG (and this compound if available)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope equipped with an NIR laser line (e.g., 785 nm) and appropriate emission filters, and a sensitive camera.

Experimental Workflow Diagram

G cluster_prep I. Preparation cluster_staining II. Staining cluster_imaging III. Imaging & Analysis cell_seeding 1. Seed cells in imaging dishes probe_prep 2. Prepare fresh stock solutions of NIR probes in DMSO wash_cells 4. Wash cells with PBS cell_seeding->wash_cells working_sol 3. Dilute stock solutions to working concentrations in serum-free medium working_sol->wash_cells add_probes 5. Incubate cells with individual NIR probe solutions incubation 6. Incubate at 37°C for a defined period (e.g., 30 min) wash_excess 7. Wash cells to remove unbound probe acquire_initial 8. Acquire initial fluorescence images under identical settings wash_excess->acquire_initial photobleaching 9. Perform time-lapse imaging to assess photostability analyze_brightness 10. Quantify initial fluorescence intensity (Brightness) analyze_photostability 11. Quantify fluorescence decay over time (Photostability) compare 12. Compare the performance of all probes G G

A generalized workflow for the comparative evaluation of NIR probes in live cell imaging.
Step-by-Step Procedure

1. Cell Preparation: a. Seed the cells of choice onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. b. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

2. Probe Preparation: a. Prepare 1 mM stock solutions of each NIR probe in anhydrous DMSO. b. On the day of the experiment, dilute the stock solutions to the desired final working concentration (e.g., 1-10 µM) in serum-free cell culture medium. It is critical to prepare these solutions fresh and protect them from light.

3. Cell Staining: a. Aspirate the culture medium from the cells and wash them once with pre-warmed PBS. b. Add the working solution of each NIR probe to separate dishes of cells. Include a control dish with medium only (no probe) to assess autofluorescence. c. Incubate the cells for a standardized time (e.g., 30 minutes) at 37°C. d. After incubation, aspirate the probe-containing medium and wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe. e. Add fresh, pre-warmed complete culture medium to the cells for imaging.

4. Fluorescence Microscopy and Image Acquisition: a. Initial Brightness Assessment: i. Place the imaging dish on the microscope stage. ii. Using identical acquisition settings (laser power, exposure time, gain) for all probes, capture initial fluorescence images from several random fields of view for each condition. b. Photostability Assessment: i. Select a representative field of view for each probe. ii. Acquire a time-lapse series of images by continuously illuminating the sample with the excitation laser. Use the same acquisition settings as for the initial brightness assessment. Capture images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 5-10 minutes).

5. Data Analysis: a. Brightness Quantification: i. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of individual cells or defined regions of interest (ROIs) from the initial images. ii. Subtract the mean background fluorescence from the control (no probe) dish. iii. Calculate the average background-corrected fluorescence intensity for each probe. This will serve as a quantitative measure of brightness. b. Photostability Quantification: i. For each time-lapse series, measure the mean fluorescence intensity of the same ROI in each frame. ii. Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0). iii. Plot the normalized fluorescence intensity as a function of time for each probe. The rate of fluorescence decay is an indicator of photostability. A slower decay signifies higher photostability.

Conclusion

The selection of an appropriate NIR probe is a critical step in live-cell imaging experiments. While this compound is an option, this guide highlights that alternatives such as IR-780, IR-820, and ICG are well-characterized dyes with readily available performance data. IR-780, for instance, exhibits a high molar extinction coefficient, suggesting efficient light absorption. ICG is an FDA-approved dye with a good quantum yield. IR-820 shows promising properties in a biologically relevant medium like serum.

The provided experimental protocol offers a robust framework for researchers to perform their own in-house comparison and determine the most suitable NIR probe for their specific application and imaging setup. By systematically evaluating key performance metrics like brightness and photostability, scientists can make data-driven decisions to enhance the quality and reliability of their live-cell NIR imaging studies.

References

Navigating the Near-Infrared: A Comparison Guide for IR 754 Carboxylic Acid in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating clear, reliable, and quantifiable data. This guide provides a comprehensive comparison of IR 754 Carboxylic Acid, a near-infrared (NIR) dye, with common alternatives, focusing on the critical aspect of spectral overlap. Understanding and mitigating spectral overlap is essential for preventing bleed-through between channels, which can lead to false positives and inaccurate colocalization analysis.

This guide presents a detailed analysis of the spectral properties of this compound and compares it with other frequently used NIR dyes: Alexa Fluor 750, Cy7, and IRDye 800CW. By presenting key photophysical data in a clear, tabular format, alongside a detailed experimental protocol for assessing spectral bleed-through, this document aims to equip researchers with the necessary information to make informed decisions for their multicolor imaging experiments.

Spectral Properties: A Head-to-Head Comparison

The selection of fluorophores for multicolor imaging hinges on their spectral characteristics. Dyes with significant spectral overlap, particularly in their emission profiles, can lead to signal from one fluorophore being detected in the channel designated for another. The following table summarizes the key spectral properties of this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 745 - 750[1]~770-790~150,000 - 250,000~0.10 - 0.20*
Alexa Fluor 750 749 - 752[2]775 - 776[2]240,0000.12[3][4]
Cy7 750 - 756[5]773 - 779[6]250,000[5]0.30[5]
IRDye 800CW 774 - 778[7]789 - 794[7]240,000[7]0.12[2][8]

Understanding and Mitigating Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" or "crosstalk" can create artificial colocalization and compromise the quantitative accuracy of the imaging data.

cluster_0 Fluorophore Spectra cluster_1 Detection Channels IR754 IR 754 (Ex: 748 nm | Em: ~775 nm) Channel1 Channel 1 (760-800 nm) IR754->Channel1 Strong Signal Channel2 Channel 2 (800-840 nm) IR754->Channel2 Bleed-through AF750 Alexa Fluor 750 (Ex: 749 nm | Em: 775 nm) AF750->Channel1 Strong Signal AF750->Channel2 Bleed-through Cy7 Cy7 (Ex: 756 nm | Em: 779 nm) Cy7->Channel1 Moderate Signal Cy7->Channel2 Strong Signal

Figure 1. Conceptual diagram of spectral overlap between three near-infrared dyes and their detection in two separate fluorescence channels.

To address this challenge, two primary strategies are employed: compensation and spectral unmixing.

  • Compensation: This is a post-acquisition correction method where the bleed-through from one channel is subtracted from another. This requires acquiring images of single-stained controls to determine the percentage of signal that spills over.

  • Spectral Unmixing: A more advanced technique that utilizes the entire emission spectrum of each fluorophore to computationally separate the mixed signals. This method is particularly useful when dealing with fluorophores that have highly overlapping spectra.

Experimental Protocol: Assessing Spectral Bleed-through

To accurately quantify and correct for spectral bleed-through in your multicolor imaging experiments, it is crucial to prepare and image single-color control samples. The following protocol outlines the key steps for this process.

Objective: To determine the degree of spectral bleed-through from this compound into the detection channels of other fluorophores in the panel, and vice-versa.

Materials:

  • Your biological sample of interest (cells or tissue)

  • This compound conjugated to a targeting molecule (e.g., antibody)

  • Other NIR fluorophore conjugates in your panel (e.g., Alexa Fluor 750, Cy7, IRDye 800CW)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets or spectral detector

Procedure:

  • Prepare Single-Stained Controls:

    • For each fluorophore in your multicolor panel, prepare a separate sample stained with only that single fluorophore conjugate.

    • It is critical that the staining protocol (concentration, incubation time, etc.) is identical to the one used for your multicolor experiment.

    • Prepare an unstained control sample to measure autofluorescence.

  • Image Acquisition:

    • Set up the microscope with the exact same acquisition parameters (laser power, detector gain, pinhole size, pixel dwell time, etc.) that will be used for the multicolor experiment.

    • For each single-stained control sample, acquire an image in all of the detection channels that will be used in the final experiment. For example, when imaging the this compound single-stained control, acquire an image not only in its primary channel but also in the channels designated for Alexa Fluor 750, Cy7, and IRDye 800CW.

    • Acquire an image of the unstained control in all channels to determine the background signal.

  • Data Analysis (Compensation):

    • Open the images of the single-stained controls in your imaging software (e.g., FIJI/ImageJ, ZEN, LAS X).

    • For each control, measure the mean fluorescence intensity in a region of positive staining in its primary channel and in all other "spill-over" channels.

    • Calculate the bleed-through coefficient for each fluorophore into every other channel. This is typically expressed as a percentage of the signal in the primary channel that is detected in the secondary channel.

    • Use these coefficients to set up a compensation matrix in your software to correct your multicolor images.

  • Data Analysis (Spectral Unmixing):

    • If using a spectral microscope, the software will use the emission spectra from the single-stained controls as reference "fingerprints."

    • The software's unmixing algorithm will then computationally separate the signals from your multicolor sample into distinct channels based on these reference spectra.

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Single-Stained Controls D Acquire Images of Single-Stained Controls in All Channels A->D B Prepare Multicolor Sample E Acquire Image of Multicolor Sample B->E C Prepare Unstained Control C->D F Calculate Compensation Matrix or Generate Reference Spectra D->F G Apply Compensation or Spectral Unmixing E->G F->G H Analyze Corrected Multicolor Image G->H

References

Safety Operating Guide

Safe Disposal of IR 754 Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of IR 754 Carboxylic Acid, a near-infrared fluorescent dye. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This chemical is classified as a skin and eye irritant.[1][2] Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Lab Coat: To protect from skin contact.

Quantitative Data Summary
CharacteristicDataSource
GHS Hazard Class Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[1][2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[1][2]
Molecular Formula C₃₀H₃₃IN₂O₂[1][4]
Molecular Weight 580.50 g/mol [4]
Storage 4°C, sealed storage, away from moisture and light[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound. This includes pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is hazardous. Based on the Safety Data Sheet (SDS), this compound is an irritant and should be treated as hazardous chemical waste. Do not dispose of it down the drain.[3][5]

  • Segregate Waste Streams: It is crucial to keep different waste streams separate to avoid dangerous reactions and to facilitate proper disposal.[2][3]

    • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and pipette tips in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound (e.g., from staining procedures or in solvents like methanol (B129727) or DMSO) in a designated liquid waste container. Do not mix with other incompatible waste streams like strong acids or bases.[1]

    • Sharps Waste: Contaminated needles or other sharps should be placed in a designated sharps container.

Step 2: Proper Containerization
  • Select Compatible Containers: Use only chemically compatible and leak-proof containers for waste collection.[2][6] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.

  • Leave Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% headspace to allow for vapor expansion.[4]

Step 3: Labeling of Waste Containers
  • Immediate Labeling: As soon as a container is designated for waste, it must be labeled.[4][7]

  • Complete Information: The label must include the following:

    • The words "Hazardous Waste".[4][6]

    • The full chemical name: "this compound".

    • If it is a mixture, list all components and their approximate percentages (e.g., "this compound (~5mg/L) in Methanol (99%)").[4]

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6][8] This area must be at or near the point of generation.

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[3][6]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[3][4][8]

Step 5: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]

  • Follow Institutional Procedures: Follow your institution’s specific procedures for requesting a hazardous waste collection. This is often done through an online portal.[7]

  • Full Containers: Once a waste container is full, request a pickup promptly. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

Step 6: Decontamination and Empty Container Disposal
  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][3] Decontaminate the surface with alcohol.[1]

  • Empty Container Rinsing: An empty container that held this compound must be properly rinsed before being discarded as regular trash.

    • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may also need to be collected depending on local regulations.

    • After rinsing and air-drying, deface or remove the original label and dispose of the container in the regular trash.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Empty Container start Generate Waste (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles) waste_type->sharps_waste Sharps containerize_solid Collect in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Collect in Sharps Container sharps_waste->containerize_sharps store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa containerize_sharps->store_saa ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->ehs_pickup empty_container Original Product Container is Empty triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_trash Deface Label & Dispose Container in Trash collect_rinsate->dispose_trash

Caption: Decision workflow for handling and disposing of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR 754 Carboxylic Acid
Reactant of Route 2
IR 754 Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.